molecular formula C8H8O2 B7760837 4-Methoxybenzaldehyde CAS No. 50984-52-6

4-Methoxybenzaldehyde

Cat. No.: B7760837
CAS No.: 50984-52-6
M. Wt: 136.15 g/mol
InChI Key: ZRSNZINYAWTAHE-UHFFFAOYSA-N
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Description

P-methoxybenzaldehyde is a member of the class of benzaldehydes consisting of benzaldehyde itself carrying a methoxy substituent at position 4. It has a role as an insect repellent, a human urinary metabolite, a plant metabolite and a bacterial metabolite.
4-Methoxybenzaldehyde has been reported in Brunneoporus juniperinus, Decalepis hamiltonii, and other organisms with data available.
RN given refers to cpd with specified locants for methoxy moieties;  structure in Merck, 9th ed, #696

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxybenzaldehyde
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InChI

InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3
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InChI Key

ZRSNZINYAWTAHE-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=C(C=C1)C=O
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Molecular Formula

C8H8O2
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DSSTOX Substance ID

DTXSID2026997
Record name 4-Methoxybenzaldehyde
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Molecular Weight

136.15 g/mol
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Physical Description

Dry Powder, Liquid, Other Solid; Liquid, Colorless to pale yellow liquid; [Hawley] Colorless liquid; [MSDSonline], Liquid, colourless to slightly yellow liquid with a Intensely sweet, floral odour
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Boiling Point

255 °C, 248.00 to 249.00 °C. @ 760.00 mm Hg
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Flash Point

116 °C (241 °F) - closed cup
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Solubility

In water, 4.29X10+3 mg/L at 25 °C, Insoluble in water, Miscible with ethanol, diethyl ether; very soluble in acetone, chloroform; soluble in benzene., Soluble in 5 volumes of 5% alcohol, 4.29 mg/mL at 25 °C, poorly soluble in water, glycols, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.1191 g/cu cm at 15 °C, 1.115-1.123
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Vapor Density

4.7 (Air = 1)
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Vapor Pressure

0.03 [mmHg], 3.29X10-2 mm Hg at 25 °C (extrapolated)
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Color/Form

Oily liquid, Colorless to pale yellow liquid

CAS No.

123-11-5, 50984-52-6
Record name 4-Methoxybenzaldehyde
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Melting Point

0 °C
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Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxybenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Methoxybenzaldehyde (also known as p-Anisaldehyde), a pivotal organic compound in research and development. We will delve into its core physicochemical properties, explore its chemical reactivity, detail its synthesis and spectroscopic characterization, and discuss its significant applications, particularly within the pharmaceutical and fine chemical industries. This document is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical insights.

Introduction: The Versatile Aromatic Aldehyde

This compound (CAS No. 123-11-5) is an aromatic aldehyde consisting of a benzene ring substituted with a methoxy group and a formyl group at the para (4) position.[1] This substitution pattern, particularly the electron-donating methoxy group, significantly influences the molecule's reactivity and physical characteristics compared to unsubstituted benzaldehyde.[2] It is a naturally occurring compound found in essential oils of plants like anise, fennel, and star anise, from which it derives its common name, Anisaldehyde.[3][4] Its pleasant, sweet, hawthorn-like aroma has made it a staple in the fragrance and flavor industries.[3][5] However, its true value in the scientific community lies in its role as a versatile synthetic intermediate for high-value chemicals, including pharmaceuticals, agrochemicals, and dyes.[2][6]

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[5][7] Its physical state can be deceiving, as its melting point is close to ambient temperature, and it may solidify if cooled.[3] The compound is sensitive to air and light, readily oxidizing to the less fragrant p-anisic acid, necessitating proper storage under an inert atmosphere.[7][8][9]

Table 1: Core Physical and Chemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₈H₈O₂[3][8]
Molecular Weight 136.15 g/mol [1][10]
Appearance Clear, colorless to pale yellow liquid[5][7]
Odor Sweet, powdery, reminiscent of hawthorn[1][3]
Melting Point -1°C to 2°C (30.2°F to 35.6°F)[8][10][11]
Boiling Point 247-249°C (478-480°F) at 760 mmHg[4][8][12]
Density ~1.12 g/cm³ at 25°C[12][13]
Vapor Density 4.7 (Air = 1)[1][3]
Flash Point 116°C (241°F) - Closed Cup[1][5][12]
Water Solubility 2 - 4.29 g/L at 20-25°C (Poorly soluble)[1][12]
Organic Solvent Solubility Miscible with ethanol, ether, acetone, chloroform, benzene[3][8]
logP (Octanol/Water) 1.56 - 1.76[1][9]
Refractive Index (n20/D) ~1.573[11][12]
CAS Number 123-11-5[1]

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by two primary functional groups: the aldehyde and the electron-rich methoxy-substituted benzene ring.

  • Aldehyde Group Reactions: The formyl group is the primary site of reactivity. It readily undergoes nucleophilic addition and condensation reactions. It can be:

    • Oxidized to form 4-methoxybenzoic acid (anisic acid). This can occur slowly on exposure to air.[3]

    • Reduced to form 4-methoxybenzyl alcohol (anise alcohol).

    • Engaged in Condensation Reactions , such as the Aldol or Claisen-Schmidt condensation, with enolates derived from ketones or other aldehydes. This is a cornerstone of its use in building more complex molecular scaffolds.[14]

  • Influence of the Methoxy Group: The methoxy group is a powerful electron-donating group. It activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho positions (relative to the methoxy group). This electronic effect also stabilizes the carbocation intermediate formed during reactions at the aldehyde, influencing reaction rates.[2]

Logical Relationship: Claisen-Schmidt Condensation

A prime example of its synthetic utility is the base-catalyzed Claisen-Schmidt condensation with a ketone, such as acetophenone. This reaction is fundamental in carbon-carbon bond formation. The methoxy group's electron-donating nature makes the aldehyde's carbonyl carbon highly susceptible to nucleophilic attack.

Claisen_Schmidt_Condensation Reactants Reactants: This compound + Acetophenone Tetrahedral Nucleophilic Attack: Tetrahedral Intermediate Reactants->Tetrahedral Step 2 Base Base (e.g., OH⁻) Enolate Enolate Formation (from Acetophenone) Base->Enolate Step 1 Enolate->Tetrahedral Step 2 Aldol Protonation: Aldol Addition Product Tetrahedral->Aldol Step 3 Product Dehydration: Final Product (Chalcone) Aldol->Product Step 4 (-H₂O)

Caption: Claisen-Schmidt condensation workflow.[14]

Synthesis and Purification

Commercially, this compound is often prepared via the oxidation of 4-methoxytoluene (p-cresyl methyl ether).[4] Other established routes include the ozonolysis of anethole, which is naturally derived.[15]

Experimental Protocol: Synthesis via Oxidation of 4-Methoxytoluene

This protocol outlines a general laboratory procedure. The causality behind using a phase-transfer catalyst is to facilitate the interaction between the aqueous oxidant and the organic substrate.

Objective: To synthesize this compound from 4-methoxytoluene.

Materials:

  • 4-Methoxytoluene

  • Potassium permanganate (KMnO₄)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)

  • Dichloromethane (DCM)

  • Sodium bisulfite

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-methoxytoluene and dichloromethane. Add the phase-transfer catalyst.

  • Oxidant Addition: Prepare a solution of potassium permanganate in water. Add this solution slowly to the stirring organic mixture over 1-2 hours. The reaction is exothermic; maintain the temperature using a water bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), using an appropriate eluent system (e.g., 9:1 Hexane:Ethyl Acetate). A solution of para-anisaldehyde with acid and ethanol can be used as a stain for TLC plates, which helps in the easy identification of different compounds.[8]

  • Workup: Once the starting material is consumed, quench the reaction by slowly adding solid sodium bisulfite until the purple color of the permanganate disappears and the brown manganese dioxide precipitate dissolves.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

Structural confirmation and purity assessment are critical. The following is a guide to the expected spectroscopic signatures for this compound.

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow Sample Purified Sample of this compound FTIR FT-IR Analysis (Functional Groups) Sample->FTIR NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Sample->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Sample->MS Data Data Interpretation & Structure Confirmation FTIR->Data NMR->Data MS->Data Result Confirmed Structure & Purity Assessment Data->Result

Caption: General workflow for spectroscopic analysis.[16]

  • ¹H NMR (Proton NMR): The spectrum is highly characteristic.

    • ~9.8 ppm (singlet, 1H): Aldehyde proton (-CHO).

    • ~7.8 ppm (doublet, 2H): Aromatic protons ortho to the aldehyde group.

    • ~7.0 ppm (doublet, 2H): Aromatic protons ortho to the methoxy group.

    • ~3.9 ppm (singlet, 3H): Methoxy group protons (-OCH₃).

  • ¹³C NMR (Carbon NMR):

    • ~191 ppm: Aldehyde carbonyl carbon.

    • ~164 ppm: Aromatic carbon attached to the methoxy group.

    • ~132 ppm: Aromatic carbons ortho to the aldehyde.

    • ~130 ppm: Aromatic carbon attached to the aldehyde.

    • ~114 ppm: Aromatic carbons ortho to the methoxy group.

    • ~55 ppm: Methoxy carbon.

  • FT-IR (Infrared Spectroscopy):

    • ~2830 and ~2730 cm⁻¹: C-H stretches of the aldehyde group (Fermi doublet).

    • ~1685 cm⁻¹: Strong C=O (carbonyl) stretching vibration.

    • ~1600 and ~1580 cm⁻¹: C=C stretching vibrations of the aromatic ring.

    • ~1260 cm⁻¹: Asymmetric C-O-C stretch of the aryl ether.

    • ~1020 cm⁻¹: Symmetric C-O-C stretch.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A strong peak at m/z = 136, corresponding to the molecular weight of the compound.[17]

    • Major Fragment Ions: A prominent peak at m/z = 135 results from the loss of a hydrogen atom. Another significant fragment at m/z = 107 is due to the loss of the formyl group (-CHO).[17]

Applications in Research and Drug Development

While widely used in fragrances, the primary role of this compound in a research context is as a chemical building block.[2]

  • Pharmaceutical Synthesis: It is a critical intermediate for a range of pharmaceuticals. Its structure is incorporated into drugs such as antihistamines, cardiovascular agents, and antibiotics.[2][6] For example, it is a precursor in the synthesis of the antimicrobial drug hydroxylamine carbapenem.[18]

  • Agrochemicals: The compound serves as a foundational component in the creation of pesticides and herbicides, contributing to crop protection.[6]

  • Analytical Chemistry: A solution of p-anisaldehyde in acid and ethanol is a widely used staining agent in thin-layer chromatography (TLC).[4][8] It reacts with various compounds on the TLC plate upon heating to produce a range of colors, allowing for the visualization and differentiation of otherwise invisible spots.

  • Antifungal Research: Recent studies have highlighted its antifungal activity against various fungal strains, including Candida and Fusarium graminearum, suggesting potential applications in agriculture and food preservation.[13][19]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

  • Hazards: It may cause skin, eye, and respiratory tract irritation.[7][20] It is considered harmful if swallowed.[7][20] Some data suggests it is suspected of damaging fertility or the unborn child.

  • Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[9][21] Wash hands thoroughly after handling.[7]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, and strong reducing agents.[8][9] It is sensitive to air and light; storage under a nitrogen blanket in a tightly sealed, opaque container is recommended to prevent oxidation.[7][9]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - p-Anisaldehyde, 99+%. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Fisher Scientific. (n.d.). Material Safety Data Sheet p-Anisaldehyde. [Link]

  • Synerzine. (2022). SAFETY DATA SHEET p-Anisaldehyde (Natural). [Link]

  • Bio-Active Co. (n.d.). Safety Data Sheet - 4-Hydroxy-3-methoxy-benzaldehyde. [Link]

  • Volochem Inc. (2015). This compound Safety Data Sheet. [Link]

  • Human Metabolome Database. (2023). Showing metabocard for this compound (HMDB0029686). [Link]

  • Liu, C., Li, J., Chen, H., & Zare, R. N. (2019). Scale-Up of Microdroplet Reactions by Heated Ultrasonic Nebulization. ResearchGate. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Anisaldehyde. [Link]

  • FooDB. (2018). Showing Compound this compound (FDB000872). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: this compound's Role in Pharmaceutical and Industrial Synthesis. [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. [Link]

  • Google Patents. (n.d.). CN114920634A - Method for synthesizing p-methoxybenzaldehyde.
  • Yu, J., Shen, M., Deng, L., Gan, L., & Ha, C. (2012). Facile one-pot synthesis of anisaldehyde. ResearchGate. [Link]

  • Google Patents. (n.d.). CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde.
  • Homework.Study.com. (n.d.). Discuss the mechanism of the aldol reaction between this compound and acetophenone. [Link]

  • Chegg.com. (2022). Solved The mass spectrum of this compound B is shown. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]

  • Li, G., et al. (2024). 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis. Frontiers in Microbiology. [Link]

Sources

Topic: p-Anisaldehyde - A Comprehensive Guide to its Structural Formula and Isomeric Landscape

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Foreword

In the landscape of organic chemistry, few molecules offer the blend of aromatic simplicity and functional versatility seen in anisaldehyde. While widely recognized for its characteristic sweet, anise-like aroma, its true value in scientific research and development lies in its chemical reactivity and the distinct properties of its structural isomers. This guide is designed to move beyond a surface-level description, providing a deep, mechanistic understanding of p-Anisaldehyde and its isomeric counterparts. As professionals in drug development and chemical synthesis, a thorough grasp of these nuances is not merely academic—it is fundamental to innovation, enabling the rational design of synthetic pathways and the precise control of molecular properties. We will explore the causality behind experimental choices and present self-validating protocols essential for rigorous scientific inquiry.

Section 1: The Archetype - p-Anisaldehyde's Core Identity

p-Anisaldehyde, systematically named 4-methoxybenzaldehyde, is an aromatic aldehyde that serves as a cornerstone in the flavor, fragrance, and pharmaceutical industries.[1][2][3] Its molecular architecture consists of a benzene ring where an aldehyde group (-CHO) and a methoxy group (-OCH₃) are positioned at opposite ends—the para (1,4) configuration.[1][4] This symmetrical arrangement is a key determinant of its physical and chemical properties.

  • Chemical Formula: C₈H₈O₂[1][5]

  • Molar Mass: 136.15 g/mol [1][5]

The aldehyde functional group is the primary hub of reactivity, readily participating in nucleophilic additions, oxidations to p-anisic acid, and reductions to p-anisyl alcohol.[6] The methoxy group, an electron-donating entity, activates the aromatic ring, influencing its reactivity in electrophilic substitution reactions. This dual functionality makes p-Anisaldehyde a highly versatile intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) like antihistamines.[7][8][9]

Section 2: The Isomeric Family - A Study in Positional Variance

The molecular formula C₈H₈O₂ gives rise to three constitutional isomers of anisaldehyde, differentiated by the relative positions of the aldehyde and methoxy groups on the benzene ring.[1][4] While p-Anisaldehyde is the most common, its ortho and meta isomers are also significant, each possessing a unique chemical signature.

  • p-Anisaldehyde (this compound): The 1,4-substitution pattern results in a highly symmetric molecule.

  • o-Anisaldehyde (2-methoxybenzaldehyde): The adjacent 1,2-substitution allows for potential intramolecular interactions between the functional groups.[10]

  • m-Anisaldehyde (3-methoxybenzaldehyde): The 1,3-substitution provides an asymmetric electronic distribution distinct from the other two isomers.[11]

These subtle shifts in molecular geometry have profound consequences on the bulk physical properties of the compounds, a critical consideration for purification and characterization.

Data Presentation: Comparative Physical Properties of Anisaldehyde Isomers

The distinct physical constants of the isomers, summarized below, are a direct consequence of their differing molecular symmetries and intermolecular forces. This data is foundational for developing separation protocols, such as fractional distillation or crystallization.

Propertyp-Anisaldehyde (para)o-Anisaldehyde (ortho)m-Anisaldehyde (meta)
Melting Point -1 °C[1]34-40 °C[12][13]Liquid at room temp.
Boiling Point 248 °C[1]238 °C[12][14]~230 °C (at 760 mmHg)[15]
Density (at 25°C) 1.119 g/mL[1]1.127 g/mL[12][14]1.116-1.122 g/mL[15]
Refractive Index (at 20°C) 1.573~1.561[14]1.549-1.555[11][15]

The significantly higher melting point of the ortho isomer is particularly noteworthy and can be attributed to more efficient crystal lattice packing compared to its counterparts.

Section 3: Visualization of Structural Relationships

To clarify these structural distinctions, the following diagrams illustrate the molecular architecture and isomeric relationships.

Caption: Molecular structure of p-Anisaldehyde.

TLC_Protocol_Workflow start Start saturate 1. Saturate Chamber with Mobile Phase start->saturate spot 2. Spot Isomers (o, m, p, co-spot) on Plate saturate->spot develop 3. Develop Plate in Chamber spot->develop dry_vis 4. Dry Plate & Visualize (UV Lamp) develop->dry_vis stain 5. Stain with p-Anisaldehyde Solution & Heat dry_vis->stain calculate 6. Calculate Rf Values for Each Spot stain->calculate end Result: Isomers Differentiated calculate->end

Sources

Spectroscopic data for p-Anisaldehyde (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of p-Anisaldehyde

Introduction

p-Anisaldehyde (4-methoxybenzaldehyde) is an aromatic aldehyde widely utilized in the flavor, fragrance, and pharmaceutical industries. Its characteristic sweet, floral scent, reminiscent of hawthorn, makes it a valuable component in many commercial products.[1] From a chemical standpoint, its deceptively simple structure—a para-substituted benzene ring bearing methoxy and formyl groups—provides a quintessential model for demonstrating the power of modern spectroscopic techniques in unambiguous molecular structure elucidation.

This technical guide offers a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for p-Anisaldehyde. Designed for researchers and drug development professionals, this document moves beyond a mere presentation of spectra to explain the causality behind the data, grounding interpretation in the fundamental principles of spectroscopy and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution.[2] By observing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and spatial relationships of atoms. For p-Anisaldehyde, both ¹H and ¹³C NMR provide complementary and essential information.

Experimental Protocol: NMR Analysis

A robust NMR protocol is foundational to acquiring high-quality, reproducible data. The following represents a standard methodology for small molecule analysis.[3]

1.1.1 Sample Preparation

  • Accurately weigh 5-10 mg of high-purity p-Anisaldehyde (≥99.0%).

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), within a clean, dry vial. CDCl₃ is often preferred for its relative inertness and minimal spectral overlap with the analyte.

  • Ensure complete dissolution. If necessary, gently vortex the solution.

  • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.

  • Cap the NMR tube securely. The sample is now ready for analysis.

1.1.2 Data Acquisition

  • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

  • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[3]

  • Following the ¹H acquisition, acquire a ¹³C NMR spectrum using a broadband proton-decoupled pulse sequence. A greater number of scans is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of p-Anisaldehyde is characterized by four distinct signals, each providing specific structural information. The electron-withdrawing nature of the aldehyde group and the electron-donating nature of the methoxy group create a distinct electronic environment for the aromatic protons.[5]

Signal LabelChemical Shift (δ) ppmMultiplicityIntegrationAssignment
H-a 9.88Singlet (s)1HAldehyde proton (-CHO)
H-b 7.85Doublet (d)2HAromatic protons ortho to -CHO
H-c 7.02Doublet (d)2HAromatic protons ortho to -OCH₃
H-d 3.89Singlet (s)3HMethoxy protons (-OCH₃)

Note: Chemical shifts are referenced to CDCl₃ and can vary slightly based on solvent and concentration.[6]

Interpretation:

  • H-a (9.88 ppm): This highly downfield signal is characteristic of an aldehydic proton. Its position far downfield is due to the strong deshielding effect of the adjacent carbonyl group and the anisotropic effect of the C=O bond.[7] It appears as a singlet because there are no adjacent protons within three bonds to couple with.

  • H-b (7.85 ppm): These protons are ortho to the electron-withdrawing aldehyde group, which deshields them significantly, shifting them downfield relative to benzene (7.26 ppm). They appear as a doublet due to coupling with the adjacent H-c protons.[5]

  • H-c (7.02 ppm): These protons are ortho to the electron-donating methoxy group. The oxygen atom increases electron density at this position through resonance, causing a shielding effect that shifts the signal upfield. They appear as a doublet due to coupling with the adjacent H-b protons.

  • H-d (3.89 ppm): This singlet in the aliphatic region corresponds to the three equivalent protons of the methoxy group. It is a singlet as there are no neighboring protons to couple with.

G cluster_mol p-Anisaldehyde Structure & ¹H NMR Assignments mol Ha_label H-a (9.88 ppm, s) Hb_label H-b (7.85 ppm, d) Hc_label H-c (7.02 ppm, d) Hd_label H-d (3.89 ppm, s)

Caption: ¹H NMR assignments for p-Anisaldehyde.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignmentRationale
190.7C=OCarbonyl carbons are strongly deshielded and appear far downfield.
164.6C-OCH₃Aromatic carbon attached to the electron-donating oxygen is deshielded.
131.9CH (ortho to -CHO)Aromatic CH carbons adjacent to the electron-withdrawing group.
130.0C-CHOQuaternary aromatic carbon attached to the aldehyde group.
114.3CH (ortho to -OCH₃)Aromatic CH carbons adjacent to the electron-donating group are shielded.
55.6-OCH₃Aliphatic carbon of the methoxy group.

Source: Spectral Database for Organic Compounds (SDBS) and ChemicalBook.[8]

Interpretation: The spectrum clearly distinguishes between the different types of carbon atoms. The carbonyl carbon (C=O) is the most deshielded, appearing at ~191 ppm. The aromatic carbons have shifts determined by their substituents; the carbon attached to the methoxy group is significantly downfield (~165 ppm), while the carbons ortho to the methoxy group are shifted upfield (~114 ppm) due to resonance effects. The methoxy carbon itself appears in the aliphatic region at ~56 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]

Experimental Protocol: FT-IR Analysis

For a liquid sample like p-Anisaldehyde, the Attenuated Total Reflectance (ATR) or neat sample technique is efficient.[10]

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.

  • Place a single drop of p-Anisaldehyde directly onto the ATR crystal.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background, generating a transmittance or absorbance spectrum.

  • After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft lab wipe.[10]

IR Spectrum Analysis

The IR spectrum of p-Anisaldehyde displays several characteristic absorption bands that confirm its key structural features.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3070MediumAromatic C-H Stretch
~2840, ~2740Medium, weakAldehyde C-H Stretch (Fermi doublet)
~1685Strong, sharpConjugated C=O Stretch (Aldehyde)
~1600, ~1580Strong, mediumAromatic C=C Stretch
~1260StrongAryl-O Stretch (Methoxy)
~1160StrongC-O Stretch (Methoxy)

Source: Data compiled from various sources.[11][12][13]

Interpretation:

  • Aldehyde Group: The presence of the aldehyde is unequivocally confirmed by two key features:

    • A very strong, sharp absorption at ~1685 cm⁻¹. This is the carbonyl (C=O) stretch. Its frequency is lower than that of a typical saturated aldehyde (~1725 cm⁻¹) due to conjugation with the benzene ring, which weakens the C=O bond.[14][15]

    • A pair of medium-to-weak bands around 2840 and 2740 cm⁻¹. These are characteristic of the C-H bond stretch of an aldehyde and are often referred to as a "Fermi doublet."[14] The peak around 2740 cm⁻¹ is particularly diagnostic.

  • Aromatic Ring: The peak at ~3070 cm⁻¹ is typical for C-H stretching on an sp²-hybridized carbon of the benzene ring. The strong absorptions around 1600 and 1580 cm⁻¹ are due to C=C bond stretching vibrations within the ring.

  • Methoxy Group: The strong band at ~1260 cm⁻¹ is assigned to the stretching vibration of the aryl-O bond, and the band at ~1160 cm⁻¹ corresponds to the O-CH₃ bond stretch.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization.[16]

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for a volatile compound like p-Anisaldehyde.[17][18]

  • Sample Preparation: Prepare a dilute solution of p-Anisaldehyde (e.g., ~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The instrument uses a heated column to separate the analyte from the solvent and any impurities. A typical temperature program might start at 50°C and ramp up to 250°C.[19]

  • MS Analysis: As the p-Anisaldehyde elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a standard method. This process fragments the molecule, and the resulting charged fragments are separated by their mass-to-charge ratio (m/z).

Mass Spectrum Analysis

The EI mass spectrum of p-Anisaldehyde reveals its molecular weight and a predictable fragmentation pathway.

m/z ValueProposed FragmentIdentity
136[C₈H₈O₂]⁺˙Molecular Ion (M⁺)
135[C₈H₇O₂]⁺[M-H]⁺ (Loss of H radical)
107[C₇H₇O]⁺[M-CHO]⁺ (Loss of formyl radical)
92[C₆H₄O]⁺˙[M-CHO-CH₃]⁺˙ (Loss of methyl radical from m/z 107)
77[C₆H₅]⁺[C₇H₇O-CO]⁺ (Loss of CO from m/z 107)

Source: Data compiled from NIST WebBook and other sources.[20][21][22]

Interpretation:

  • Molecular Ion (m/z 136): The peak at m/z 136 corresponds to the intact molecule with one electron removed, confirming the molecular weight of p-Anisaldehyde (136.15 g/mol ).[23]

  • Base Peak (m/z 135): The most intense peak (base peak) is at m/z 135. This corresponds to the loss of a single hydrogen radical from the aldehyde group, forming a very stable acylium ion. This is a characteristic fragmentation for aromatic aldehydes.

  • Key Fragments: The fragment at m/z 107 results from the loss of the entire formyl radical (•CHO, 29 Da). The subsequent loss of a methyl radical (•CH₃, 15 Da) from this fragment gives the peak at m/z 92. The peak at m/z 77 is characteristic of a phenyl cation, formed by the loss of carbon monoxide (CO, 28 Da) from the m/z 107 fragment.

G M p-Anisaldehyde [C₈H₈O₂]⁺˙ m/z = 136 M_H [M-H]⁺ m/z = 135 (Base Peak) M->M_H - •H M_CHO [M-CHO]⁺ m/z = 107 M->M_CHO - •CHO M_CHO_CH3 [C₆H₄O]⁺˙ m/z = 92 M_CHO->M_CHO_CH3 - •CH₃ C6H5 [C₆H₅]⁺ m/z = 77 M_CHO->C6H5 - CO

Caption: Primary fragmentation pathway of p-Anisaldehyde in EI-MS.

Integrated Spectroscopic Workflow

No single technique provides all the necessary information. True structural confirmation comes from integrating the data from each method. The logical workflow below illustrates how these techniques complement one another.

G cluster_start Initial Analysis cluster_techniques Spectroscopic Techniques cluster_data Derived Information cluster_conclusion Final Confirmation Analyte Unknown Sample (p-Anisaldehyde) MS Mass Spectrometry (MS) Analyte->MS IR Infrared (IR) Spectroscopy Analyte->IR NMR NMR Spectroscopy (¹H & ¹³C) Analyte->NMR MW Molecular Weight = 136 Fragmentation Pattern MS->MW FG Functional Groups: - Aldehyde (C=O, C-H) - Aromatic Ring - Ether (C-O) IR->FG Structure Carbon-Hydrogen Framework Connectivity & Environment NMR->Structure Conclusion Confirmed Structure: p-Anisaldehyde MW->Conclusion FG->Conclusion Structure->Conclusion

Caption: Integrated workflow for the structural elucidation of p-Anisaldehyde.

Conclusion

The spectroscopic analysis of p-Anisaldehyde serves as a masterclass in structural elucidation. Mass spectrometry definitively establishes the molecular weight and key fragmentation points. Infrared spectroscopy provides rapid and unambiguous identification of the critical aldehyde, aromatic, and ether functional groups. Finally, ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework, revealing the precise connectivity and electronic environment of every atom. Together, these techniques provide a self-validating system, allowing researchers to confirm the identity and purity of p-Anisaldehyde with an exceptionally high degree of confidence.

References

  • Synerzine. (n.d.). SAFETY DATA SHEET p-Anisaldehyde (Natural). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - p-Anisaldehyde, 99+%. Retrieved from [Link]

  • Brainly. (2023). Analyze the IR spectrum of p-anisaldehyde. Retrieved from [Link]

  • University of Houston. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link] (Note: Specific deep link was not available, linking to the university's main page).

  • Niinemets, Ü., & Kännaste, A. (2015). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. In Plant Isoprenoids: Methods and Protocols (pp. 165-184). Humana Press. Retrieved from [Link]

  • ResearchGate. (2008). FTIR spectrum of p-anisaldehyde. Retrieved from [Link]

  • Crasto, A. (2014). p-Anisaldehyde, or this compound. NMR. ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]

  • ESS Laboratory. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique. Retrieved from [Link]

  • Ordóñez, M. (n.d.). IR: aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of p-anisaldehyde (a) and of [7-¹³C]. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • de Goffau, M. C., et al. (2020). Optimized sample preparation for fecal volatile organic compound analysis by gas chromatography–mass spectrometry. Scientific Reports, 10(1), 16948. Retrieved from [Link]

  • Kim, H., et al. (2023). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Metabolites, 13(11), 1121. Retrieved from [Link]

  • ResearchGate. (2018). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. Retrieved from [Link]

  • Chegg. (2016). Solved Consider the¹ H NMR spectrum of p-anisaldehyde. Retrieved from [Link]

  • Chegg. (2020). Solved (b) Clearly label the IR spectrum of p-anisaldehyde. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • Chegg. (2019). Solved the 400 NMR of p-anisaldehyde- On this spectra, you. Retrieved from [Link]

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4-Methoxybenzaldehyde CAS number 123-11-5 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methoxybenzaldehyde (CAS 123-11-5): Properties, Synthesis, and Applications for the Research Professional

Introduction

This compound, widely known in the scientific and industrial communities as p-Anisaldehyde, is an aromatic aldehyde with the chemical formula C₈H₈O₂.[1] This organic compound, registered under CAS number 123-11-5, is a cornerstone molecule in various fields, prized for its distinct aromatic profile and its utility as a versatile synthetic intermediate.[2][3] While its pleasant, sweet aroma reminiscent of hawthorn has cemented its place in the fragrance and flavor industries, its true value for researchers, particularly in drug development, lies in its reactive aldehyde and electron-rich benzene ring functionalities.[1][2][4]

This guide offers a comprehensive technical overview of this compound, moving beyond its organoleptic properties to explore its core physicochemical characteristics, industrial synthesis routes, key chemical transformations, and critical applications as a building block in pharmaceutical and industrial synthesis. We will also provide essential safety, handling, and toxicological data to ensure its effective and safe use in a laboratory setting.

Nomenclature and Molecular Structure

Correctly identifying a chemical compound is paramount for reproducible research. This compound is known by several synonyms, which are often encountered in literature and chemical catalogs.

  • Systematic IUPAC Name: this compound[5]

  • Common Names: p-Anisaldehyde, Anisaldehyde, Anisic aldehyde, Aubépine[3][6]

  • CAS Number: 123-11-5[4]

  • Molecular Formula: C₈H₈O₂[3][4]

  • Molecular Weight: 136.15 g/mol [5][7]

  • InChI Key: ZRSNZINYAWTAHE-UHFFFAOYSA-N[4][5]

  • Canonical SMILES: COC1=CC=C(C=C1)C=O[5]

The molecule consists of a benzene ring substituted with a formyl group (-CHO) and a methoxy group (-OCH₃) at the para (1,4) positions.[4] The methoxy group is an electron-donating group, which influences the reactivity of both the aromatic ring and the aldehyde function.[1]

Molecular structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for experimental design, from selecting appropriate solvents to establishing safe reaction conditions. This compound is a colorless to pale yellow liquid with a characteristic strong, sweet, floral aroma.[2][4]

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid[2][6][8]
Odor Sweet, floral, anise-like, hawthorn[2][4][8]
Melting Point -1 to 0 °C (30.2 to 32 °F)[5][7][9]
Boiling Point 248-249 °C (478-480 °F) at 760 mmHg[7][8][9]
Flash Point 116 °C (241 °F) - closed cup[5][8]
Density 1.119 - 1.121 g/mL at 25 °C[3][10]
Refractive Index (n20/D) 1.571 - 1.574[3][9][11]
Vapor Pressure 0.03 mmHg at 25 °C[5]
Vapor Density 4.7 (Air = 1)[5][7]
Water Solubility 2 g/L at 20 °C (Slightly soluble)[3][7]
Solubility in Organics Miscible with ethanol, ether, acetone, chloroform[3]
logP (n-octanol/water) 1.56[3][7]
Stability Air sensitive; oxidizes on exposure to air. Stable under recommended storage conditions.[6][7]

Synthesis and Industrial Production

The commercial availability of this compound is underpinned by several robust industrial synthesis methods. The choice of pathway is often dictated by the availability of precursors and economic efficiency.

1. Oxidation of p-Methoxytoluene: This is one of the most established and commercially significant routes.[12] It involves the oxidation of the methyl group of p-methoxytoluene (also known as p-cresyl methyl ether). Common oxidizing agents include manganese dioxide (MnO₂) in the presence of sulfuric acid.[12][13] The process requires precise control over reaction conditions like temperature and reactant concentration to maximize the yield of the aldehyde and minimize the formation of the over-oxidation byproduct, anisic acid.[12]

Aldol_Condensation_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration Acetophenone Acetophenone Enolate Enolate Acetophenone->Enolate + OH⁻ - H₂O Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate + this compound Aldol Addition Product Aldol Addition Product Tetrahedral Intermediate->Aldol Addition Product + H₂O - OH⁻ Final Product (Chalcone) Final Product (Chalcone) Aldol Addition Product->Final Product (Chalcone) - H₂O (Heat)

Mechanism of the Claisen-Schmidt condensation.</i>
  • Schiff Base Formation: It reacts with primary amines to form imines, also known as Schiff bases. This reaction is important for the synthesis of various heterocyclic compounds and ligands. [11]

Applications in Research and Drug Development

The synthetic versatility of this compound makes it an indispensable intermediate in several high-value applications.

  • Pharmaceutical Synthesis: It serves as a crucial starting material or intermediate in the synthesis of a wide range of pharmaceuticals. [1][14]Its structure is incorporated into drugs such as antihistamines, anti-Parkinson's agents, and cardiovascular drugs. [1][2]It is also a precursor for manufacturing certain antibiotics. [15]* Agrochemicals and Dyes: Beyond pharmaceuticals, it is a foundational component in the synthesis of pesticides, herbicides, and specialized dyes, highlighting its broad industrial utility. [2][14][16]* Analytical Chemistry (TLC Staining): A solution of p-anisaldehyde in acid and ethanol is a widely used visualization reagent in thin-layer chromatography (TLC). [2][4]When a developed TLC plate is dipped in this reagent and heated, different chemical compounds on the plate form distinct colored spots, allowing for easy identification and differentiation of products in a reaction mixture. [4]

Spectroscopic Data for Characterization

Accurate characterization is essential for verifying the identity and purity of starting materials and products. The following are typical spectroscopic signatures for this compound.

SpectroscopyCharacteristic Features
¹H NMR (CDCl₃)δ ≈ 9.8 (s, 1H, -CHO), δ ≈ 7.8 (d, 2H, Ar-H ortho to CHO), δ ≈ 7.0 (d, 2H, Ar-H meta to CHO), δ ≈ 3.9 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃)δ ≈ 191 (-CHO), δ ≈ 164 (Ar-C-OCH₃), δ ≈ 132 (Ar-CH), δ ≈ 130 (Ar-C-CHO), δ ≈ 114 (Ar-CH), δ ≈ 55 (-OCH₃)
IR (Infrared) ~2830, 2730 cm⁻¹ (C-H stretch of aldehyde), ~1685 cm⁻¹ (C=O stretch of aldehyde), ~1600, 1580 cm⁻¹ (C=C stretch of aromatic ring), ~1260, 1030 cm⁻¹ (C-O stretch of ether)
Mass Spec (EI) m/z = 136 (M⁺), 135 (M-H)⁺, 107 (M-CHO)⁺, 92, 77

Note: Exact chemical shifts (δ) and absorption frequencies (cm⁻¹) can vary slightly depending on the solvent and instrument used.

Safety, Handling, and Toxicology

As with any chemical reagent, proper handling and awareness of potential hazards are crucial. This compound is an irritant and requires careful handling.

Summary of Hazards and Precautionary Measures:

AspectDetailsSource(s)
Potential Health Effects May cause eye, skin, and respiratory tract irritation. May be harmful if swallowed. Chronic exposure may lead to organ weight and blood changes. Laboratory experiments have shown mutagenic effects.[6][17]
First Aid: Eyes Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical aid.[6][17]
First Aid: Skin Flush skin with plenty of water. Remove contaminated clothing. Get medical aid if irritation develops.[6][17]
First Aid: Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[6][17]
First Aid: Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical aid.[6][17]
Personal Protective Equipment Wear chemical splash goggles, appropriate protective gloves, and clothing to prevent skin exposure. Use in a well-ventilated area or with a fume hood.[6]
Handling and Storage Wash thoroughly after handling. Avoid contact with eyes, skin, and clothing. Keep container tightly closed when not in use. Store in a cool, dry place away from direct sunlight. Due to its sensitivity to air, storage under a nitrogen blanket is recommended.[6]
Toxicology Data LD50 Oral (Rat): 3210 mg/kg. LD50 Dermal (Rabbit): >5000 mg/kg.[7]
Environmental Hazards Harmful to aquatic life with long-lasting effects. Avoid release to the environment.[8][18]

Conclusion

This compound (CAS 123-11-5) is far more than a simple fragrance compound. Its well-defined physicochemical properties, established synthesis routes, and predictable reactivity make it an exceptionally valuable and versatile building block for the modern research chemist. For professionals in drug discovery and development, its ability to participate in crucial carbon-carbon bond-forming reactions and serve as a precursor to complex pharmaceutical agents underscores its strategic importance. By understanding its properties, synthesis, and safety protocols, researchers can effectively harness the synthetic potential of this fundamental chemical intermediate to drive innovation in medicine and materials science.

References

  • 4-Anisaldehyde - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • Material Safety Data Sheet - p-Anisaldehyde, 99+%. (n.d.). Cole-Parmer. Retrieved January 7, 2026, from [Link]

  • SAFETY DATA SHEET p-Anisaldehyde (Natural). (n.d.). Synerzine. Retrieved January 7, 2026, from [Link]

  • Understanding this compound: Properties, Uses, and Sourcing with NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 7, 2026, from [Link]

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  • Liu, C., Li, J., Chen, H., & Zare, R. N. (2019). Scale-Up of Microdroplet Reactions by Heated Ultrasonic Nebulization. Angewandte Chemie International Edition, 58(38), 13324-13328. Retrieved from [Link]

  • This compound: The Dual-Faced Beauty of the Fragrance World. (2025, October 24). Retrieved January 7, 2026, from [Link]

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  • Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material. (2021). Google Patents.
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  • Anisic aldehyde (CAS N° 123-11-5). (n.d.). ScenTree. Retrieved January 7, 2026, from [Link]

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Synonyms and common names for 4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methoxybenzaldehyde: Nomenclature, Properties, and Applications

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, an aromatic aldehyde of significant interest, occupies a pivotal role across diverse scientific disciplines, from pharmaceutical synthesis to analytical chemistry. While widely recognized by its common name, p-anisaldehyde, for its characteristic sweet, floral aroma reminiscent of hawthorn, its utility extends far beyond the realms of fragrance and flavor.[1][2] The molecule's unique electronic structure, featuring a methoxy group (-OCH₃) at the para position to the aldehyde moiety, imparts a nuanced reactivity profile that makes it an invaluable synthon, or building block, in organic chemistry.[1][3] This guide offers a comprehensive technical overview of this compound, consolidating its nomenclature, physicochemical properties, synthesis, and key applications, with a focus on providing practical, field-proven insights for the research and drug development professional.

Nomenclature and Chemical Identification

Precise identification of chemical entities is fundamental to reproducible scientific research. This compound is known by a variety of synonyms and trade names, a reflection of its long history of use in both industrial and academic settings. The International Union of Pure and Applied Chemistry (IUPAC) designates "this compound" as the preferred name.[4][5] A comprehensive list of identifiers is provided below to facilitate unambiguous cross-referencing in literature and databases.

Table 1: Synonyms and Identifiers for this compound

Identifier Type Value Source(s)
Preferred IUPAC Name This compound[4][5]
Systematic IUPAC Name 4-Methoxybenzenecarbaldehyde[4]
Common Synonyms p-Anisaldehyde, Anisaldehyde, Anisic aldehyde, para-Anisaldehyde[5][6][7]
Other Names Aubépine, Crategine, p-Formylanisole, Obepin[6][8]
CAS Number 123-11-5[4][9]
PubChem CID 31244[6]
EC Number 204-602-6[9][10]
UNII 9PA5V6656V[4]
Chemical Formula C₈H₈O₂[4]
InChI Key ZRSNZINYAWTAHE-UHFFFAOYSA-N[5]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is critical for its effective application in experimental design, from reaction setup to purification and analysis. This compound is a colorless to pale yellow liquid at room temperature.[6][11] The para-methoxy group exerts a significant electron-donating effect, which influences the reactivity of both the aldehyde group and the aromatic ring, distinguishing it from unsubstituted benzaldehyde.[1]

Table 2: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Weight 136.15 g/mol [4][6]
Appearance Colorless to pale yellow liquid[2][6]
Odor Sweet, floral, anise, hawthorn-like[1][4][11]
Melting Point -1 to 0 °C (272 to 273 K)[4][6]
Boiling Point 248 - 249 °C (521 - 522 K) at 1013 hPa[4][12]
Density 1.119 - 1.12 g/cm³ at 25 °C[4][12]
Solubility in Water 2 - 3 g/L at 20 °C[11][12]
Vapor Pressure <1 hPa at 20 °C[12]
Flash Point 108 - 116 °C (closed cup)[4][6]
Refractive Index (n²⁰/D) 1.573[10][12]
Spectroscopic Data for Structural Elucidation

For the research scientist, spectroscopic data is the definitive fingerprint of a molecule. The following data are characteristic of this compound and are crucial for reaction monitoring and quality control.

  • ¹H NMR (CDCl₃, 400 MHz): Key signals include a singlet for the aldehyde proton (δ ≈ 9.87 ppm), two doublets for the aromatic protons (δ ≈ 7.83 and 7.00 ppm, characteristic of a 1,4-disubstituted ring), and a singlet for the methoxy protons (δ ≈ 3.87 ppm).[13]

  • ¹³C NMR (CDCl₃, 75.5 MHz): Characteristic peaks appear at δ ≈ 190.5 (aldehyde C=O), 164.5, 132.0, 130.0, 114.3 (aromatic carbons), and 55.4 (methoxy carbon).[13]

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the aldehyde C=O stretch is observed around 1684-1702 cm⁻¹.[10][13] Additional peaks for C-H stretches of the aromatic ring and aldehyde, and the C-O stretch of the ether group are also present.[10]

  • Mass Spectrometry (EI): The mass spectrum shows a prominent molecular ion peak [M]⁺ at m/z = 136. The most abundant fragment is typically the M-1 peak at m/z = 135, corresponding to the loss of the aldehydic hydrogen.[14]

Synthesis and Manufacturing

Commercially, this compound is most often prepared via the oxidation of precursors like 4-methoxytoluene (p-cresyl methyl ether) or anethole, a major component of anise oil.[5][15] These industrial processes often utilize oxidants such as manganese dioxide.[5] For laboratory-scale synthesis, a variety of methods are available. A reliable and high-yield procedure involves the selective oxidation of the corresponding primary alcohol, 4-methoxybenzyl alcohol.

Experimental Protocol: Laboratory Synthesis via Oxidation

This protocol describes the selective oxidation of 4-methoxybenzyl alcohol to this compound using an iodine-based system in an aqueous medium, which represents an environmentally conscious approach by avoiding heavy metals and organic solvents.[13]

Materials:

  • 4-Methoxybenzyl alcohol (1 mmol, 138 mg)

  • Potassium carbonate (K₂CO₃) (1.5 mmol, 207 mg)

  • Potassium iodide (KI) (0.25 mmol, 41.5 mg)

  • Iodine (I₂) (0.25 mmol + 0.75 mmol, 63.5 mg + 190.5 mg)

  • Deionized water

  • 50 mL two-necked round-bottom flask, magnetic stirrer, reflux condenser, oil bath

Procedure:

  • Setup: To a 50 mL two-necked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxybenzyl alcohol (1 mmol), potassium carbonate (1.5 mmol), and 2 mL of water.

  • Initial Heating: Stir the mixture in an oil bath preheated to 90 °C for 5 minutes.

  • Reagent Addition: Add an aqueous solution of KI (0.25 mmol) and I₂ (0.25 mmol). Subsequently, add the remaining powdered I₂ (0.75 mmol) portion-wise over 5 minutes.

  • Reaction: Continue heating the mixture at 90 °C with vigorous stirring for approximately 20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the product with an appropriate organic solvent, such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.[13]

Synthesis_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification A Combine in Flask: - 4-Methoxybenzyl Alcohol - K₂CO₃ - Water B Heat to 90°C (5 min) A->B C Add aq. KI and I₂ Add solid I₂ portion-wise B->C D Stir at 90°C (20 min) C->D E Cool to RT D->E F Extract with Ethyl Acetate E->F G Dry & Concentrate F->G H Purify via Column Chromatography (if needed) G->H I Final Product: This compound H->I

Caption: Laboratory synthesis workflow for this compound.

Key Applications in Research and Drug Development

The utility of this compound is defined by its versatile reactivity, making it a cornerstone intermediate and reagent in multiple scientific domains.

A Versatile Synthetic Intermediate

The aldehyde functional group is a hub of chemical reactivity, readily undergoing nucleophilic additions, condensations (e.g., Wittig, Knoevenagel), oxidations to the carboxylic acid, and reductions to the alcohol.[16] The para-methoxy group is strongly activating and ortho-, para-directing for electrophilic aromatic substitution, further expanding its synthetic potential.[1] This dual reactivity makes it a critical starting material for synthesizing pharmaceuticals, including antihistamines and cardiovascular agents, as well as agrochemicals and dyes.[1][2][17]

An Indispensable Tool in Analytical Chemistry: TLC Staining

In nearly every organic chemistry lab, this compound serves as the active component in p-anisaldehyde stain, a widely used universal developing agent for Thin Layer Chromatography (TLC).[15][16] Upon heating, the stain reacts with a broad range of nucleophilic functional groups on the TLC plate to produce distinctly colored spots, allowing for the visualization of otherwise invisible compounds.[1][18]

Mechanism of Action: The staining process operates under strongly acidic conditions. The aldehyde is activated by protonation, making it highly electrophilic. It can then undergo acetalization reactions with alcohols or condensation (Aldol-type) reactions with enolizable ketones present on the TLC plate.[1][18] These reactions result in the formation of highly conjugated, colored products, such as triphenylmethane-type dyes or other conjugated cations.[1][18] The diversity of colors produced often provides preliminary information about the nature of the functional groups present.[19]

TLC_Stain_Mechanism Anisaldehyde p-Anisaldehyde (Electrophile) Intermediate Protonated Aldehyde (Activated Electrophile) Anisaldehyde->Intermediate + H⁺ Analyte Analyte on TLC (e.g., Alcohol, Nucleophile) Product Highly Conjugated Cation (Colored Spot) Analyte->Product + Intermediate Acid H₂SO₄ Catalyst Product:n->Product:n + Dehydration Heat Δ (Heat) Heat->Product Drives Reaction

Caption: Simplified mechanism of p-anisaldehyde as a TLC stain.

Experimental Protocol: Preparation and Use of p-Anisaldehyde TLC Stain

This protocol provides a standard recipe for the preparation of the staining solution and its application.

Materials:

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid (AcOH)

  • This compound (p-anisaldehyde)

  • Glass dipping tank or wide-mouth jar with a lid

  • Heat gun or hot plate

Procedure for Stain Preparation: CAUTION: This procedure should be performed in a fume hood. Concentrated sulfuric acid is extremely corrosive. Always add acid to ethanol slowly.

  • Cooling: In a beaker or flask, place 135 mL of absolute ethanol and cool it in an ice bath.

  • Acidification: To the cold ethanol, slowly and carefully add 5 mL of concentrated H₂SO₄, followed by 1.5 mL of glacial acetic acid. Allow the solution to remain in the ice bath to cool.

  • Addition of Aldehyde: Once the acidic ethanol solution is cool, add 3.7 mL of p-anisaldehyde.

  • Storage: Stir the solution until homogeneous. Transfer it to a glass dipping tank or a foil-wrapped jar for storage. The stain is light-sensitive and should be stored in a refrigerator to prolong its shelf life (approx. 6 months).[1]

Procedure for TLC Plate Visualization:

  • Dipping: Using forceps, briefly dip the developed and dried TLC plate into the p-anisaldehyde solution.

  • Drying: Remove the plate and wipe any excess stain from the back with a paper towel. Allow the solvent to evaporate for a few seconds.

  • Heating: Gently warm the plate using a heat gun or by placing it on a hot plate set to a moderate temperature (~150-200 °C).

  • Observation: Colored spots will appear against a pink or purple background as the plate heats. Avoid overheating, which will char the plate and obscure the results.

TLC_Workflow A 1. Develop & Dry TLC Plate C 3. Dip Plate Briefly into Stain A->C B 2. Prepare Stain (Acidic Ethanolic p-Anisaldehyde) B->C D 4. Dry Plate (Solvent Evaporation) C->D E 5. Heat Plate (Heat Gun / Hot Plate) D->E F 6. Visualize Colored Spots Appear E->F

Caption: Experimental workflow for TLC plate staining.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. It is harmful if swallowed and may cause skin irritation.[6] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be conducted in a well-ventilated area or a chemical fume hood.

Storage: Store in a cool, dry place in a tightly sealed container, away from direct sunlight and heat sources to prevent degradation and oxidation.[15]

Conclusion

This compound is a remarkably versatile organic compound whose importance in modern chemical and pharmaceutical sciences cannot be overstated. Its identity is well-defined by numerous synonyms, with p-anisaldehyde being the most common, and a robust set of physicochemical and spectroscopic data. Beyond its pleasant aroma, its true power lies in its predictable and adaptable reactivity, which positions it as a key intermediate in complex organic synthesis and as an indispensable reagent for routine analytical procedures like TLC. For the research scientist, a comprehensive understanding of this molecule—from its nomenclature to its reaction mechanisms—is crucial for leveraging its full potential to drive innovation and discovery.

References

  • Pirrung, M. C. (2007). The Synthetic Organic Chemist's Companion. John Wiley & Sons, Inc.

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  • ResearchGate. (2014, February 9). How does anisaldehyde sulphuric acid reagent yield different colours in TLC during derivatisation?[Link]

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  • FooDB. (2010, April 8). Showing Compound this compound (FDB000872). [Link]

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  • NIST. (n.d.). Benzaldehyde, 4-methoxy-. In NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]

  • Gogoi, P., & Konwar, D. (2005). Transition-metal- and Organic-Solvent-Free: A Highly Efficient Anaerobic Process for Selective Oxidation of Alcohols to Aldehydes and Ketones in water. Royal Society of Chemistry. [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methoxy-. In NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]

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  • Reddit. (2012, October 8). What do the colors on an anisaldehyde stain mean?[Link]

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Role of 4-Methoxybenzaldehyde as a chemical building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methoxybenzaldehyde as a Versatile Chemical Building Block

Abstract

This compound (also known as p-anisaldehyde) is an aromatic aldehyde that has emerged as a cornerstone in modern organic synthesis. Characterized by a methoxy group at the para position of the benzene ring, its unique electronic properties and reactive aldehyde functionality make it an exceptionally versatile precursor for a vast array of complex molecules.[1] This guide provides an in-depth exploration of this compound's role as a chemical building block, moving beyond simple reaction listings to explain the causality behind its synthetic utility. We will delve into key reaction classes, provide field-proven experimental protocols, and offer insights into its application in the pharmaceutical, agrochemical, and materials science sectors.[1][2][3]

Core Physicochemical & Reactivity Profile

This compound is a clear, colorless to pale yellow liquid with a distinct sweet, floral aroma reminiscent of hawthorn and anise.[2][4] This olfactory profile has made it a staple in the fragrance industry.[1][2][4] However, its true power lies in its chemical reactivity, which is governed by the interplay between the electron-donating methoxy group and the electron-withdrawing aldehyde group.

The methoxy group (-OCH₃) at the para-position exerts a strong positive mesomeric effect (+M), enriching the benzene ring with electron density. This electronic contribution enhances the nucleophilicity of the aromatic ring and influences the reactivity of the aldehyde. The aldehyde group (-CHO) itself is a versatile functional handle, susceptible to nucleophilic attack at the carbonyl carbon and capable of undergoing a wide range of transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 123-11-5[2]
Molecular Formula C₈H₈O₂[1]
Molecular Weight 136.15 g/mol
Appearance Clear, colorless to pale yellow liquid[5]
Boiling Point 248 - 249 °C[5]
Melting Point -1 °C[5][6]
Density 1.12 g/cm³ at 25 °C
Solubility in Water 2 g/L at 20 °C[5]
Refractive Index n20/D 1.57

Key Synthetic Transformations & Applications

The utility of this compound as a building block is best illustrated through the key reactions it facilitates. Its structure is ideal for creating complex scaffolds found in pharmaceuticals, agrochemicals, and dyes.[2][3]

Carbon-Carbon Bond Formation: The Aldol Condensation

The Aldol condensation is a fundamental C-C bond-forming reaction. This compound, lacking α-protons, can only act as an electrophilic partner in crossed or mixed Aldol reactions, such as the Claisen-Schmidt condensation.[7][8] This reaction is pivotal for synthesizing chalcones, which are precursors to flavonoids—a class of compounds with significant pharmacological activities, including antioxidant and anti-inflammatory properties.[9][10]

The reaction involves the base-catalyzed condensation of this compound with a ketone or aldehyde containing α-protons (e.g., acetone or acetophenone).[7][11] The base abstracts an α-proton from the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of this compound.[8] Subsequent dehydration yields the α,β-unsaturated carbonyl compound, a chalcone.[8][12]

Aldol_Condensation cluster_start Reactants cluster_steps Reaction Steps cluster_product Product 4-MBA This compound Attack Nucleophilic Attack 4-MBA->Attack Ketone Acetone/Acetophenone Enolate Enolate Formation (Base Catalyst) Ketone->Enolate Base (e.g., NaOH) Enolate->Attack Dehydration Dehydration Attack->Dehydration Chalcone Chalcone (Flavonoid Precursor) Dehydration->Chalcone

Caption: Claisen-Schmidt condensation pathway.

This protocol is adapted from established methodologies for the base-catalyzed Aldol condensation of this compound with acetone.[11]

Table 2: Reagents for Aldol Condensation

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
This compound136.151.2 mL (1.35 g)~101.0
Acetone58.0815 mL-Solvent/Reagent
Potassium Hydroxide56.111.0 g~17.81.78
Water18.0220 mL-Solvent

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.2 mL, 10 mmol) in acetone (15 mL). Add a magnetic stir bar.[11]

  • In a separate beaker, prepare the catalyst solution by dissolving potassium hydroxide (1.0 g) in water (20 mL).[11]

  • While stirring the aldehyde/acetone solution vigorously, gradually add the potassium hydroxide solution over 5 minutes.

  • Continue stirring the reaction mixture at room temperature for 20-30 minutes. Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of the starting aldehyde.

  • Upon completion, add approximately 40 mL of cold water to the flask to induce precipitation of the product.[11]

  • Collect the resulting solid product via vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water until the filtrate is neutral.

  • Dry the product and recrystallize from ethanol to obtain pure 4-(4'-methoxyphenyl)-3-buten-2-one.[11]

Alkene Synthesis: The Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes with high regioselectivity by reacting a carbonyl compound with a phosphorus ylide (Wittig reagent).[13][14][15] this compound serves as an excellent electrophile in this reaction, allowing for the formation of a C=C double bond at the position of the former C=O bond. This is crucial for synthesizing stilbene derivatives and other conjugated systems used in materials science and as pharmaceutical intermediates.

The reaction begins with the deprotonation of a phosphonium salt by a strong base to form the nucleophilic ylide.[13] The ylide then attacks the carbonyl carbon of this compound, leading to a four-membered oxaphosphetane intermediate.[14] This intermediate spontaneously decomposes to form the desired alkene and a highly stable triphenylphosphine oxide, which is the thermodynamic driving force of the reaction.[13]

Wittig_Reaction Phosphonium_Salt Phosphonium Salt Ylide Phosphorus Ylide (Wittig Reagent) Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., NaOMe) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane 4-MBA This compound 4-MBA->Oxaphosphetane Cycloaddition Alkene Alkene Product Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPO

Caption: General workflow of the Wittig Reaction.

This protocol details a Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, adapted from a university laboratory procedure.[16]

Table 3: Reagents for Wittig-type Reaction

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
Trimethyl phosphonoacetate182.120.43 mL~2.61.3
Sodium methoxide (25 wt% in MeOH)54.020.40 mL~1.85~0.9
This compound136.150.20 mL~1.51.0
Anhydrous Methanol32.041.5 mL-Solvent

Step-by-Step Procedure:

  • To a 5 mL round-bottom flask containing a stir bar, add anhydrous methanol (1.0 mL), 25 wt% sodium methoxide solution (0.40 mL), and trimethyl phosphonoacetate (0.43 mL).[16]

  • Cap the flask with a rubber septum and insert a vent needle. Stir the mixture until a homogeneous solution is formed.[16]

  • In a separate small test tube, dissolve this compound (0.20 mL) in anhydrous methanol (0.50 mL).[16]

  • Using a 1 mL syringe, draw up the aldehyde solution and add it dropwise to the stirring ylide solution over a period of 10 minutes.[16]

  • After the addition is complete, remove the syringe and allow the reaction to stir at room temperature for one hour.

  • After one hour, add 2 mL of water to the reaction mixture to precipitate the crude product.

  • Cool the mixture in an ice bath for 10 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and allow it to air dry.

  • Recrystallize the crude product from methanol/water to obtain pure methyl-E-4-methoxycinnamate.

Amine Synthesis: Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds, converting carbonyls into amines.[17][18] This reaction is paramount in drug development, as the amine functional group is a key component of countless pharmaceuticals.[17][19] The process involves the reaction of this compound with a primary or secondary amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine.[17][18]

A key advantage is that the reduction can be performed in one pot.[17] Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred because they selectively reduce the iminium ion in the presence of the starting aldehyde.[17] More powerful reagents like sodium borohydride (NaBH₄) can also be used, typically after the initial imine formation is complete.[17]

Reductive_Amination Start This compound + Amine (R-NH2) Imine Imine Intermediate Formation (-H2O) Start->Imine Reversible Reduction Reduction (Reducing Agent) Imine->Reduction Product Secondary Amine Product Reduction->Product

Caption: One-pot reductive amination workflow.

This protocol uses sodium borohydride as the reducing agent and is based on established methods.[17]

Table 4: Reagents for Reductive Amination

ReagentM.W. ( g/mol )Amount (10 mmol scale)Moles (mmol)Equivalents
This compound136.151.36 g101.0
n-Butylamine73.140.96 mL (0.80 g)111.1
Sodium Borohydride37.830.57 g151.5
Methanol32.04~100 mL-Solvent

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approx. 10 mL per mmol of aldehyde).[17]

  • Add n-butylamine (1.1 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the disappearance of the aldehyde by TLC.[17]

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly and portion-wise, add sodium borohydride (1.5 eq) to the cooled, stirring solution. Control the addition rate to manage any effervescence.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours or until TLC indicates the reaction is complete.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography if necessary.

Broader Applications & Future Outlook

The versatility of this compound extends beyond these core reactions. It is an intermediate in the synthesis of antihistamines, antimicrobial drugs, and agrochemicals.[1][2][3][20] In materials science, its derivatives are being explored for use in organic light-emitting diodes (OLEDs) and specialized polymers.[1]

The future of this compound is also tied to green chemistry. Researchers are investigating its synthesis from renewable biomass resources, such as lignin derivatives, which presents a sustainable alternative to traditional manufacturing methods.[1] Its role as a building block will undoubtedly continue to expand as new synthetic methodologies are developed, further cementing its importance in chemical science.

Safety & Handling

This compound is considered harmful to aquatic life with long-lasting effects.[5][21] It may cause skin and eye irritation.[6] It is sensitive to air and should be stored in a tightly closed container in a dry, well-ventilated place.[6][21] Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles, when handling this chemical.[6] Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[21][22]

References

  • This compound - SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
  • This compound MSDS - 822314. Merck Millipore.
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  • Application Notes and Protocols for the High-Yield Synthesis of 4'-Methoxyflavonol Deriv
  • Aldol Condens
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The Dissolution Profile of 4-Methoxybenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding Solubility in Drug Development and Synthesis

In the realms of pharmaceutical development, synthetic chemistry, and materials science, the solubility of a compound is a critical physicochemical parameter that governs its behavior and applicability. For a compound such as 4-Methoxybenzaldehyde (also known as p-anisaldehyde), a widely used intermediate and fragrance component, a comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This technical guide provides an in-depth exploration of the solubility of this compound, grounded in both theoretical principles and practical experimental methodology. We will delve into the molecular interactions that dictate its dissolution, provide a robust protocol for empirical solubility determination, and present a framework for predicting solubility based on Hansen Solubility Parameters.

Physicochemical Profile of this compound

This compound is an aromatic aldehyde characterized by a benzene ring substituted with a methoxy group and a formyl (aldehyde) group. This structure imparts a moderate polarity to the molecule. The key physicochemical properties relevant to its solubility are summarized below.

PropertyValueSource
Molecular FormulaC₈H₈O₂
Molecular Weight136.15 g/mol
Melting Point-1 to 0 °C
Boiling Point248 to 249 °C
logP (Octanol-Water)1.76
Water Solubility~2-4.3 g/L at 20-25°C,

The presence of the polar carbonyl group (C=O) and the ether linkage (-O-CH₃) allows for dipole-dipole interactions and the potential for hydrogen bonding as an acceptor. The aromatic ring contributes to van der Waals forces and potential π-π stacking interactions. The interplay of these forces dictates the compound's affinity for various solvents.

Theoretical Framework: "Like Dissolves Like" and Hansen Solubility Parameters

The adage "like dissolves like" serves as a fundamental qualitative predictor of solubility. This principle suggests that substances with similar intermolecular forces will be miscible. To quantify this, we can employ Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from London dispersion forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonding.

The total Hansen solubility parameter (δt) is related to these components by the equation:

δt² = δD² + δP² + δH²

Two substances are likely to be miscible if their HSP values are similar. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of solubility.

Hansen Solubility Parameters of this compound and Selected Solvents
SubstanceδD (MPa½)δP (MPa½)δH (MPa½)
This compound (estimated) 18.09.07.0
Methanol14.712.322.3
Ethanol15.88.819.4
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Hexane14.90.00.0

Note: Solvent HSP values are from established sources.

Interpretation of HSP Data

The estimated HSP for this compound suggests it has significant contributions from both dispersion and polar forces, with a moderate hydrogen bonding component (primarily as a hydrogen bond acceptor).

  • High Solubility Expected: In solvents like acetone , the δP and δH values are quite similar to those of this compound, predicting a high degree of solubility.[3][4] Ethanol also shows good compatibility, particularly due to its ability to engage in hydrogen bonding.[3][5]

  • Moderate to High Solubility Expected: Ethyl acetate is also expected to be a good solvent.

  • Lower Solubility Expected: While methanol has strong polar and hydrogen bonding character, the significant difference in its δH value compared to this compound might suggest slightly less ideal miscibility than ethanol or acetone.

  • Insolubility Expected: Hexane , being a nonpolar solvent with zero polar and hydrogen bonding contributions, has HSP values that are very distant from those of this compound, predicting poor solubility.

Qualitative and Quantitative Solubility Profile

Based on available literature and the theoretical framework of HSP, the solubility of this compound in common organic solvents can be summarized as follows. It is generally described as being miscible with or very soluble in a range of organic solvents.[3][4][5][6]

Solvent ClassSolventQualitative SolubilityRationale
Alcohols Methanol, EthanolMiscible/Very SolubleThe hydroxyl group of alcohols can act as a hydrogen bond donor to the carbonyl oxygen of this compound. The overall polarities are also reasonably well-matched.
Ketones AcetoneVery SolubleThe polar carbonyl group of acetone interacts favorably with the polar groups of this compound. Their HSPs are closely matched.
Esters Ethyl AcetateSolubleEthyl acetate's moderate polarity and ability to accept hydrogen bonds make it a suitable solvent.
Ethers Diethyl EtherMiscibleThe ether linkage and overall low polarity of diethyl ether are compatible with the aromatic and ether components of this compound.
Aromatic Hydrocarbons Benzene, TolueneSolubleThe aromatic rings of these solvents can engage in favorable π-π interactions with the benzene ring of this compound.
Chlorinated Solvents ChloroformVery SolubleChloroform's polarity allows for effective solvation.
Aliphatic Hydrocarbons HexanePoorly SolubleThe significant mismatch in polarity and intermolecular forces (nonpolar vs. polar) leads to low solubility.
Aqueous Solvents WaterPoorly SolubleDespite its polarity, water's strong hydrogen-bonding network is not sufficiently disrupted by the largely nonpolar aromatic ring of this compound for significant dissolution to occur.

While qualitative descriptors are useful, precise quantitative data is often required for process development and formulation. The following section details a robust experimental protocol for determining the exact solubility of this compound in a solvent of interest.

Experimental Determination of Solubility

The following protocol outlines the industry-standard isothermal equilibrium (or "shake-flask") method for determining the solubility of a liquid solute in an organic solvent. This method ensures that the solvent is fully saturated with the solute at a given temperature.

Experimental Workflow

The overall process involves achieving equilibrium between the solute and solvent, separating the saturated solution from any excess solute, and then quantifying the concentration of the solute in the solution.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

  • This compound (high purity)

  • Solvent of interest (HPLC grade or equivalent)

  • Scintillation vials or other sealable glass containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of the Saturated Solution:

    • To a series of sealed vials, add a known volume (e.g., 5 mL) of the chosen organic solvent.

    • Add an excess amount of this compound to each vial. An excess is present if a separate liquid phase of the solute is visible after initial mixing.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the minimum time to reach a plateau in concentration.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for at least one hour to allow the undissolved this compound to settle.

    • For more complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).

    • Carefully draw the supernatant (the top, saturated solvent layer) into a syringe.

    • Attach a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to the syringe and filter the solution into a clean vial. This step is crucial to remove any micro-droplets of undissolved solute.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by injecting the standards into the HPLC and plotting the peak area versus concentration.

    • Prepare an appropriate dilution of the filtered saturated solution to fall within the linear range of the calibration curve.

    • Inject the diluted sample and determine its concentration from the calibration curve.

    • Calculate the concentration of the original, undiluted saturated solution by multiplying by the dilution factor. This value represents the solubility at the specified temperature.

Self-Validation: The protocol's integrity is maintained by ensuring the presence of an excess of the solute throughout the equilibration period and by confirming that the measured concentration does not change with extended equilibration times. The use of a validated HPLC method with a linear calibration curve ensures the accuracy of the final quantification.

Conclusion and Future Directions

This compound exhibits broad solubility in a range of common organic solvents, a characteristic attributable to its moderate polarity and ability to engage in various intermolecular interactions. Its solubility is highest in polar aprotic and protic solvents like acetone and ethanol and lowest in nonpolar aliphatic hydrocarbons such as hexane. The principles of "like dissolves like," quantified through Hansen Solubility Parameters, provide a robust theoretical framework for predicting and understanding these solubility profiles.

For drug development professionals and synthetic chemists, this guide provides both a theoretical foundation and a practical, validated methodology for determining the precise solubility of this compound. Accurate solubility data is indispensable for the rational design of crystallization processes, the selection of appropriate reaction media, and the development of stable and effective liquid formulations. Further research could focus on generating a comprehensive, temperature-dependent quantitative solubility database for this compound in a wider array of pharmaceutically and industrially relevant solvents.

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The Versatility of 4-Methoxybenzaldehyde: A Keystone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methoxybenzaldehyde, commonly known as p-anisaldehyde, stands as a pivotal starting material in the landscape of organic synthesis. Its unique electronic properties, stemming from the interplay between the electron-donating methoxy group and the electron-withdrawing aldehyde functionality, render it a versatile building block for a myriad of chemical transformations. This technical guide provides an in-depth exploration of this compound's utility, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the mechanistic underpinnings of its key reactions, provide field-proven experimental protocols, and showcase its diverse applications in pharmaceuticals, fragrances, and material science.

Introduction: The Chemical Persona of this compound

This compound (p-anisaldehyde) is an aromatic aldehyde characterized by a methoxy group (-OCH₃) at the para position of the benzene ring relative to the formyl group (-CHO). This substitution pattern is crucial to its reactivity. The methoxy group, a potent electron-donating group, enriches the aromatic ring with electron density, thereby influencing the reactivity of both the ring and the aldehyde. This electronic effect makes the aldehyde group a slightly less reactive electrophile compared to unsubstituted benzaldehyde, yet it activates the aromatic ring towards electrophilic substitution.

Physically, it is a colorless to pale yellow liquid with a distinct, pleasant aroma reminiscent of hawthorn, which has led to its widespread use in the fragrance and flavor industries.[1][2] Beyond its sensory appeal, its true value in organic synthesis lies in its capacity to undergo a wide array of transformations at the aldehyde group and, under certain conditions, on the aromatic ring. This guide will focus on the former, exploring the core reactions that make this compound an indispensable tool for synthetic chemists.

Core Reactions and Mechanistic Insights

The aldehyde functionality of this compound is the primary site of its synthetic utility. It readily participates in nucleophilic addition and condensation reactions, providing access to a diverse range of molecular architectures.

Carbon-Carbon Bond Formation: The Aldol Condensation

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction. In the case of this compound, which lacks α-hydrogens, it acts as the electrophilic partner in a crossed or Claisen-Schmidt condensation with an enolizable ketone or aldehyde.[3] The electron-donating methoxy group slightly deactivates the aldehyde, but the reaction proceeds efficiently under basic conditions.

Mechanism: The reaction is typically base-catalyzed. A base abstracts an α-proton from the ketone (e.g., acetone) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting alkoxide is protonated to give a β-hydroxy ketone, which readily dehydrates under the reaction conditions to yield the more stable α,β-unsaturated ketone.[3][4]

Aldol_Condensation Acetone Acetone Enolate Enolate Acetone->Enolate + Base Base (OH-) Base (OH-) Alkoxide Intermediate Alkoxide Intermediate Enolate->Alkoxide Intermediate + this compound This compound This compound β-Hydroxy Ketone β-Hydroxy Ketone Alkoxide Intermediate->β-Hydroxy Ketone + H2O α,β-Unsaturated Ketone α,β-Unsaturated Ketone β-Hydroxy Ketone->α,β-Unsaturated Ketone - H2O

Caption: Mechanism of the Claisen-Schmidt Condensation.

Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)but-3-en-2-one [1][3]

  • Reagent Preparation: In a 50 mL Erlenmeyer flask, dissolve 1.36 g (0.01 mol) of this compound in 10 mL of acetone. In a separate 50 mL Erlenmeyer flask, prepare a solution of 0.6 g of sodium hydroxide in 10 mL of water, then add 5 mL of ethanol.

  • Reaction Initiation: While stirring the aldehyde/acetone solution at room temperature, slowly add the sodium hydroxide solution.

  • Reaction Progress: Continue stirring for 30 minutes. A yellow precipitate should form.

  • Work-up: Cool the reaction mixture in an ice bath for 15 minutes. Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.

  • Purification: Recrystallize the crude product from a minimal amount of ethanol to yield yellow crystals of 4-(4-methoxyphenyl)but-3-en-2-one.

Formation of Amines: Reductive Amination

Reductive amination is a highly efficient method for synthesizing amines from carbonyl compounds.[5] this compound can be reacted with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is a cornerstone of pharmaceutical synthesis.[5]

Mechanism: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of this compound, forming a hemiaminal. The hemiaminal then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). A reducing agent, such as sodium borohydride (NaBH₄) or the milder sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the C=N double bond.[5][6] NaBH(OAc)₃ is often preferred as it is less likely to reduce the starting aldehyde.[5]

Reductive_Amination This compound This compound Hemiaminal Hemiaminal This compound->Hemiaminal + Amine Amine (R-NH2) Amine (R-NH2) Imine Imine Hemiaminal->Imine - H2O Product Amine Product Amine Imine->Product Amine + Reducing Agent Reducing Agent Reducing Agent

Caption: General workflow for reductive amination.

Experimental Protocol: Synthesis of N-(4-Methoxybenzyl)butan-1-amine using Sodium Borohydride [5]

  • Imine Formation: In a round-bottom flask, dissolve 1.36 g (10 mmol) of p-anisaldehyde in 100 mL of methanol. Add 0.8 mL (11 mmol) of n-butylamine to the solution and stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the aldehyde spot by TLC.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Slowly and carefully add 0.57 g (15 mmol) of sodium borohydride in small portions, being mindful of hydrogen gas evolution.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-methoxybenzyl)butan-1-amine. Further purification can be achieved by column chromatography.

Functional Group Transformations

Beyond C-C and C-N bond formation, the aldehyde group of this compound is readily transformed into other important functional groups.

Oxidation to Carboxylic Acid

The aldehyde group can be easily oxidized to a carboxylic acid, yielding 4-methoxybenzoic acid (anisic acid), a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[7]

Experimental Protocol: Oxidation to 4-Methoxybenzoic Acid

A common laboratory method involves the use of potassium permanganate (KMnO₄) as the oxidizing agent.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.36 g (10 mmol) of this compound in 50 mL of a 1:1 mixture of acetone and water.

  • Oxidation: Slowly add a solution of 1.58 g (10 mmol) of potassium permanganate in 25 mL of water to the stirred solution. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux for 30 minutes. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide will form.

  • Work-up: Cool the reaction mixture and filter to remove the manganese dioxide. Acidify the filtrate with concentrated HCl until it is acidic to litmus paper.

  • Isolation: Collect the precipitated 4-methoxybenzoic acid by vacuum filtration, wash with cold water, and dry. Recrystallize from ethanol/water if necessary.

Reduction to Alcohol

The reduction of the aldehyde group to a primary alcohol provides 4-methoxybenzyl alcohol (anisyl alcohol), another important fragrance component and synthetic intermediate.[8]

Experimental Protocol: Reduction to 4-Methoxybenzyl Alcohol [9]

Sodium borohydride is a mild and selective reducing agent for this transformation.

  • Reaction Setup: In a round-bottom flask, dissolve 1.36 g (10 mmol) of this compound in 25 mL of methanol.

  • Reduction: Cool the solution in an ice bath and slowly add 0.19 g (5 mmol) of sodium borohydride in small portions.

  • Reaction Completion: Stir the reaction mixture at room temperature for 30 minutes after the addition is complete.

  • Work-up: Carefully add 1 M HCl to quench the excess sodium borohydride until the gas evolution ceases. Remove the methanol under reduced pressure.

  • Isolation: Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 4-methoxybenzyl alcohol.

Spectroscopic and Physical Data

Accurate characterization of this compound is crucial for its use in synthesis. Below is a summary of its key physical and spectroscopic properties.

PropertyValueReference
Molecular Formula C₈H₈O₂[10]
Molecular Weight 136.15 g/mol [10]
Appearance Colorless to pale yellow liquid[10]
Odor Sweet, floral, reminiscent of hawthorn[1]
Boiling Point 248 °C[11]
Melting Point -1 °C[11]
Density 1.119 g/cm³ at 20 °C[12]
¹H NMR (CDCl₃, 400 MHz) δ 9.88 (s, 1H, -CHO), 7.84 (d, J=8.8 Hz, 2H, Ar-H), 7.00 (d, J=8.8 Hz, 2H, Ar-H), 3.89 (s, 3H, -OCH₃)[13]
¹³C NMR (CDCl₃, 100 MHz) δ 190.7, 164.6, 131.9, 129.9, 114.3, 55.6[13]
IR (neat, cm⁻¹) ~2830, 2730 (C-H aldehyde), ~1685 (C=O stretch), ~1600, 1580 (C=C aromatic), ~1250, 1030 (C-O stretch)[2]
Mass Spectrum (EI, m/z) 136 (M+), 135, 107, 77[14][15]

Applications in Drug Development and Industry

The synthetic versatility of this compound has cemented its role as a key intermediate in several industries.

  • Pharmaceuticals: It is a precursor for the synthesis of a range of pharmaceuticals, including antihistamines, cardiovascular drugs, and antibiotics.[1] Its structural motif is found in numerous biologically active molecules.

  • Fragrances and Flavors: As a primary component of many floral and sweet fragrances, it is extensively used in perfumes, cosmetics, and soaps.[1][2] It is also used as a flavoring agent in food products.[10]

  • Agrochemicals: It serves as a building block for the synthesis of certain pesticides and herbicides.[16]

  • Polymers and Dyes: The reactivity of this compound allows for its incorporation into polymer backbones and for the synthesis of various dyes.[16]

Safety and Handling

This compound is generally considered to be of low toxicity. However, it can be a skin and eye irritant.[14] It is also classified as a potential allergen.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[4][14]

Conclusion

This compound is a testament to how the subtle placement of functional groups on an aromatic scaffold can give rise to a molecule of immense synthetic value. Its predictable reactivity, coupled with its ready availability, ensures its continued importance as a foundational starting material in academic and industrial laboratories. The reactions and protocols detailed in this guide provide a framework for harnessing the synthetic potential of this versatile aldehyde, paving the way for the development of novel molecules with diverse applications.

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Methodological & Application

Claisen-Schmidt condensation protocol with p-Anisaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The Claisen-Schmidt condensation is a cornerstone of organic synthesis, providing a robust method for carbon-carbon bond formation. This reaction involves the condensation of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. [1]A key feature of this reaction is its utility in synthesizing α,β-unsaturated ketones, commonly known as chalcones. Chalcones are not merely synthetic curiosities; they are prevalent scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and finding applications as precursors for flavonoids and other heterocyclic compounds. [2][3] This application note provides a detailed protocol for the Claisen-Schmidt condensation using p-Anisaldehyde and a ketone (e.g., acetone) as a model system. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss critical parameters that influence reaction outcomes. The use of p-Anisaldehyde, with its electron-donating methoxy group, provides a valuable case study for understanding substituent effects in this classic transformation.

Mechanistic Insights: The "Why" Behind the Protocol

The Claisen-Schmidt condensation proceeds via a base-catalyzed aldol condensation mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction can be dissected into three key stages: enolate formation, nucleophilic attack, and dehydration.

  • Enolate Formation: The reaction is initiated by a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), which abstracts an acidic α-hydrogen from the ketone (in this case, acetone). [4][5]This deprotonation generates a resonance-stabilized enolate ion, a potent nucleophile. The choice of base is critical; it must be strong enough to deprotonate the ketone but should not promote undesirable side reactions. [4]

  • Nucleophilic Attack: The newly formed enolate ion then attacks the electrophilic carbonyl carbon of the aromatic aldehyde (p-Anisaldehyde). [6]Aromatic aldehydes are particularly good substrates for this reaction because they lack α-hydrogens and therefore cannot undergo self-condensation. This leads to the formation of a tetrahedral intermediate, an alkoxide. [7]

  • Dehydration: The alkoxide intermediate is protonated by a solvent molecule (typically ethanol or water) to yield a β-hydroxy ketone (an aldol addition product). [8]Under the reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated ketone, the chalcone. [8][9]This dehydration step is often spontaneous and is driven by the formation of a highly conjugated system, which imparts significant thermodynamic stability to the final product. [10] The overall reaction, when using acetone, can proceed on both sides of the ketone, leading to the formation of a dibenzalacetone analog. [9]

Experimental Protocol: Synthesis of 1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one

This protocol details the synthesis of the chalcone derived from p-Anisaldehyde and acetone.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )AmountMoles
p-AnisaldehydeC₈H₈O₂136.152.72 g (2.4 mL)0.02
AcetoneC₃H₆O58.080.58 g (0.74 mL)0.01
Sodium HydroxideNaOH40.001.0 g0.025
Ethanol (95%)C₂H₅OH46.0720 mL-
Deionized WaterH₂O18.0220 mL-
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beakers

  • Graduated cylinders

  • Büchner funnel and vacuum filtration apparatus

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer

Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2.72 g of p-Anisaldehyde in 15 mL of acetone. [11]Add a magnetic stir bar to the flask.

  • Catalyst Solution Preparation: In a separate beaker, prepare a solution of 1.0 g of sodium hydroxide in 20 mL of deionized water. Allow the solution to cool to room temperature. [11]3. Reaction Initiation: Slowly add the sodium hydroxide solution to the stirred solution of p-Anisaldehyde and acetone over a period of about 2 minutes. [11]4. Reaction Progression: Continue stirring the reaction mixture at room temperature for 30 minutes. A yellow precipitate should form during this time. [7][10]5. Product Isolation: After the 30-minute reaction period, add approximately 40 mL of cold water to the reaction mixture to ensure complete precipitation of the product. [11]6. Filtration and Washing: Collect the crude solid product by vacuum filtration using a Büchner funnel. [12]Wash the collected solid with copious amounts of cold water to remove any residual sodium hydroxide and other water-soluble impurities. [13]7. Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol. [9]Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

  • Drying and Characterization: Dry the purified product in a desiccator or a vacuum oven. Determine the melting point and characterize the compound using spectroscopic methods such as FT-IR and NMR to confirm its identity and purity. [14][15]

Workflow and Mechanism Visualization

To better illustrate the experimental process and the underlying chemical transformation, the following diagrams are provided.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Dissolve p-Anisaldehyde in Acetone initiation Add NaOH Solution to Reactant Mixture prep_reactants->initiation prep_catalyst Prepare aq. NaOH Solution prep_catalyst->initiation stirring Stir at Room Temp (30 min) initiation->stirring precipitation Add Cold Water to Precipitate Product stirring->precipitation filtration Vacuum Filtration & Washing precipitation->filtration recrystallization Recrystallize from Hot Ethanol filtration->recrystallization drying Dry Purified Product recrystallization->drying characterization Melting Point, FT-IR, NMR drying->characterization G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration Acetone Acetone Enolate Enolate Acetone->Enolate OH⁻ Enolatep-Anisaldehyde Enolatep-Anisaldehyde Alkoxide Intermediate Alkoxide Intermediate Enolatep-Anisaldehyde->Alkoxide Intermediate β-Hydroxy Ketone β-Hydroxy Ketone Alkoxide Intermediate->β-Hydroxy Ketone H₂O Chalcone Chalcone β-Hydroxy Ketone->Chalcone -H₂O

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Discussion of Key Experimental Parameters

  • Choice of Solvent: Ethanol is a commonly used solvent as it effectively dissolves the reactants and the base catalyst. T[3]he polarity of the solvent can influence the reaction rate. I[16]n some cases, solvent-free conditions using grinding techniques have been reported to give high yields and are considered a green chemistry approach.

[2][17]* Catalyst Concentration: The concentration of the base catalyst (e.g., NaOH) is a critical factor. A higher concentration can accelerate the reaction but may also promote side reactions. Typically, a 10-40% aqueous solution of NaOH is employed.

[12]* Reaction Temperature: The Claisen-Schmidt condensation is often carried out at room temperature. M[3]aintaining a temperature between 20-25°C is generally recommended to minimize side reactions.

[13]* Stoichiometry of Reactants: The molar ratio of the aldehyde to the ketone can be adjusted to control the formation of mono- or di-condensation products. When using acetone, a 2:1 molar ratio of p-Anisaldehyde to acetone is used to favor the formation of the dibenzalacetone analog.

[18]### Troubleshooting

IssuePossible CauseSolution
No precipitate forms Insufficient base or inactive reactants.Check the concentration and freshness of the NaOH solution. Ensure the purity of the aldehyde and ketone.
Low yield Incomplete reaction or loss of product during workup.Increase reaction time. Ensure complete precipitation by adding sufficient cold water. Minimize losses during filtration and recrystallization.
Oily product Presence of impurities or side products.Ensure thorough washing of the crude product to remove unreacted starting materials. Recrystallize carefully from an appropriate solvent.
Broad melting point range Impure product.Repeat the recrystallization step to improve purity.

Conclusion

The Claisen-Schmidt condensation remains a highly efficient and versatile method for the synthesis of chalcones. The protocol described herein, using p-Anisaldehyde as a substrate, provides a reliable and reproducible procedure for obtaining these valuable compounds. By understanding the underlying mechanism and carefully controlling the key experimental parameters, researchers can successfully synthesize a wide range of chalcone derivatives for various applications in drug discovery and materials science.

References

  • Department of Chemistry, University of California, Davis. Claisen-Schmidt Condensation. Available at: [Link]

  • AIP Conference Proceedings. (2023). Development of chalcone synthesis: Optimization of synthetic method. Available at: [Link]

  • BYJU'S. Claisen Condensation Mechanism. Available at: [Link]

  • Scribd. Report - Preparation of Dibenzalacetone. Available at: [Link]

  • Wikipedia. Claisen–Schmidt condensation. Available at: [Link]

  • ResearchGate. Solvent effects in the Claisen-Schmidt reaction a of p-nitro- benzaldehyde with acetone catalyzed by compounds 1 or 1a. Available at: [Link]

  • National Center for Biotechnology Information. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Available at: [Link]

  • SciSpace. Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Available at: [Link]

  • ACS Publications. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Available at: [Link]

  • ResearchGate. Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. Available at: [Link]

  • Course Hero. Aldol Condensation Synthesis of Dibenzalacetone Using The Claisen-Schmidt Reaction. Available at: [Link]

  • YouTube. Synthesis of dibenzalacetone. Available at: [Link]

  • ResearchGate. Effect of solvent on the Claisen-Schmidt reaction. Available at: [Link]

  • Organic Syntheses. Dibenzalacetone. Available at: [Link]

  • ResearchGate. Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. Available at: [Link]

  • National Center for Biotechnology Information. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Available at: [Link]

  • Science Alert. Synthesis and Characterization of Some Chalcone Derivatives. Available at: [Link]

  • YouTube. Claisen Condensation and Claisen-Schmidt Condensation Reaction. Available at: [Link]

  • Magritek. The Aldol Condensation. Available at: [Link]

  • ResearchGate. General mechanism of the Claisen Schmidt reaction using sodium hydroxide (NaOH) as catalyst. Available at: [Link]

  • JETIR. A Study on the Synthesis, Characterisation of Chalcone moiety. Available at: [Link]

  • Dr. Babasaheb Ambedkar Marathwada University. Synthesis, spectral study and properties of Pyridine chalcone. Available at: [Link]

  • YouTube. How to synthesize chalcones by Claisen-Schmidt condensation. Available at: [Link]

  • ResearchGate. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. Available at: [Link]

  • Magritek. Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Available at: [Link]

  • PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation). Available at: [Link]

  • Pearson. Claisen-Schmidt Condensation: Videos & Practice Problems. Available at: [Link]

  • University of Massachusetts. Dibenzalacetone by Aldol Condensation. Available at: [Link]

  • Wiley Online Library. Claisen‐Schmidt Condensation using Green Catalytic Processes: A Critical Review. Available at: [Link]

  • Chemistry Steps. Claisen Condensation Reaction Mechanism. Available at: [Link]

  • National Center for Biotechnology Information. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. Available at: [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available at: [Link]

  • Royal Society of Chemistry. Development of pharmaceutically relevant bio-based intermediates though aldol condensation and Claisen–Schmidt reactions of dihydrolevoglucosenone (Cyrene®). Available at: [Link]

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  • Royal Society of Chemistry. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. Available at: [Link]

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Application Note: A Comprehensive Guide to p-Anisaldehyde as a Differential Visualization Reagent for Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Invisible Spot

Thin-Layer Chromatography (TLC) is an indispensable technique in synthetic chemistry, drug discovery, and quality control for its simplicity and speed in analyzing mixtures. However, a significant challenge arises when the separated compounds are colorless and lack a UV chromophore. Visualization, therefore, becomes a critical step. While general charring agents like potassium permanganate or phosphomolybdic acid are effective, they often provide limited information beyond the compound's presence.

This guide focuses on p-anisaldehyde stain, a versatile and highly informative visualization reagent. Unlike universal charring agents, p-anisaldehyde reacts under acidic conditions with a wide range of functional groups to produce a vibrant palette of colors. This differential staining capability allows researchers not only to locate spots but also to gain preliminary structural insights into the separated analytes, making it an invaluable tool for reaction monitoring, metabolite identification, and natural product screening.[1]

The Chemistry of Color: Mechanism of Action

The efficacy of p-anisaldehyde stain lies in its ability to undergo acid-catalyzed condensation reactions with nucleophilic compounds on the TLC plate upon heating.[2] The process is driven by the strong electrophilicity of the p-anisaldehyde carbonyl group when protonated by the sulfuric acid in the stain mixture.

The primary mechanisms involved are:

  • Acetalization and Condensation: Nucleophiles such as alcohols, phenols, and amines attack the protonated aldehyde. Subsequent dehydration and condensation reactions, driven by heat, lead to the formation of highly conjugated systems, such as triarylmethane dyes.[1] These extended π-systems absorb light in the visible spectrum, rendering the spots colored.

  • Aldol-Type Reactions: Compounds with active methylene groups, such as certain ketones, can form enols under acidic conditions. These enols then act as nucleophiles, attacking the protonated p-anisaldehyde, leading to colored aldol condensation products after dehydration.[2]

The specific color generated is highly dependent on the final structure of the conjugated product, which is in turn determined by the functional groups of the analyte.[1] This dependency is the basis for the stain's differential power.

Experimental Protocols

Safety First: Handling Corrosive Reagents

The p-anisaldehyde stain is highly corrosive, toxic, and flammable due to its acidic and organic components.[3][4] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[5]

  • Ventilation: All preparation and use of the stain must be conducted inside a certified chemical fume hood to avoid inhalation of harmful vapors.[3][5]

  • Handling: Use glass or PTFE labware. Never add water directly to the concentrated acid; always add acid slowly to the alcohol/water mixture.[3]

  • First Aid: In case of skin contact, flush immediately with copious amounts of water.[5] For eye contact, use an eyewash station immediately and continue flushing for at least 15 minutes while seeking medical attention.[3][4]

Preparation of p-Anisaldehyde Staining Solutions

Several formulations of the p-anisaldehyde stain exist, with minor variations in reagent ratios. The choice of recipe often depends on laboratory tradition and the specific class of compounds being analyzed. All recipes require careful preparation by slowly adding the concentrated acid to the cooled ethanol solution to dissipate the heat of mixing. Crucially, p-anisaldehyde should only be added after the acid-alcohol mixture has cooled to room temperature ; adding it to a warm solution can cause premature reaction and degradation of the stain.[6][7]

Recipe Name p-Anisaldehyde Conc. H₂SO₄ Ethanol (95% or abs.) Glacial Acetic Acid Notes & Reference
Standard Recipe 3.7 mL5 mL135 mL1.5 mLA robust, general-purpose formulation. Allow the acid-ethanol mixture to cool before adding other components.[2][8]
High-Volume Recipe 8-12 mL16 mL425 mL5 mLIdeal for labs with high throughput. The order of addition and cooling is critical.[6][7]
Simplified Recipe 15 mL2.5 mL250 mL-A formulation without acetic acid, also effective for general use.[8]
Perchloric Acid Recipe 1 mL---Uses 10 mL of perchloric acid in 20 mL acetone and 80 mL water. Offers different reactivity.[9]

Storage and Stability: p-Anisaldehyde stain is sensitive to light and air.[10]

  • Storage: Store the solution in a tightly sealed glass dipping jar or bottle, wrapped in aluminum foil to exclude light.[2][10] For long-term stability, refrigeration is recommended.[6]

  • Shelf Life: The fresh stain is typically colorless to pale yellow. Over time, it will gradually turn pink and then dark red/brown.[2][10] While a light pink solution is often still usable, a dark red color indicates significant degradation, and a fresh solution should be prepared for optimal performance.[10] The typical shelf life is approximately six months under proper storage.[2]

TLC Plate Visualization Protocol

The following workflow outlines the standard procedure for visualizing a developed TLC plate using a p-anisaldehyde dipping solution.

Workflow: TLC Plate Visualization with p-Anisaldehyde

TLC_Staining_Workflow cluster_prep Preparation cluster_process Staining Process cluster_result Outcome Start Developed & Dried TLC Plate Dip 1. Dip Plate Briefly (2-3 seconds) Start->Dip Stain p-Anisaldehyde Stain Solution Stain->Dip Wipe 2. Wipe Excess Stain from Back Dip->Wipe Heat 3. Heat Gently (Heat Gun) Wipe->Heat Visualize Visualize Colored Spots & Document Heat->Visualize

Caption: Workflow for staining a TLC plate with p-anisaldehyde.

Step-by-Step Methodology:

  • Dry the Plate: After developing the TLC, remove it from the chamber and mark the solvent front with a pencil. Thoroughly dry the plate using a stream of air or in a fume hood to ensure all mobile phase solvent has evaporated. Residual solvent can interfere with the staining reaction.

  • Dip the Plate: Using tweezers, immerse the dried TLC plate into the p-anisaldehyde dipping jar for 2-3 seconds, ensuring the entire area below the solvent front is coated. The dipping should be smooth and quick to prevent dissolution of the sample spots.

  • Remove Excess Stain: Withdraw the plate and let the excess stain drip back into the jar for a few seconds. Immediately wipe the back of the plate (the glass or aluminum side) with a paper towel to prevent it from baking onto the surface during heating.

  • Heat for Development: Place the plate on a heat-proof surface and gently warm the front side using a heat gun.[11] Apply heat evenly by moving the heat gun back and forth from a distance. Spots will begin to appear as the plate warms.

  • Optimal Heating: Continue heating until the spots reach their maximum color intensity. A faint pink or orange background color will develop.[11] Avoid overheating, which is indicated by the background charring or turning dark brown, as this can obscure the spots.

  • Visualize and Document: Once cooled, the colored spots are visible in normal light. Circle the spots with a pencil and record the results immediately through photography or scanning, as the colors may fade over time.[6]

Interpreting the Chromatic Results

p-Anisaldehyde is prized for its ability to generate a spectrum of colors for different compound classes. While colors can vary slightly based on the specific molecular structure and concentration, the following table provides a general guide for interpretation.

Compound Class Typical Observed Color(s) Notes
Phenols Violet, Blue, Red, GreyHighly reactive due to the electron-rich aromatic ring.[11]
Alcohols Blue, Green, VioletAllylic and benzylic alcohols are often highly responsive.[11]
Terpenes/Steroids Blue, Green, Violet, RedExcellent for screening natural product extracts.
Carbohydrates (Sugars) Blue, Green, VioletA common reagent in glycoside analysis.[12]
Aldehydes & Ketones Yellow, Orange, RedReacts well with many carbonyl compounds.[11]
Nucleophiles (general) Various ColorsStronger nucleophiles tend to produce more intense, vibrant colors.[2][10]
Esters Blue, RedParticularly effective for certain structures like alkyl phthalates.[11]

Important Caveat: While indicative, color should not be used as a sole means of identification.[13] It is a presumptive tool that, when combined with the compound's Rf value, provides strong corroborating evidence during analysis. The same compound should consistently produce the same color under identical conditions, aiding in tracking substances across multiple chromatograms.[13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No spots appear, or spots are very faint. 1. Stain has degraded and is no longer active. 2. Insufficient heating of the TLC plate. 3. Compound is unreactive with the stain (e.g., alkanes, simple alkenes).[1][11] 4. Insufficient amount of compound on the plate.1. Prepare a fresh batch of p-anisaldehyde stain. 2. Increase heating time or decrease the distance of the heat gun slightly. 3. Use a different, more universal stain (e.g., PMA or KMnO₄). 4. Spot a more concentrated solution of the analyte on the TLC plate.
Background is too dark (brown/black). 1. The TLC plate was overheated. 2. The staining solution is highly concentrated or old.1. Reduce heating time/temperature. Heat until spots are clear but before the background darkens excessively. 2. Prepare a fresh, correct dilution of the stain.
Colors are inconsistent for the same compound. 1. Uneven heating of the TLC plate. 2. The stain is old and degrading, leading to variable reactions. 3. Presence of mobile phase additives (e.g., triethylamine) that react with the stain.[11]1. Ensure the heat gun is moved evenly across the plate surface. 2. Prepare and use fresh stain. 3. Ensure the plate is completely dry before staining. If additives are necessary, a different stain may be required.

Conclusion

p-Anisaldehyde is a powerful and discriminating staining reagent for TLC analysis. Its ability to react with a broad range of functional groups to produce distinct colors provides a layer of qualitative information that is absent in simple charring agents. By understanding the underlying chemical principles, adhering to safe handling protocols, and employing proper technique, researchers can effectively leverage p-anisaldehyde to accelerate compound identification, monitor reaction progress, and streamline the purification process.

References

  • Appendix 3: Recipes For TLC Stains. The Synthetic Organic Chemist's Companion.
  • TLC Stains. Unknown Source.
  • 2.1.4F: Visualizing TLC Plates. Chemistry LibreTexts.
  • TLC Stains Preparation. ChemicalDesk.Com.
  • Magic Formulas: TLC Stains. University of Rochester, Department of Chemistry.
  • P-Anisaldehyde (contains Acetic Acid H2SO4) Ethanol Solution [for TLC stain] Safety Data Sheet. TCI America.
  • p-Anisaldehyde (contains Acetic Acid, H2SO4) Ethanol Solution [for TLC Stain] Product Information. TCI America.
  • TLC stains. REACH Devices, LLC.
  • TLC Stains and Dips. University of Rochester, Department of Chemistry.
  • How does anisaldehyde sulphuric acid reagent yield different colours in TLC during derivatisation? ResearchGate.
  • How to prepare and store anisaldehyde tlc staining solution? Chemistry Stack Exchange.
  • FAQ: Which stains to use for which compounds? And how to prepare the stains? SiliCycle.
  • Safety Data Sheet for p-Anisaldehyde Solution. Spectrum Chemical.
  • p-anisaldehyde - SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET - p-Anisaldehyde. Sigma-Aldrich.
  • Using p-anisaldehyde-H2SO4 TLC stain to detect terpenes, what compounds do the different colors indicate? ResearchGate.
  • p-anisaldehyde staining a TLC plate. YouTube.
  • TLC Visualization Reagents. EPFL.

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The Versatility of 4-Methoxybenzaldehyde in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxybenzaldehyde, also known as p-anisaldehyde, is a readily available and versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a wide range of pharmaceutical intermediates.[1][2] Its characteristic methoxy group and reactive aldehyde functionality make it an ideal starting material for constructing complex molecular architectures found in various drug classes.[3][4] This guide provides in-depth application notes and detailed protocols for the use of this compound in the synthesis of key intermediates for cardiovascular and antibacterial drugs, tailored for researchers, scientists, and drug development professionals.

The methoxy group in this compound influences the electronic properties of the benzene ring, enhancing its reactivity and providing a site for potential metabolic interactions in the final drug molecule.[3][5] The aldehyde group, on the other hand, is a versatile handle for a variety of chemical transformations, including condensations, oxidations, reductions, and the formation of carbon-carbon and carbon-nitrogen bonds.[6] This unique combination of features has led to its widespread use in the pharmaceutical industry for the synthesis of drugs such as diltiazem and as a precursor to key intermediates for drugs like trimethoprim.

This document will delve into specific applications of this compound in the synthesis of intermediates for a calcium channel blocker (Diltiazem) and an antibacterial agent (Trimethoprim), providing detailed, step-by-step protocols, reaction mechanisms, and data presentation to aid in practical laboratory synthesis.

Application I: Synthesis of a Key Intermediate for Diltiazem, a Calcium Channel Blocker

Diltiazem is a benzothiazepine calcium channel blocker used in the management of hypertension, angina pectoris, and certain types of arrhythmia.[7] A critical step in the synthesis of diltiazem involves the preparation of a glycidic ester intermediate derived from this compound.[7][8]

Scientific Rationale and Mechanistic Insight

The synthesis of the diltiazem intermediate commences with a Darzens condensation reaction. This reaction involves the base-catalyzed condensation of this compound with an α-haloester, in this case, methyl chloroacetate, to form a methyl 3-(4-methoxyphenyl)glycidate.[7][9] The reaction proceeds via the formation of an enolate from the α-haloester, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting alkoxide undergoes an intramolecular nucleophilic substitution to form the epoxide ring of the glycidic ester. This intermediate is then reacted with 2-aminothiophenol, which opens the epoxide ring and sets the stage for the subsequent cyclization to form the benzothiazepine core of diltiazem.[7]

Experimental Workflow: Diltiazem Intermediate Synthesis

Caption: Workflow for the synthesis of the Diltiazem core structure.

Detailed Protocol: Synthesis of Methyl 3-(4-methoxyphenyl)glycidate

This protocol is adapted from established procedures for the Darzens condensation.[8]

Materials:

  • This compound (p-anisaldehyde)

  • Methyl chloroacetate

  • Sodium metal

  • Anhydrous methanol

  • Ice

  • Water

  • Acetic acid

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and flask

  • Dessicator

Procedure:

  • Preparation of Sodium Methoxide Solution: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 5.1 g (0.22 gram-atoms) of sodium metal in 90 mL of anhydrous methanol under a nitrogen atmosphere. Cool the solution to -10 °C using an ice-salt bath.

  • Addition of Reactants: Prepare a solution of 20 g (0.15 moles) of this compound and 23.9 g (0.22 moles) of methyl chloroacetate. Add this solution dropwise to the sodium methoxide solution over a period of 3 hours with vigorous stirring. The reaction mixture will gradually become a white paste.

  • Reaction: After the addition is complete, continue stirring the mixture at -5 °C for 2 hours, and then at room temperature for an additional 3 hours.

  • Work-up and Isolation: Pour the reaction mixture into 350 mL of ice-water containing 2 mL of acetic acid. A white solid will precipitate.

  • Purification: Filter the precipitated solid using a Büchner funnel, wash it with cold water, and dry it in a dessicator. The crude product can be recrystallized from methanol to yield pure methyl 3-(4-methoxyphenyl)glycidate.

Expected Yield: Approximately 23 g (75% of theoretical yield).

IntermediateMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₈H₈O₂136.15-1
Methyl chloroacetateC₃H₅ClO₂108.52-32
Methyl 3-(4-methoxyphenyl)glycidateC₁₁H₁₂O₄208.2168-69
Subsequent Steps to Diltiazem Intermediate

The synthesized methyl 3-(4-methoxyphenyl)glycidate is a key intermediate that can be further processed to obtain the core structure of diltiazem. The subsequent steps generally involve:

  • Ring-opening of the epoxide: The glycidic ester is reacted with 2-aminothiophenol to open the epoxide ring and form methyl 2-hydroxy-3-(2'-aminophenylthio)-3-(4"-methoxyphenyl)propionate.[7]

  • Hydrolysis: The ester is then hydrolyzed, typically using a base, to the corresponding carboxylic acid, (±)-threo-2-hydroxy-3-(2-aminophenylthio)-3-(4-methoxyphenyl)propionic acid.[7][10]

  • Optical Resolution: The racemic acid is resolved to obtain the desired D(+)-threo enantiomer, which is the precursor to the active form of diltiazem.[10][11]

  • Cyclization: The resolved acid is then cyclized to form the 1,5-benzothiazepine ring system, yielding the core intermediate of diltiazem.[7]

Application II: Synthesis of a Key Intermediate for Trimethoprim, an Antibacterial Agent

Trimethoprim is a dihydrofolate reductase inhibitor, an antibacterial agent often used in combination with a sulfonamide to treat a variety of bacterial infections.[12] The synthesis of trimethoprim typically starts from 3,4,5-trimethoxybenzaldehyde, a derivative that can be synthesized from more common precursors like vanillin.[13][14][15]

Scientific Rationale and Mechanistic Insight

The synthesis of the trimethoprim core involves a Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with a compound containing an active methylene group, followed by cyclization with guanidine.[12][16] A common route involves the condensation with 3-anilinopropionitrile or 3-hydroxypropionitrile.[12][16][17] The Knoevenagel condensation forms a new carbon-carbon double bond, creating a benzylidene intermediate. This intermediate then undergoes a cyclization reaction with guanidine, where the amino groups of guanidine attack the nitrile and the double bond, ultimately forming the diaminopyrimidine ring characteristic of trimethoprim.

A Note on the Synthesis of 3,4,5-Trimethoxybenzaldehyde

While 3,4,5-trimethoxybenzaldehyde is the direct precursor for trimethoprim synthesis, it is often synthesized from more readily available starting materials. One common route is from vanillin (4-hydroxy-3-methoxybenzaldehyde). This multi-step synthesis involves bromination of vanillin, followed by methoxylation to introduce the third methoxy group, and finally methylation of the remaining hydroxyl group.[15] Another route starts from gallic acid (3,4,5-trihydroxybenzoic acid) and involves methylation of the hydroxyl groups followed by conversion of the carboxylic acid to the aldehyde.[13]

Experimental Workflow: Trimethoprim Synthesis

Trimethoprim_Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclization TMB 3,4,5-Trimethoxybenzaldehyde Enol_Intermediate Enol Condensation Product TMB->Enol_Intermediate Knoevenagel Condensation HPN 3-Hydroxypropionitrile HPN->Enol_Intermediate Piperidine Piperidine (Catalyst) Piperidine->Enol_Intermediate Trimethoprim Trimethoprim Enol_Intermediate->Trimethoprim Cyclization Guanidine_Carbonate Guanidine Carbonate Guanidine_Carbonate->Trimethoprim

Caption: Workflow for the synthesis of Trimethoprim.

Detailed Protocol: Synthesis of Trimethoprim

This one-pot protocol is adapted from a patented green synthesis method.[16]

Materials:

  • 3,4,5-Trimethoxybenzaldehyde

  • 3-Hydroxypropionitrile

  • Piperidine

  • Glacial acetic acid

  • Guanidine carbonate

  • Deionized water

  • 40% Sodium hydroxide solution

Equipment:

  • Three-necked flask with mechanical stirring

  • Heating mantle

  • pH meter

Procedure:

  • Knoevenagel Condensation: In a three-necked flask equipped with a mechanical stirrer, add 850 mL of glacial acetic acid, 81.7 g (1.15 mol) of 3-hydroxypropionitrile, and 17.0 g (0.2 mol) of piperidine. Stir the mixture until uniform. Add 196.2 g (1.0 mol) of 3,4,5-trimethoxybenzaldehyde and stir vigorously at room temperature for 8 hours to complete the condensation reaction.

  • Cyclization: Slowly add 108.1 g (0.60 mol) of guanidine carbonate solid in batches at room temperature. Stir to dissolve, allowing for the slow release of carbon dioxide. After the addition is complete, continue stirring at room temperature for 30 minutes.

  • Reaction: Heat the reaction mixture to 50 °C and continue stirring for 6 hours to complete the cyclization.

  • Work-up and Isolation: After the reaction is complete, remove the acetic acid by vacuum distillation. Add 750 mL of deionized water to the residue and heat to 65 °C with stirring to dissolve the product. Slowly add 40% sodium hydroxide solution to adjust the pH to 8.5-9.5.

  • Purification: Cool the solution to 0-5 °C to precipitate the trimethoprim as a white solid. Filter the solid, wash with deionized water, and dry to obtain the final product.

Expected Yield: Approximately 275.8 g (95% of theoretical yield).

Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3,4,5-TrimethoxybenzaldehydeC₁₀H₁₂O₄196.2073-75
3-HydroxypropionitrileC₃H₅NO71.08-46
TrimethoprimC₁₄H₁₈N₄O₃290.32199-203

Application III: this compound in the Synthesis of Beta-Blocker Intermediates - A Note

While this compound is a versatile building block, its direct application in the synthesis of major beta-blockers like metoprolol and atenolol is not the most common route. These drugs are typically synthesized from different phenolic precursors.

  • Metoprolol is commonly synthesized from 4-(2-methoxyethyl)phenol.[1][18][19][20][21] The synthesis involves the reaction of this phenol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with isopropylamine.[1]

  • Atenolol synthesis generally starts from 4-hydroxyphenylacetamide.[2][6][22][23][24] Similar to metoprolol synthesis, this involves reaction with epichlorohydrin and subsequent amination with isopropylamine.[2][23]

Although a direct, widely used pathway from this compound to these specific beta-blocker intermediates is not prominently documented, the chemical principles involved in its reactions, such as condensations and reductions, are fundamental in organic synthesis and could potentially be adapted for the synthesis of other novel beta-blocker candidates.

Conclusion

This compound is an invaluable and cost-effective starting material in the pharmaceutical industry. Its utility is clearly demonstrated in the synthesis of key intermediates for the calcium channel blocker diltiazem and as a precursor to the starting material for the antibacterial agent trimethoprim. The protocols provided herein offer a practical guide for the laboratory synthesis of these important pharmaceutical intermediates. The versatility of this compound, owing to its reactive aldehyde and electron-donating methoxy group, ensures its continued importance as a fundamental building block in the development of new and existing therapeutic agents.

References

  • Nikolai, T.; et al. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. Molecules. 2021 , 26, 1234. [Link]

  • Gurjar, M. K.; et al. A New Route to (±) Metoprolol. Synthetic Communications. 1989 , 19, 3469-3474. [Link]

  • Soni, Z.; et al. Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). Organic Communications. 2021 , 14, 25-31. [Link]

  • Google Patents.
  • Google Patents. Method for producing 4-(2'-methoxyethyl) phenol. EP0449602A1.
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  • Ferreira, V. F.; et al. Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. Molecules. 2022 , 27, 4123. [Link]

  • Shanbhag, D. U.; Thakur, M. Green Chemical Route for Process Development of Atenolol Intermediate. Research Journal of Pharmacy and Technology. 2012 , 5, 1063-1065. [Link]

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  • Magalhães, H. I. F.; et al. (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. Toxicology and Applied Pharmacology. 2013 , 272, 117-126. [Link]

  • Tan, J. S. L.; et al. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules. 2023 , 28, 5476. [Link]

  • Chiodi, D.; Ishihara, Y. The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. 2024 , 273, 116364. [Link]

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  • Oishi, T.; et al. A Practical Procedure for the Large-Scale Preparation of Methyl (2 R ,3 S )-3-(4-Methoxyphenyl)glycidate, a Key Intermediate for Diltiazem. Organic Process Research & Development. 2001 , 5, 583-587. [Link]

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Application Notes & Protocols for the Green Synthesis of 4-Methoxychalcone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide an overview and detailed protocols for the environmentally friendly synthesis of 4'-methoxychalcone and its derivatives, valuable scaffolds in drug discovery.[1][2] The document highlights green chemistry approaches that minimize or eliminate the use of hazardous solvents, reduce reaction times, and improve energy efficiency compared to conventional methods.[2] The protocols focus on prominent green techniques including mechanochemical grinding, microwave-assisted synthesis, and ultrasound-assisted synthesis, providing researchers with practical, efficient, and sustainable methodologies for obtaining these high-value compounds.

Introduction: The Imperative for Green Chalcone Synthesis

Chalcones are a class of organic compounds (1,3-diphenyl-2-propen-1-one) characterized by a three-carbon α,β-unsaturated carbonyl system that connects two aromatic rings.[2][3] They serve as crucial precursors in the biosynthesis of flavonoids and exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][4] The 4'-methoxy substitution on the chalcone scaffold, in particular, has been identified as a key determinant for significant biological effects, making these derivatives a focal point in medicinal chemistry.[1]

The traditional and most common method for synthesizing chalcones is the Claisen-Schmidt condensation, an aldol condensation between an aromatic ketone (e.g., 4-methoxyacetophenone) and an aromatic aldehyde in the presence of an acid or base catalyst.[1][3][5][6] While effective, conventional approaches often rely on volatile organic solvents, require long reaction times (from hours to days), and can generate considerable waste, posing environmental and economic challenges.[7][8][9]

Green chemistry principles compel a shift towards more sustainable synthetic routes.[7] For 4-methoxychalcone synthesis, this translates to developing methods that are solvent-free, energy-efficient, and utilize non-toxic, reusable catalysts.[2][7] This guide details field-proven green protocols that not only align with these principles but often result in higher yields, greater purity, and dramatically reduced reaction times.[2][8]

Core Reaction Pathway: The Claisen-Schmidt Condensation

All the green methodologies described herein are based on the Claisen-Schmidt condensation reaction.[2] Understanding its mechanism is crucial for optimizing reaction conditions. The process is typically base-catalyzed and proceeds in three main steps:

  • Enolate Formation: A base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from the ketone (4-methoxyacetophenone) to form a resonance-stabilized enolate ion.[10][11]

  • Nucleophilic Attack: The enolate ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (e.g., p-hydroxybenzaldehyde). This forms an aldol addition product.[10][11]

  • Dehydration: The aldol intermediate rapidly undergoes dehydration (loss of a water molecule) to yield the final α,β-unsaturated ketone—the chalcone. This final step is thermodynamically driven by the formation of a highly conjugated system.[10][12]

Claisen_Schmidt_Mechanism Figure 1: Mechanism of Base-Catalyzed Chalcone Synthesis cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration Ketone 4-Methoxyacetophenone Enolate Enolate Ion (Resonance Stabilized) Ketone->Enolate + OH⁻ Enolate->Ketone + H₂O Aldol Aldol Addition Product (Alkoxide Intermediate) Enolate->Aldol + Aldehyde Aldehyde Aromatic Aldehyde Chalcone 4-Methoxychalcone Derivative Aldol->Chalcone - H₂O

Caption: Reaction mechanism for the base-catalyzed synthesis of 4'-methoxychalcone.

Green Synthesis Methodologies & Protocols

The following sections provide detailed protocols for the green synthesis of 4-methoxychalcone derivatives. The primary workflow for these methods is illustrated below.

Synthesis_Workflow Figure 2: General Green Synthesis Workflow Reactants Reactants (4-Methoxyacetophenone, Substituted Benzaldehyde) Reaction Claisen-Schmidt Condensation Reactants->Reaction Catalyst Catalyst (e.g., Solid NaOH) Catalyst->Reaction Energy Energy Input (Grinding, Microwave, Ultrasound) Energy->Reaction Workup Work-up (Water Addition, Neutralization with HCl) Reaction->Workup Filtration Isolation (Vacuum Filtration) Workup->Filtration Purification Purification (Recrystallization from Ethanol) Filtration->Purification Product Pure 4-Methoxychalcone Derivative Purification->Product

Caption: Generalized workflow for the green synthesis of 4-methoxychalcone derivatives.

Method 1: Mechanochemical Synthesis via Grinding

This solvent-free technique is exceptionally simple, cost-effective, and environmentally benign.[2] The required activation energy is supplied by the friction and localized heat generated from grinding the solid reactants together in a mortar and pestle.[5][13]

Expertise & Causality: The use of solid NaOH is critical. In the absence of a solvent, the intimate physical contact and pressure from grinding facilitate the acid-base reaction between the solid catalyst and the ketone's α-protons to initiate enolate formation. The reaction often proceeds to completion in minutes, forming a paste or solid mass.[1][11]

Protocol: Synthesis of 4-Hydroxy-4'-methoxychalcone [5]

  • Materials:

    • 4-Methoxyacetophenone

    • 4-Hydroxybenzaldehyde

    • Sodium Hydroxide (NaOH), solid pellets or powder

    • Mortar and Pestle (porcelain or glass)

    • Distilled Water (cold)

    • 10% Hydrochloric Acid (HCl) solution (cold)

    • Ethanol (for recrystallization)

    • Standard vacuum filtration apparatus

  • Step-by-Step Procedure:

    • Reactant Preparation: Accurately weigh equimolar amounts (e.g., 10 mmol) of 4-methoxyacetophenone, 4-hydroxybenzaldehyde, and solid NaOH.[1] Place all three solid components into a clean, dry mortar.

    • Reaction: Grind the mixture vigorously with the pestle at room temperature for 15-30 minutes.[1][5] The mixture will typically liquefy into a paste and then solidify, often with a noticeable color change to yellow or orange.

    • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[5][13] A common mobile phase is a mixture of hexane and ethyl acetate.

    • Work-up: Once the reaction is complete, add approximately 20 mL of cold distilled water to the mortar.[1] Continue to grind gently to break up the solid product mass.

    • Neutralization: Transfer the slurry to a beaker and slowly add cold 10% HCl solution while stirring until the mixture is neutralized (pH ≈ 7). This step protonates any remaining phenoxide and neutralizes the excess NaOH catalyst.

    • Isolation & Purification: Collect the crude solid product by vacuum filtration, washing it thoroughly with cold distilled water to remove inorganic salts.[1] Purify the product by recrystallizing from hot ethanol to obtain pure, golden-yellow crystals.[5]

    • Characterization: Air dry the crystals, determine the final weight and melting point, and characterize the structure using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).[5]

Method 2: Microwave-Assisted Synthesis

Microwave irradiation is a powerful green chemistry tool that dramatically reduces reaction times from hours to minutes.[2][8] It achieves this through rapid, uniform heating of the reaction mixture via direct coupling of microwave energy with polar molecules.[2]

Expertise & Causality: This method can be performed solvent-free or with a small amount of a high-dielectric solvent like ethanol to act as an energy transfer medium.[8] The rapid heating accelerates the rate-determining steps of the Claisen-Schmidt condensation, leading to high yields in a fraction of the time required for conventional heating.[8]

Protocol: General Microwave-Assisted Synthesis

  • Materials:

    • 4-Methoxyacetophenone (0.1 mol)

    • Substituted Benzaldehyde (0.1 mol)

    • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

    • Ethanol (as energy transfer medium)

    • Microwave-safe reaction vessel with a reflux condenser

    • Crushed Ice

    • Dilute Hydrochloric Acid (HCl)

  • Step-by-Step Procedure:

    • Reactant Preparation: In a microwave-safe vessel, combine equimolar amounts of 4-methoxyacetophenone and the desired substituted benzaldehyde.[8]

    • Catalyst & Medium: Add a catalytic amount of base (e.g., ethanolic KOH solution).[8]

    • Reaction: Place the vessel in a commercial microwave reactor. Irradiate the mixture for 10 to 50 seconds at a suitable power level (e.g., 450 watts).[8] The optimal time and power may require adjustment based on the specific reactants and equipment.[2]

    • Monitoring: The reaction progress can be monitored by TLC.[8] The formation of a colored product is often a visual indicator of reaction completion.[8]

    • Work-up: After irradiation, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing crushed ice.[1]

    • Neutralization & Isolation: Acidify the mixture with dilute HCl to neutralize the catalyst and precipitate the product.[1] Collect the solid by vacuum filtration and wash with cold water.[1]

    • Purification: Recrystallize the crude product from hot ethanol to yield the pure chalcone derivative.[1]

Method 3: Ultrasound-Assisted Synthesis

Ultrasound irradiation (sonication) enhances reaction rates through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid. This process generates localized hot spots with extreme temperatures and pressures, providing the energy for the chemical reaction.[14] This method leads to shorter reaction times, milder conditions, and reduced solvent usage compared to conventional methods.[15]

Expertise & Causality: The intense mixing and energy transfer caused by cavitation accelerates the mass transfer between reactants and the catalyst, significantly increasing the reaction rate of the Claisen-Schmidt condensation even at room temperature.[15][16]

Protocol: General Ultrasound-Assisted Synthesis [15][16]

  • Materials:

    • 4-Methoxyacetophenone

    • Substituted Benzaldehyde

    • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

    • Ethanol

    • Ultrasonic bath or probe sonicator

    • Standard work-up and purification reagents

  • Step-by-Step Procedure:

    • Reactant Preparation: Dissolve equimolar amounts of 4-methoxyacetophenone and a substituted benzaldehyde in ethanol in a reaction flask.

    • Catalyst Addition: Add a catalytic amount of an aqueous-alcoholic alkali solution (e.g., KOH in ethanol).[15][16]

    • Reaction: Immerse the flask in an ultrasonic bath and irradiate at room temperature. Reaction times are significantly shorter than conventional stirring methods.[15]

    • Work-up and Purification: Follow the standard work-up, neutralization, and recrystallization procedures as described in the previous methods to isolate the pure product.[15]

Data Presentation: Comparison of Green Synthesis Methods

The following table summarizes quantitative data for different green synthesis approaches for 4-methoxychalcone derivatives, demonstrating the advantages over conventional methods which can take 4-24 hours.[1][17]

MethodCatalystReaction ConditionsReaction TimeYield (%)Reference
Grinding Solid NaOHRoom Temperature, Solvent-Free15-30 min70-95%[1][11]
Grinding Solid NaOHRoom Temperature, Solvent-Free30 min32.5%[5]
Microwave NaOH/Ethanol300 W, 80°C10 min72% (for 2'-hydroxy-4-methoxychalcone)[17]
Microwave KOH/Ethanol450 W10-50 secHigh (comparative)[8]
Ultrasound KOH/EthanolRoom Temperature15 min (vs. 4h conventional)Quantitative[18]
Natural Catalyst Banana Peel AshRoom Temperature, Solvent-Free10-60 minHigh[19]
Other Mg(HSO₄)₂50°C, Solvent-Free30 min82%[4][11]

Conclusion

The green synthesis of 4-methoxychalcone derivatives via mechanochemical grinding, microwave irradiation, and sonication offers significant advantages over traditional protocols. These methods are characterized by their operational simplicity, drastic reduction in reaction times, elimination or reduction of hazardous solvents, and often provide excellent product yields. By adopting these protocols, researchers and drug development professionals can synthesize this important class of compounds in a manner that is not only efficient and economical but also environmentally responsible, aligning with the core tenets of sustainable chemistry.

References

  • Biocatalytic green alternative to existing hazardous reaction media: Synthesis of chalcone and flavone derivatives via the Claisen-Schmidt reaction at room temperature. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Susanti V. H., E., & Mulyani, S. (n.d.). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress. Retrieved January 7, 2026, from [Link]

  • A Review: Green Synthesis of Chalcone. (n.d.). Tuijin Jishu/Journal of Propulsion Technology. Retrieved January 7, 2026, from [Link]

  • Chalcone synthesis by Claisen-Schmidt condensation reaction. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Solvent-free synthesis of chalcones using Mg(HSO4)2. (2023). RSC Publishing. Retrieved January 7, 2026, from [Link]

  • Review of Methods and Various Catalysts Used for Chalcone Synthesis. (2021). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Comparative Study of Conventional and Microwave Assisted Synthesis of Chalcones. (n.d.). Asian Publication Corporation. Retrieved January 7, 2026, from [Link]

  • Review of Methods and Various Catalysts Used for Chalcone Synthesis. (2021). N/A. Retrieved January 7, 2026, from [Link]

  • Solvent-Free Synthesis of Chalcones. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • MICROWAVE ASSISTED SYNTHESIS AND BIOLOGICAL ACTIVITY OF CERTAIN 4-HYDROXY CHALCONES. (n.d.). Pharmacophore. Retrieved January 7, 2026, from [Link]

  • GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. (2022). Rasayan Journal of Chemistry. Retrieved January 7, 2026, from [Link]

  • Ultrasonic-Assisted Synthesis of 3,4-Dimethoxy Chalcone Derivatives and Their Antibacterial Activities. (n.d.). Advanced Journal of Chemistry, Section A. Retrieved January 7, 2026, from [Link]

  • Ultrasound-assisted synthesis of novel chalcone, heterochalcone and bis-chalcone derivatives and the evaluation of their antioxidant properties and as acetylcholinesterase inhibitors. (2019). PubMed. Retrieved January 7, 2026, from [Link]

  • Microwave-assisted synthesis of 2'-hydroxychalcone derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its computational study. (n.d.). PMC - NIH. Retrieved January 7, 2026, from [Link]

  • SYNTHESIS OF CHALCONES. (n.d.). Jetir.Org. Retrieved January 7, 2026, from [Link]

  • Catalyst for catalytic synthesis of chalcone compounds and application thereof. (n.d.). Google Patents.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). PMC - NIH. Retrieved January 7, 2026, from [Link]

  • MICROWAVE ASSISTED SYNTHESIS OF CHALCONES DERIVATIVES. (n.d.). N/A. Retrieved January 7, 2026, from [Link]

  • Draw the mechanism for the synthesis of 4-methoxychalcone using the mechanism on page 1 of this handout as a guideline. (n.d.). Chegg. Retrieved January 7, 2026, from [Link]

  • synthesis-and-evaluation-of-chalcone-derivatives-for-its-alpha-amylase-inhibitory-activity.pdf. (n.d.). TSI Journals. Retrieved January 7, 2026, from [Link]

  • Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization. (2019). MDPI. Retrieved January 7, 2026, from [Link]

  • (PDF) Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization. (n.d.). N/A. Retrieved January 7, 2026, from [Link]

  • Experiment Video for Synthesis of 4-methoxy-4'-methylchalcone (Chalcone 2). (2020). YouTube. Retrieved January 7, 2026, from [Link]

  • Ultrasound assisted Heterocycles Synthesis. (n.d.). N/A. Retrieved January 7, 2026, from [Link]

  • Synthesis of 4-Methoxychalcone: A Crossed-Aldol Condensation LAB. (n.d.). Chegg. Retrieved January 7, 2026, from [Link]

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The Multifaceted Role of 4-Methoxybenzaldehyde in the Fragrance and Flavor Industry: A Guide to Application and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

4-Methoxybenzaldehyde, also widely known as p-anisaldehyde, is an aromatic aldehyde that holds a significant position in the palette of flavorists and perfumers.[1][2] Its characteristic sweet, floral, and slightly spicy aroma profile, reminiscent of hawthorn and anise, makes it a versatile and valuable ingredient in a vast array of consumer products.[3][4] This technical guide provides an in-depth exploration of the application of this compound in the fragrance and flavor industry, complete with detailed protocols for its analysis and utilization. This document is intended for researchers, scientists, and product development professionals seeking to harness the unique sensory properties of this compound.

Physicochemical and Sensory Properties

This compound is a colorless to pale yellow liquid with a molecular formula of C₈H₈O₂.[5] The presence of a methoxy group at the para position of the benzene ring significantly influences its aroma and chemical stability compared to its close relative, benzaldehyde.[5] This structural feature imparts a softer, more enduring, and less prone to oxidation scent profile.[5]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 123-11-5[1]
Molecular Weight 136.15 g/mol
Boiling Point 248-249 °C
Melting Point -1 °C[6]
Flash Point 116 °C[7]
Solubility Soluble in ethanol, diethyl ether, acetone, chloroform; insoluble in water.[8]
Vapor Pressure <1 hPa (20 °C)
Refractive Index n20/D 1.57
Sensory Profile:
  • Odor: Sweet, powdery, floral (hawthorn, mimosa), with notes of anise, vanilla, and almond.[1][3] It is known to round off and reduce the pungency of sharper aldehydes.[1]

  • Taste: Sweet, with almond, anise, and creamy nuances. At concentrations above 30-40 ppm, it can impart a bitter taste.[9]

Applications in the Fragrance and Flavor Industry

This compound is a cornerstone ingredient in a multitude of fragrance and flavor formulations, valued for its ability to impart sweetness, floralcy, and warmth.

Fragrance Applications:

It is a key component in numerous floral accords, particularly those aiming to replicate the scents of lilac, hawthorn, and mimosa.[2][4] Its versatility allows it to be used in various fragrance types, from fresh citrus to complex oriental bouquets.[1] Typical usage levels in fragrance concentrates can range from a few percent to over 10%, depending on the desired effect.[1] In cosmetic products such as perfumes, creams, and lotions, the concentration of the fragrance oil itself can range from 0.2% to 30%.[10]

Flavor Applications:

As a legally recognized food flavoring agent, this compound is employed to enhance the flavor profiles of a wide range of products, including baked goods, confectionery, ice cream, and beverages.[5] It imparts a pleasant sweet aroma and subtle vanilla-anise undertones.[5]

Synthesis and Natural Occurrence

While this compound can be found in natural sources like anise, fennel, and vanilla, the majority available on the market is produced through chemical synthesis.[5][11] A common synthetic route involves the oxidation of 4-methoxytoluene (p-cresyl methyl ether).[2] Another method utilizes anethole, a readily available natural compound, as a starting material.[8]

Quality Control and Analytical Protocols

Ensuring the purity and consistency of this compound is paramount for its successful application. The following protocols provide standardized methods for its analysis.

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for determining the purity of a this compound sample.

Objective: To quantify the percentage purity of this compound and identify any potential impurities.

Materials:

  • This compound sample

  • High-purity solvent (e.g., ethanol or dichloromethane)

  • Volumetric flasks and pipettes

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve the sample in the chosen solvent and dilute to the mark. This creates a 1 mg/mL stock solution.

    • Prepare a working standard of a known high-purity this compound at the same concentration.

  • GC-MS Instrumentation and Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split mode, e.g., 50:1)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • Mass Spectrometer Parameters:

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: 40-400 amu

      • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Data Analysis:

    • Integrate the peak corresponding to this compound in the chromatograms of both the sample and the standard.

    • Calculate the purity of the sample by comparing its peak area to that of the standard.

    • Identify any impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Known Concentration dissolve->dilute inject Inject Sample dilute->inject separate GC Separation inject->separate detect MS Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate identify Identify Impurities integrate->identify

Figure 1: GC-MS Purity Analysis Workflow.
Protocol 2: Sensory Evaluation of this compound

This protocol describes a method for the sensory assessment of this compound to ensure it meets the desired olfactory profile.

Objective: To characterize the odor profile of a this compound sample and compare it to a reference standard.

Materials:

  • This compound sample and reference standard (1% solution in odorless solvent like diethyl phthalate)

  • Odorless smelling strips (blotters)[9]

  • A panel of at least five trained sensory assessors

  • A well-ventilated, odor-free evaluation room

Procedure:

  • Sample Preparation and Presentation:

    • Dip smelling strips into the sample and standard solutions to a depth of 1 cm.

    • Allow the solvent to evaporate for 30 seconds.

    • Present the coded, randomized strips to the panelists.

  • Evaluation:

    • Panelists should evaluate the odor of the strips at different time intervals (e.g., immediately, after 15 minutes, 1 hour, and 4 hours) to assess the evolution of the scent.

    • Panelists should describe the odor using a pre-defined list of descriptors (e.g., sweet, powdery, floral, hawthorn, anise, almond, vanilla, creamy, spicy) and rate the intensity of each descriptor on a scale (e.g., 1 to 9, where 1 = not perceptible and 9 = extremely strong).

  • Data Analysis:

    • Compile the intensity ratings for each descriptor from all panelists.

    • Calculate the mean intensity for each attribute for both the sample and the standard.

    • Compare the sensory profiles to determine if there are any significant differences.

Sensory_Evaluation cluster_setup Setup cluster_eval Evaluation cluster_analysis Analysis prepare Prepare Sample & Standard dip Dip Smelling Strips prepare->dip present Present to Panelists dip->present sniff Evaluate Odor at Intervals present->sniff describe Describe & Rate Intensity sniff->describe compile Compile Ratings describe->compile calculate Calculate Mean Intensities compile->calculate compare Compare Profiles calculate->compare

Figure 2: Sensory Evaluation Workflow.

Formulation and Application Protocols

The following are representative protocols for incorporating this compound into fragrance and flavor creations.

Protocol 3: Creation of a Simple Hawthorn Fragrance Accord

Objective: To create a basic floral accord with a prominent hawthorn character.

Materials:

  • This compound

  • Phenylacetaldehyde (50% solution)

  • Hydroxycitronellal

  • Benzyl acetate

  • Indole (10% solution)

  • Ethanol (perfumer's alcohol)

  • Glass beakers and pipettes

  • Digital scale

Procedure:

  • Blending: In a glass beaker, combine the following ingredients in the specified proportions by weight:

    • This compound: 30%

    • Phenylacetaldehyde (50%): 5%

    • Hydroxycitronellal: 40%

    • Benzyl acetate: 24%

    • Indole (10%): 1%

  • Maturation: Allow the blend to mature for at least 48 hours in a cool, dark place to allow the components to harmonize.

  • Evaluation: Evaluate the accord on a smelling strip and in a simple alcoholic solution (e.g., 5% in ethanol) to assess its character and strength.

Protocol 4: Incorporation into a Vanilla Flavor Base

Objective: To enhance a vanilla flavor base with creamy and sweet notes.

Materials:

  • Vanillin

  • Ethyl vanillin

  • This compound (10% solution in propylene glycol)

  • Propylene glycol

  • Glass beakers and pipettes

  • Digital scale

Procedure:

  • Blending: Create a standard vanilla base by dissolving vanillin and ethyl vanillin in propylene glycol.

  • Enhancement: To 100g of the vanilla base, add 0.5g of the 10% this compound solution.

  • Homogenization: Stir the mixture until it is completely homogenous.

  • Sensory Evaluation: Conduct a sensory evaluation of the enhanced vanilla base in a suitable food matrix (e.g., milk or a simple sugar solution) against the original vanilla base to assess the impact of the this compound.

Stability Considerations and Testing

While this compound is relatively stable compared to other aldehydes, its stability can be affected by factors such as pH, light, and the presence of other reactive ingredients.[5][12] In alkaline conditions, it can be unstable.[1]

Protocol 5: Accelerated Stability Testing in a Cosmetic Emulsion

Objective: To assess the stability of this compound in a representative cosmetic base under accelerated conditions.

Materials:

  • Cosmetic emulsion base (unfragranced)

  • This compound

  • Oven capable of maintaining 40°C ± 2°C

  • Storage containers

  • GC-MS for quantitative analysis

Procedure:

  • Sample Preparation:

    • Incorporate this compound into the cosmetic emulsion at a typical use level (e.g., 0.2%).

    • Prepare a control sample of the unfragranced base.

    • Package the samples in the intended final packaging.

  • Storage:

    • Store one set of samples at room temperature (20-25°C) as a control.

    • Store another set of samples in an oven at 40°C.

  • Evaluation:

    • At specified time points (e.g., 0, 1, 2, and 3 months), withdraw samples from both storage conditions.

    • Visually inspect the samples for any changes in color, clarity, or phase separation.

    • Conduct a sensory evaluation of the odor profile against the initial sample.

    • Quantify the concentration of this compound in the emulsion using a suitable extraction method followed by GC-MS analysis.

  • Data Analysis:

    • Plot the concentration of this compound over time for both storage conditions.

    • A significant decrease in concentration or a noticeable change in odor at the accelerated condition indicates potential long-term stability issues.

Stability_Testing cluster_prep Preparation cluster_storage Storage cluster_eval Evaluation (at time points) cluster_analysis Data Analysis incorporate Incorporate into Base package Package Samples incorporate->package room_temp Room Temperature package->room_temp accelerated 40°C Oven package->accelerated visual Visual Inspection room_temp->visual accelerated->visual sensory Sensory Analysis visual->sensory analytical Analytical Quantification sensory->analytical plot Plot Concentration vs. Time analytical->plot assess Assess Stability plot->assess

Figure 3: Accelerated Stability Testing Workflow.

Regulatory and Safety Information

This compound is classified by the EU as a known allergenic substance, and its presence in cosmetic products above certain thresholds must be declared on the label.[5] It is important to consult the latest regulatory guidelines, such as those from the International Fragrance Association (IFRA), for safe usage levels in different product categories.

Conclusion

This compound is an indispensable aroma chemical with a rich sensory profile that finds broad application in the fragrance and flavor industries. Its successful use hinges on a thorough understanding of its properties, adherence to quality control standards, and careful consideration of its stability in different formulations. The protocols provided in this guide offer a framework for the analysis, evaluation, and application of this versatile ingredient, enabling researchers and product developers to create innovative and high-quality consumer products.

References

  • PubChem. This compound | C8H8O2 | CID 31244. [Link]

  • Olfactorian. Anisaldehyde | Perfume Material. [Link]

  • This compound: The Dual-Faced Beauty of the Fragrance World. (2025-10-24). [Link]

  • PerfumersWorld. Anisaldehyde. [Link]

  • BASF. Anisaldehyde » Sweet & anisic fragrance ingredient. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Backbone: this compound's Role in Pharmaceutical and Industrial Synthesis. [Link]

  • Google Patents.
  • BRF Ingredients. How to validate flavorings: aroma testing and sensory evaluation. (2025-12-02). [Link]

  • MDPI. Dynamic Instrumental and Sensory Methods Used to Link Aroma Release and Aroma Perception: A Review. [Link]

  • Sitaram Dixit. SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. [Link]

  • The Good Scents Company. 4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde. [Link]

  • ResearchGate. Synthesis of this compound 8 by a two-phase oxidation reaction... [Link]

  • PMC - NIH. Food Flavor Chemistry and Sensory Evaluation. (2024-02-20). [Link]

  • FlavorDB. 4-hydroxy-3-methoxybenzaldehyde (vanillin). [Link]

  • Google Patents. CN111526728A - Vanilla composition.
  • Perfumer & Flavorist. 9 Little Used Aroma Chemicals to Create A Luxurious Vanilla Flavor According to A Principal Flavorist. (2024-10-01). [Link]

  • COSMILE Europe. ANISALDEHYDE – Ingredient. [Link]

  • FooDB. Showing Compound this compound (FDB000872). (2010-04-08). [Link]

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Application Notes and Protocols for the Wittig Reaction of 4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Wittig Reaction in Stilbene Synthesis

The Wittig reaction stands as a cornerstone in synthetic organic chemistry, prized for its reliability in constructing carbon-carbon double bonds with exceptional regiochemical control.[1] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction facilitates the conversion of aldehydes or ketones into alkenes through the reaction with a phosphorus ylide, also known as a Wittig reagent.[2] This methodology is particularly valuable in the synthesis of complex molecules and pharmaceutical intermediates where precise placement of a double bond is critical.

This guide provides an in-depth exploration of the Wittig reaction as applied to the synthesis of 4-methoxystilbene from 4-methoxybenzaldehyde. Stilbenes, and their derivatives, are a class of compounds exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties, making their efficient synthesis a topic of significant interest to the drug development community.[3] We will delve into the mechanistic nuances that govern the reaction's outcome, provide detailed, field-proven protocols, and offer insights into the critical parameters that ensure a successful and reproducible synthesis.

Mechanistic Insights: Controlling Stereoselectivity

The power of the Wittig reaction lies in its predictable mechanism, which, when understood, allows for the selective synthesis of either the (E)- or (Z)-alkene isomer. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[4]

The reaction commences with the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde, in this case, this compound. This leads to the formation of a betaine intermediate, which subsequently cyclizes to a four-membered ring intermediate known as an oxaphosphetane.[5] The oxaphosphetane then collapses in a syn-elimination to yield the alkene and triphenylphosphine oxide.

Wittig_Mechanism Ylide Phosphorus Ylide (R₂C⁻-P⁺Ph₃) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde This compound Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene 4-Methoxystilbene ((E/Z)-isomer) Oxaphosphetane->Alkene Syn-elimination TPO Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->TPO Syn-elimination

Caption: Generalized mechanism of the Wittig reaction.

The stereochemical outcome of the reaction is largely dictated by the nature of the phosphorus ylide. Ylides are generally classified as stabilized, semi-stabilized, or non-stabilized, based on the substituents on the carbanionic carbon.

  • Stabilized Ylides: These ylides contain an electron-withdrawing group (e.g., ester, ketone) that delocalizes the negative charge, making them less reactive. Reactions with stabilized ylides are typically reversible at the betaine/oxaphosphetane stage, allowing for thermodynamic control and favoring the formation of the more stable (E)-alkene.

  • Non-stabilized Ylides: With alkyl substituents, these ylides are highly reactive. The initial cycloaddition is kinetically controlled and irreversible, leading predominantly to the (Z)-alkene.

  • Semi-stabilized Ylides: Ylides stabilized by an aryl group, such as the benzyltriphenylphosphonium ylide used for stilbene synthesis, fall into this category. The stereoselectivity with these ylides can be highly dependent on the reaction conditions, including the choice of solvent and base, often yielding mixtures of (E) and (Z) isomers.[6] For the synthesis of 4-methoxystilbene, the trans-(E)-isomer is generally the major product due to its greater thermodynamic stability.

Experimental Protocols

The following protocols provide a comprehensive guide to the synthesis of 4-methoxystilbene from this compound and benzyltriphenylphosphonium chloride.

Protocol 1: Synthesis of (E)-4-Methoxystilbene

This protocol is optimized for the synthesis of the thermodynamically favored (E)-isomer of 4-methoxystilbene.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound136.1510.01.36 g
Benzyltriphenylphosphonium chloride388.8810.54.08 g
Sodium Methoxide (25% in Methanol)54.0212.0~2.6 mL
Anhydrous Methanol--50 mL
Dichloromethane--100 mL
Deionized Water--100 mL
Brine (Saturated NaCl solution)--50 mL
Anhydrous Magnesium Sulfate--As needed
95% Ethanol--For recrystallization

Experimental Workflow:

Wittig_Workflow cluster_prep Ylide Generation cluster_reaction Wittig Reaction cluster_workup Work-up and Isolation cluster_purification Purification Ylide_Prep Suspend Benzyltriphenylphosphonium chloride in anhydrous Methanol Base_Add Add Sodium Methoxide solution dropwise at room temperature Ylide_Prep->Base_Add Ylide_Form Stir for 30 minutes to form the deep red ylide solution Base_Add->Ylide_Form Aldehyde_Add Add a solution of this compound in Methanol to the ylide Ylide_Form->Aldehyde_Add Reaction Stir at room temperature for 2-4 hours (Monitor by TLC) Aldehyde_Add->Reaction Quench Quench with deionized water Reaction->Quench Evap Remove Methanol via rotary evaporation Quench->Evap Extract Extract with Dichloromethane Evap->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over anhydrous MgSO₄ Wash->Dry Concentrate Concentrate to obtain crude product Dry->Concentrate Recrystallize Recrystallize from hot 95% Ethanol Concentrate->Recrystallize Filter Collect crystals by vacuum filtration Recrystallize->Filter Final_Dry Dry the purified product Filter->Final_Dry

Caption: Step-by-step workflow for the synthesis of 4-methoxystilbene.

Procedure:

  • Ylide Generation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend benzyltriphenylphosphonium chloride (4.08 g, 10.5 mmol) in 30 mL of anhydrous methanol. While stirring, add the 25% sodium methoxide solution in methanol (~2.6 mL, 12.0 mmol) dropwise at room temperature. The solution will turn a deep orange-red, indicating the formation of the ylide. Continue stirring for 30 minutes to ensure complete formation.

  • Wittig Reaction: Dissolve this compound (1.36 g, 10.0 mmol) in 20 mL of anhydrous methanol. Add this solution dropwise to the stirring ylide solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system. The disappearance of the this compound spot indicates the completion of the reaction.

  • Work-up: Upon completion, quench the reaction by adding 50 mL of deionized water. Reduce the volume of methanol using a rotary evaporator.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (2 x 25 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, a mixture of (E)- and (Z)-4-methoxystilbene and triphenylphosphine oxide, is purified by recrystallization from hot 95% ethanol.[5] Dissolve the crude solid in a minimal amount of boiling ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Final Product: Collect the purified white crystals of (E)-4-methoxystilbene by vacuum filtration, wash with a small amount of cold 95% ethanol, and dry in a vacuum oven.

Characterization Data

The identity and purity of the synthesized (E)-4-methoxystilbene should be confirmed by spectroscopic methods and melting point analysis.

ParameterExpected Value
Melting Point 135-138 °C[7]
¹H NMR (500 MHz, CDCl₃) δ (ppm): 7.36 (d, J=7.4 Hz, 2H), 7.33 (d, J=8.7 Hz, 2H), 7.26-7.22 (m, 2H), 7.13-7.09 (m, 1H), 6.94 (d, J=16.3 Hz, 1H), 6.84 (d, J=16.3 Hz, 1H), 6.76 (d, J=8.7 Hz, 2H), 3.71 (s, 3H).[8]
¹³C NMR (CDCl₃) δ (ppm): 159.2, 137.7, 130.1, 128.7, 128.1, 127.6, 127.1, 126.6, 126.2, 114.1, 55.2.[8]
Appearance White to off-white crystalline solid.[7]

Troubleshooting and Optimization

  • Low Yield:

    • Incomplete Ylide Formation: Ensure the use of anhydrous methanol and a strong base. The characteristic deep red color of the ylide should be observed.

    • Side Reactions: The ylide can be sensitive to air and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yields.

    • Purification Losses: During recrystallization, using a minimum amount of hot solvent is crucial to maximize the recovery of the purified product.

  • Formation of (Z)-isomer:

    • While the (E)-isomer is thermodynamically favored, some (Z)-isomer may form. The recrystallization step is effective in separating the less soluble (E)-isomer from the more soluble (Z)-isomer and triphenylphosphine oxide.

    • For applications requiring the pure (Z)-isomer, alternative reaction conditions or purification by column chromatography may be necessary.

Conclusion

The Wittig reaction provides a robust and versatile method for the synthesis of 4-methoxystilbene from this compound. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of the desired (E)-isomer. The protocol detailed in this application note serves as a reliable starting point for the synthesis of this and other stilbene derivatives, which are of significant interest in medicinal chemistry and materials science.

References

  • The Royal Society of Chemistry. (2012). Supporting Information for Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Green Chemistry Teaching and Learning Community. (2023, October 31). Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Experiment 8: Wittig Reaction. Retrieved from [Link]

  • Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106. Retrieved from [Link]

  • Odinity. (2013, November 16). Wittig Synthesis of Alkenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). p-Methoxystilbene. PubChem Compound Database. Retrieved from [Link]

  • Refubium - Freie Universität Berlin. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Retrieved from [Link]

  • University of California, San Diego. (n.d.). The Wittig Reaction: Preparation of trans-4,4'-bpe. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Khan, I., & Zaib, S. (2020). Synthetic approaches toward stilbenes and their related structures. Future Medicinal Chemistry, 12(13), 1239-1269. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Supporting information. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

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Application Notes and Protocols for the Utilization of 4-Methoxybenzaldehyde in the Synthesis of Agrochemicals and Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxybenzaldehyde, also known as p-anisaldehyde, is a versatile aromatic aldehyde widely employed as a key intermediate in the synthesis of a diverse array of organic compounds.[1][2][3] Its unique chemical structure, featuring an electron-donating methoxy group para to the aldehyde functionality, renders it a valuable precursor for the construction of complex molecules with significant biological and chromophoric properties. This document provides a comprehensive guide to the application of this compound in the synthesis of agrochemicals and dyes, offering detailed protocols, mechanistic insights, and practical guidance for laboratory professionals. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure reproducibility and a thorough understanding of the underlying chemical principles.

Introduction: The Chemical Versatility of this compound

This compound is a colorless to pale yellow liquid with a characteristic sweet, floral aroma reminiscent of hawthorn. Beyond its use in fragrances and flavorings, its true value in synthetic organic chemistry lies in the reactivity of its aldehyde group and the influence of the para-methoxy substituent.[1][3] The methoxy group activates the benzene ring towards electrophilic substitution and influences the reactivity of the carbonyl group, making this compound a readily available and cost-effective building block for a range of chemical transformations. This guide will focus on two of its most significant industrial applications: the synthesis of bioactive molecules for agriculture and the creation of vibrant dyes.

Safety and Handling of this compound

Prior to undertaking any experimental work, it is imperative to be fully acquainted with the safety precautions for handling this compound.

2.1 Personal Protective Equipment (PPE) Always wear appropriate personal protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[4] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[5][6]

2.2 First Aid Measures

  • In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[4][6]

  • In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4][6]

  • If inhaled: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[7]

  • If swallowed: Clean mouth with water and drink plenty of water afterwards.[4][7]

2.3 Fire and Spill Management this compound is not considered flammable but may burn at high temperatures.[5] Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinction.[5][7] In case of a spill, soak up with inert absorbent material and dispose of in suitable, closed containers.[7]

Synthesis of Agrochemicals

The structural motif of this compound is found in various agrochemicals, where it contributes to the molecule's biological activity. Phenolic ethers, which can be derived from this compound, are known to be used as pesticides, herbicides, and fungicides.[8]

Synthesis of a Chalcone-Based Fungicidal Precursor

Chalcones, or α,β-unsaturated ketones, are a class of compounds that can be readily synthesized from this compound and exhibit a wide range of biological activities, including antifungal properties. The following protocol details the Claisen-Schmidt condensation of this compound with acetophenone to yield 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one, a potential precursor for more complex fungicidal agents.

3.1.1 Reaction Principle: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and an enolizable ketone.[9] The reaction is typically base-catalyzed. The base abstracts an α-proton from the ketone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol addition product readily undergoes dehydration to form the stable, conjugated α,β-unsaturated ketone.[9][10]

3.1.2 Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve this compound and acetophenone in ethanol C Add NaOH solution dropwise to the reactant mixture A->C B Prepare aqueous NaOH solution B->C D Stir at room temperature (monitor by TLC) C->D E Pour reaction mixture into cold water D->E F Collect precipitate by vacuum filtration E->F G Wash solid with water F->G H Recrystallize from ethanol G->H I Characterize by MP, NMR, IR H->I

Caption: General workflow for the synthesis of a chalcone precursor.

3.1.3 Detailed Protocol

Materials:

  • This compound (1.36 g, 10 mmol)

  • Acetophenone (1.20 g, 10 mmol)

  • Sodium hydroxide (0.80 g, 20 mmol)

  • Ethanol (20 mL)

  • Deionized water

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound and acetophenone in 20 mL of ethanol with magnetic stirring.

  • In a separate beaker, prepare a solution of sodium hydroxide in 10 mL of deionized water and cool it in an ice bath.

  • Slowly add the cold sodium hydroxide solution dropwise to the stirred ethanolic solution of the reactants. The addition should take approximately 15-20 minutes.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 100 mL of cold water with stirring to precipitate the product.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

3.1.4 Expected Results

ParameterExpected Value
Product 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one
Appearance Pale yellow crystalline solid
Yield 85-95%
Melting Point 77-79 °C
¹H NMR (CDCl₃, δ) ~3.8 (s, 3H, -OCH₃), 7.0-8.1 (m, 9H, Ar-H and vinyl-H)
IR (KBr, cm⁻¹) ~1660 (C=O stretch), ~1600 (C=C stretch)

Synthesis of Dyes

This compound is a valuable precursor in the dye industry, particularly for the synthesis of triarylmethane and azo dyes.[1][11] The electron-donating methoxy group plays a crucial role in the chromophoric system of the final dye molecule.

Synthesis of a Triarylmethane Dye Precursor

Triarylmethane dyes are known for their intense colors. A common synthetic route involves the condensation of an aromatic aldehyde with two equivalents of an electron-rich aromatic compound, such as N,N-dimethylaniline.

4.1.1 Reaction Principle

The reaction proceeds via an electrophilic aromatic substitution mechanism. The aldehyde is first protonated by an acid catalyst, making the carbonyl carbon more electrophilic. This is then attacked by the electron-rich aromatic ring of N,N-dimethylaniline. A second N,N-dimethylaniline molecule then displaces the hydroxyl group to form the leuco base of the triarylmethane dye. Subsequent oxidation yields the final colored dye.

4.1.2 Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_oxidation Oxidation to Dye A Mix this compound, N,N-dimethylaniline, and urea B Add concentrated HCl A->B C Heat the mixture in a water bath B->C D Cool and dissolve the solid in hot water C->D E Make the solution alkaline with NaOH D->E F Collect the leuco base by filtration E->F G Oxidize the leuco base (e.g., with lead dioxide) F->G H Isolate and purify the dye G->H

Caption: General workflow for the synthesis of a triarylmethane dye.

4.1.3 Detailed Protocol for Leuco Base Synthesis

Materials:

  • This compound (1.36 g, 10 mmol)

  • N,N-Dimethylaniline (2.42 g, 20 mmol)

  • Urea (0.3 g)

  • Concentrated Hydrochloric Acid (2 mL)

  • Sodium Hydroxide solution (10%)

Procedure:

  • In a 50 mL beaker, thoroughly mix this compound, N,N-dimethylaniline, and urea.

  • Carefully add concentrated hydrochloric acid to the mixture with stirring.

  • Heat the mixture on a water bath at 90-100 °C for 4 hours.

  • Cool the reaction mixture and add 20 mL of hot water to dissolve the solid.

  • Make the solution alkaline by adding 10% sodium hydroxide solution until a precipitate forms.

  • Cool the mixture in an ice bath to complete the precipitation of the leuco base.

  • Collect the solid leuco base by vacuum filtration and wash with water.

4.1.4 Oxidation to the Final Dye

The leuco base is colorless and requires oxidation to form the intensely colored triarylmethane dye. This can be achieved using various oxidizing agents.

Procedure:

  • Suspend the leuco base in a dilute solution of hydrochloric acid.

  • Add an oxidizing agent, such as a slurry of lead dioxide in water, portion-wise with stirring until the color of the dye is fully developed.

  • Filter the solution to remove any unreacted oxidizing agent.

  • The dye can be isolated by salting out with sodium chloride and purified by recrystallization.

Characterization of Synthesized Compounds

The identity and purity of the synthesized agrochemical precursors and dyes should be confirmed using standard analytical techniques.

5.1 Spectroscopic Methods

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.[12]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[13]

  • UV-Visible Spectroscopy: Particularly useful for characterizing the chromophoric properties of the synthesized dyes.[13]

5.2 Physical Methods

  • Melting Point (MP) Determination: To assess the purity of solid products.

  • Thin Layer Chromatography (TLC): To monitor reaction progress and check for purity.

Conclusion

This compound is a cornerstone intermediate for the synthesis of a wide range of valuable compounds. The protocols and mechanistic discussions provided in this guide are intended to equip researchers with the foundational knowledge to confidently and safely utilize this versatile reagent in the development of novel agrochemicals and dyes. The Claisen-Schmidt condensation and electrophilic aromatic substitution are just two examples of the powerful transformations that can be achieved with this readily available starting material. By understanding the principles behind these reactions, scientists can further innovate and expand the applications of this compound in various fields of chemical science.

References

  • This compound - AWS. (2015, January 3).
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Application Note: High-Purity p-Anisaldehyde via Ozonolysis of Anethole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

p-Anisaldehyde (4-methoxybenzaldehyde) is a valuable aromatic aldehyde widely utilized in the fragrance, flavor, and pharmaceutical industries for its characteristic sweet, floral, and anise-like aroma.[1] It also serves as a critical intermediate in the synthesis of more complex organic molecules. While several synthetic routes exist, the oxidative cleavage of anethole, a naturally abundant and cost-effective precursor derived from essential oils like anise and fennel, presents a highly efficient pathway.[1][2]

Ozonolysis stands out as a superior method for this transformation. It is a powerful oxidative cleavage reaction that severs the carbon-carbon double bond of an alkene with high precision.[3][4] When coupled with a selective reductive workup, this process cleanly converts anethole into p-anisaldehyde and acetaldehyde, preventing over-oxidation to the corresponding carboxylic acid, a common issue with stronger oxidants.[5] This application note provides a comprehensive guide for researchers to perform this synthesis reliably and safely, yielding high-purity p-anisaldehyde.

Mechanistic Rationale: The Criegee Pathway

The ozonolysis of an alkene follows a well-established mechanism first proposed by Rudolf Criegee.[3][6] Understanding this pathway is crucial for controlling the reaction and achieving the desired product.

  • 1,3-Dipolar Cycloaddition: Ozone (O₃), a 1,3-dipole, reacts with the alkene (anethole) in a concerted cycloaddition to form a highly unstable primary ozonide, also known as a molozonide.[4][7]

  • Retro-1,3-Dipolar Cycloaddition: The molozonide rapidly rearranges, cleaving the C-C bond and a weak O-O bond to form a carbonyl compound (p-anisaldehyde) and a carbonyl oxide (acetaldehyde oxide), often called the Criegee intermediate.[3][4]

  • Second 1,3-Dipolar Cycloaddition: These two fragments then recombine in a different orientation to form a more stable secondary ozonide, a 1,2,4-trioxolane.[3][5]

  • Reductive Workup: The final, critical step is the quenching of the ozonide. Ozonides can be explosive if isolated and are therefore processed in situ.[8] A mild reducing agent, such as dimethyl sulfide (DMS), is introduced. DMS attacks one of the peroxide oxygens of the ozonide, leading to the collapse of the ring structure and the formation of two carbonyl compounds (p-anisaldehyde and acetaldehyde) and dimethyl sulfoxide (DMSO) as a byproduct.[5][9][10] The choice of a reductive workup is paramount to prevent the oxidation of the desired aldehyde product to anisic acid, which would occur under oxidative workup conditions (e.g., using H₂O₂).[8][11][12][13]

Caption: Ozonolysis mechanism for converting anethole to p-anisaldehyde.

Experimental Design and Protocols

This protocol is designed for the synthesis of p-anisaldehyde on a laboratory scale. All operations involving ozone must be conducted within a certified fume hood.

Materials and Equipment
CategoryItem
Reagents Anethole (99%+), Methanol (anhydrous), Dichloromethane (anhydrous), Dimethyl sulfide (DMS), Sodium bicarbonate (sat. aq. solution), Brine, Anhydrous magnesium sulfate (MgSO₄), Sudan Red III (optional indicator).
Glassware 3-neck round-bottom flask (250 mL), Gas dispersion tube (fritted), Dry ice/acetone condenser, Magnetic stirrer and stir bar, Separatory funnel, Erlenmeyer flasks.
Equipment Ozone generator (ozonator), Oxygen tank with regulator, Magnetic stir plate, Low-temperature bath (e.g., Dewar with dry ice/acetone), Rotary evaporator, Tubing (Teflon or Tygon).
Experimental Workflow Diagram

G A Setup & Cooldown Dissolve anethole in CH₂Cl₂/MeOH. Cool to -78 °C. B Ozonolysis Bubble O₃/O₂ through solution until blue color persists. A->B C Purge Switch off ozonator. Bubble O₂ to remove excess O₃. B->C D Reductive Quench Add Dimethyl Sulfide (DMS) at -78 °C. C->D E Warm & Stir Allow to warm to room temperature and stir for 1-2 hours. D->E F Workup Quench with water, wash with NaHCO₃ and brine. E->F G Isolation Dry organic layer (MgSO₄), filter, and concentrate. F->G H Purification Purify crude product via vacuum distillation. G->H

Caption: Step-by-step workflow for p-anisaldehyde synthesis.

Step-by-Step Synthesis Protocol
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube connected to the ozone generator outlet, and a dry ice/acetone condenser. The condenser outlet should be connected via tubing to a series of two gas-washing bottles (scrubbers) containing a potassium iodide (KI) solution to neutralize excess ozone.[14]

  • Charging the Flask: Dissolve anethole (e.g., 10 mmol) in a 1:1 mixture of dichloromethane and methanol (e.g., 100 mL).[3][4] Rationale: This solvent mixture provides good solubility for the starting material and the ozonide intermediate while maintaining fluidity at low temperatures.

  • Cooling: Immerse the reaction flask in a dry ice/acetone bath to cool the contents to approximately -78 °C.[15][16] Begin stirring.

  • Ozonolysis: Turn on the oxygen flow to the ozone generator at the recommended rate (e.g., 1 L/min). Once the flow is stable, activate the ozone generator.[17] Ozone will begin to bubble through the solution.

  • Monitoring the Reaction: Continue the ozonolysis until the reaction mixture retains a distinct pale blue color, which indicates the presence of unreacted ozone and thus the complete consumption of anethole.[3][18] This typically takes 30-60 minutes depending on the scale and ozone output. The KI solution in the scrubber will turn dark brown as it reacts with excess ozone.

  • Ozone Purge: Once the reaction is complete, turn off the ozone generator but maintain the oxygen flow for an additional 10-15 minutes to purge the dissolved ozone from the reaction mixture.[15] This is a critical safety step.

  • Reductive Quench: While the solution is still at -78 °C, slowly add dimethyl sulfide (DMS, e.g., 1.5 equivalents) via syringe.[15] An exothermic reaction may be observed. Rationale: Adding the reducing agent at low temperature ensures the controlled decomposition of the potentially hazardous ozonide.

  • Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for at least 1-2 hours to ensure the workup is complete.[15]

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic byproducts, and finally with brine (1 x 50 mL).[1]

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield pure p-anisaldehyde.[1][2]

Expected Results & Characterization
ParameterValue / Method
Starting Material Anethole
Product p-Anisaldehyde
Expected Yield 70-85%[19][20]
Appearance Colorless to pale yellow liquid
Characterization ¹H NMR: Signals for aldehyde proton (~9.8 ppm), aromatic protons, and methoxy group (~3.8 ppm).
IR Spectroscopy: Strong C=O stretch (~1690 cm⁻¹), C-O stretch (~1250 cm⁻¹).[21]
GC-MS: Purity assessment and confirmation of molecular weight.[19]

Critical Safety Considerations

Ozonolysis is a high-hazard procedure that demands strict adherence to safety protocols.

  • Ozone Toxicity: Ozone is a highly toxic and corrosive gas.[22][23] All operations must be performed in a well-ventilated fume hood.[14][16] Ensure the ozone exhaust is properly scrubbed through a potassium iodide solution.[14]

  • Explosion Hazard: Ozone is unstable and can decompose explosively, especially in concentrated liquid or solid form.[23] Never allow liquid oxygen (pale blue) to condense in the reaction flask or cold traps by overcooling the gas stream.[24]

  • Ozonide Instability: The ozonide intermediates are potentially shock-sensitive and explosive.[8][25] They should never be isolated. The reaction must be kept cold, and the reductive workup should be performed at low temperatures before warming.

  • Reagent Handling: Dimethyl sulfide is flammable and has a strong, unpleasant odor.[26] Handle it exclusively in a fume hood. Dry ice/acetone baths can cause severe cold burns upon contact.[24]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield of Aldehyde Incomplete reaction.Continue bubbling ozone until the blue color persists or use an indicator dye like Sudan Red III.[18]
Over-oxidation to carboxylic acid.Ensure the workup is strictly reductive. Add DMS at -78 °C and avoid any delay before quenching.[18]
Loss of volatile product during workup.Use care during solvent removal with the rotary evaporator; avoid excessive heat or vacuum.
Reaction Mixture Solidifies Solvent freezing or high concentration.Use a co-solvent like dichloromethane to lower the freezing point. Ensure adequate solvent volume.[11]
Persistent Blue Color Does Not Appear Leak in the system or faulty ozone generator.Check all tubing connections for leaks. Verify the output of the ozone generator (e.g., by observing the rate of color change in the KI trap).

References

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  • Sciencemadness.org. (2010). Safety Question - Ozonolysis Exhaust. [Link]

  • Chemistry LibreTexts. (2023). Ozonolysis of Alkenes and Alkynes. [Link]

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  • J-GLOBAL. New Process for Preparation of Anisaldehyde Based on Ozonolysis of Anethole in Mixture Solvent System. [Link]

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  • Google Patents. (1976). US3985809A - Production of anisaldehyde.
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  • ResearchGate. Experimental techniques used during this work. [Link]

  • ResearchGate. (2014). Catalytic oxidation of dimethyl sulfide with ozone: Effects of promoter and physico-chemical properties of metal oxide catalysts. [Link]

  • YouTube. (2015). Ozonolysis of Alkenes Reaction, Product Trick, and Mechanism. [Link]

  • University of Glasgow. Experiment 6 Ozonolysis of an Alkene. [Link]

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  • ScholarWorks at University of Montana. Kinetics of the ozonation of dimethyl sulfide in the gas phase. [Link]

  • Pearson+. (2024). Ozonolysis of an alkene, followed by treatment with dimethyl sulf.... [Link]

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Troubleshooting & Optimization

Technical Support Center: Yield Optimization in the Claisen-Schmidt Condensation of p-Anisaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing the Claisen-Schmidt condensation, specifically focusing on reactions involving p-Anisaldehyde. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your product yields.

Frequently Asked Questions (FAQs)
Q1: What is the Claisen-Schmidt condensation and why is it important?

A1: The Claisen-Schmidt condensation is a specific type of crossed-aldol condensation between an aromatic aldehyde that lacks α-hydrogens (like p-Anisaldehyde) and an enolizable ketone or aldehyde.[1][2] This reaction is a cornerstone of synthetic organic chemistry for its reliability in forming carbon-carbon bonds to produce α,β-unsaturated ketones, commonly known as chalcones.[3][4] These chalcones are critical precursors for a vast array of biologically active compounds, including flavonoids, and are used in materials science and pharmaceuticals.[5][6][7] The reaction's selectivity is driven by the fact that the aromatic aldehyde cannot self-condense, ensuring it acts solely as the electrophile.[3]

Q2: What makes p-Anisaldehyde a unique, and sometimes challenging, substrate?

A2: p-Anisaldehyde is an excellent electrophile due to the electron-donating nature of its methoxy group, which activates the aromatic ring. However, this same property can sometimes pose challenges. The methoxy group can influence the reactivity of the carbonyl and the stability of intermediates. Furthermore, under strongly basic conditions, aromatic aldehydes lacking α-hydrogens, including p-Anisaldehyde, can be susceptible to the Cannizzaro reaction, a disproportionation side reaction that consumes the starting material and reduces the overall yield.[3][8]

Q3: What are the primary factors I should focus on to improve my yield?

A3: Yield in a Claisen-Schmidt condensation is a multifactorial issue. The highest impact factors you should investigate are:

  • Catalyst Choice and Concentration: The type of base (or acid) and its concentration are critical for efficient enolate formation without promoting side reactions.[4][9]

  • Reaction Stoichiometry: The molar ratio of your ketone to p-Anisaldehyde can be adjusted to suppress common side reactions.[9]

  • Solvent System: The polarity of the solvent affects the solubility of reactants and the stability of intermediates, directly influencing reaction rates.[10][11]

  • Temperature and Reaction Time: These parameters must be carefully balanced to ensure the reaction proceeds to completion while minimizing the formation of degradation products or byproducts.[9][12]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Problem 1: My reaction yield is very low, or I'm recovering only starting material.

A: Absolutely. The base is fundamental to deprotonating the ketone to form the nucleophilic enolate.[13] If the base is too weak, enolate formation will be slow or negligible. The acidity of the ketone's α-hydrogens (pKa typically around 19-20) requires a sufficiently strong base for deprotonation.[14][15]

  • Causality & Solution:

    • Insufficient Base Strength: Standard bases like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) are often sufficient.[16] However, if your ketone is particularly non-acidic, a stronger base like sodium ethoxide may be required.[17][18] Be aware that stronger bases increase the risk of side reactions.[19]

    • Catalyst Deactivation: Ensure your base is fresh and your solvents are anhydrous, especially if using highly moisture-sensitive bases like sodium hydride. Water will quench the base, rendering it inactive.[17]

    • Insufficient Catalyst Loading: For many protocols, a catalytic amount of base is used. However, the final, thermodynamically favorable step in many Claisen condensations is the deprotonation of the product, which requires a stoichiometric amount of base.[19][20] If your reaction stalls, insufficient base loading could be the cause. For solvent-free methods, 20 mol% of solid NaOH has proven effective.[9][21]

A: Suboptimal temperature and reaction time are common culprits.

  • Causality & Solution:

    • Temperature: Many Claisen-Schmidt reactions proceed well at room temperature.[9] However, the initial aldol addition is often reversible.[3] Gentle heating (e.g., 40-50 °C) can favor the subsequent irreversible dehydration step, driving the reaction towards the final chalcone product. Conversely, excessively high temperatures can lead to polymerization and the formation of dark, tar-like substances.[9] If you observe this, reduce the reaction temperature.

    • Reaction Time: It is crucial to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC).[9] If starting materials are still present, the reaction may simply need more time. However, prolonged reaction times, especially at elevated temperatures, can also lead to byproduct formation. Reactions are often complete within 1-4 hours but can take longer depending on the substrates.[3][16]

A: Yes, the solvent plays a critical role. The ideal solvent must dissolve the reactants and the catalyst system.

  • Causality & Solution:

    • Polarity: Ethanol is a very common and effective solvent for this reaction.[6][9] Its polarity is suitable for dissolving the reactants and the hydroxide base.

    • Product Precipitation: In some cases, the chalcone product is insoluble in the reaction medium and precipitates out. This can be advantageous as it drives the equilibrium toward the product.[2] However, this precipitate can sometimes coat the surface of the reactants, preventing the reaction from proceeding to completion.[3] If you suspect this is happening, try increasing the solvent volume or switching to a solvent in which the product is more soluble.

    • Solvent-Free Conditions: As a green chemistry alternative, solvent-free grinding has been shown to produce excellent yields, often in much shorter reaction times.[5][21] This method minimizes waste and can simplify product isolation.[22]

Problem 2: My reaction works, but I get a mixture of products.

A: You are observing the self-condensation of the ketone, a classic side reaction in aldol chemistry. This occurs when the enolate of your ketone attacks another neutral molecule of the same ketone instead of the intended p-Anisaldehyde.

  • Causality & Solution:

    • Relative Reactivity: Aldehydes are generally more reactive electrophiles than ketones.[23] The Claisen-Schmidt reaction leverages this by pairing a reactive aldehyde with a less reactive ketone. However, self-condensation can still compete.

    • Stoichiometry Control: To favor the desired crossed-condensation, you can use a slight excess of the ketone relative to the p-Anisaldehyde. This increases the statistical probability that the enolate will encounter an aldehyde molecule.[9]

    • Order of Addition: A highly effective strategy is to add the p-Anisaldehyde slowly to a mixture of the ketone and the base. This ensures that the concentration of the aldehyde is always low, minimizing the chance of ketone self-condensation.[8]

A: You are likely observing the Cannizzaro reaction. Under strongly basic conditions, aldehydes without α-hydrogens, like p-Anisaldehyde, can undergo a disproportionation reaction where two molecules react to form a primary alcohol (p-methoxybenzyl alcohol) and a carboxylic acid (p-anisic acid).[3][8]

  • Causality & Solution:

    • Minimize Base Strength/Concentration: This side reaction is highly dependent on base strength. Using an excessively high concentration of a strong base like NaOH will promote it.

    • Recommended Actions:

      • Lower the concentration of your base.

      • Consider a milder base catalyst.

      • Ensure slow, controlled addition of the base to avoid localized areas of high concentration.[9]

      • Lowering the reaction temperature can also help suppress the Cannizzaro reaction.[3]

Optimization Strategies & Experimental Protocols

To provide a practical starting point, here are two detailed protocols. The first is a classic solution-phase method, and the second is a solvent-free green chemistry approach.

Protocol 1: Base-Catalyzed Solution-Phase Synthesis

This protocol is a robust starting point for optimization.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the ketone (1.0 eq) and p-Anisaldehyde (1.0 eq) in 95% ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, add a solution of potassium hydroxide (KOH, ~1.2 eq) in ethanol dropwise over 5-10 minutes.[3]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC every 30 minutes. If the reaction is slow, gently heat the mixture to 40-50 °C. Reactions are often complete within 1-4 hours.[9]

  • Isolation: Once TLC indicates the consumption of the starting aldehyde, cool the reaction mixture in an ice bath to induce or complete the precipitation of the chalcone product.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals sequentially with a small amount of cold water (to remove the base) and then with cold ethanol (to remove unreacted starting materials). The product can be further purified by recrystallization from a suitable solvent like ethanol.[9][24]

Protocol 2: Solvent-Free Grinding for Green Synthesis

This method is rapid, efficient, and environmentally friendly.[5][21]

  • Preparation: In a mortar, combine the ketone (1.0 eq) and solid sodium hydroxide (NaOH, 20 mol%) pellets or powder.[9]

  • Grinding: Grind the mixture with a pestle for 1-2 minutes until it becomes a homogenous powder.

  • Reagent Addition: Add p-Anisaldehyde (1.0 eq for mono-condensation) to the mortar.

  • Reaction: Continue grinding the mixture vigorously. The solid mixture will often turn into a thick, colored paste and may then solidify again. The reaction is typically complete in 5-15 minutes at room temperature.[9][25]

  • Isolation: Scrape the solid product from the mortar and transfer it to a beaker. Add cold water and stir to dissolve the unused NaOH.

  • Purification: Collect the crude chalcone by suction filtration. Wash the solid thoroughly with water until the filtrate is neutral. Further purification can be achieved by recrystallization from 95% ethanol.[3]

Visualized Workflows and Mechanisms
General Mechanism of the Claisen-Schmidt Condensation

The following diagram illustrates the key steps in the base-catalyzed condensation of p-Anisaldehyde with a generic ketone (acetophenone).

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration K Ketone (e.g., Acetophenone) Enolate Enolate (Nucleophile) K->Enolate Deprotonation Base Base (OH⁻) Anisaldehyde p-Anisaldehyde (Electrophile) Alkoxide Alkoxide Intermediate Anisaldehyde->Alkoxide Enolate_ref->Anisaldehyde Attack Water H₂O Aldol Aldol Adduct (β-Hydroxy Ketone) Alkoxide_ref->Aldol Protonation Chalcone Final Chalcone Product (α,β-Unsaturated Ketone) Aldol_ref->Chalcone - H₂O (Heat or Base)

Caption: Base-catalyzed mechanism for chalcone synthesis.

Troubleshooting Workflow for Low Yield

Use this decision tree to diagnose and solve issues related to poor reaction yields.

Troubleshooting_Workflow Start Start: Low or No Yield Observed CheckTLC Analyze reaction by TLC. Is product spot visible? Start->CheckTLC NoProduct No Product Formation CheckTLC->NoProduct No LowYield Low Yield / Stalled Reaction CheckTLC->LowYield Yes CheckBase Is base active and strong enough? Are solvents anhydrous? NoProduct->CheckBase ReplaceBase Action: Use fresh, stronger base. Ensure anhydrous conditions. CheckBase->ReplaceBase No CheckTemp Is temperature too low? CheckBase->CheckTemp Yes CheckTemp->Start No (Re-evaluate scope) IncreaseTemp Action: Increase temperature gently (e.g., to 40-50 °C). CheckTemp->IncreaseTemp Yes CheckTime Has reaction run long enough? LowYield->CheckTime IncreaseTime Action: Increase reaction time. Continue monitoring by TLC. CheckTime->IncreaseTime No CheckSideReactions Are there multiple byproduct spots on TLC? CheckTime->CheckSideReactions Yes OptimizeConditions Action: - Adjust stoichiometry. - Lower base concentration. - Change order of addition. CheckSideReactions->OptimizeConditions Yes CheckSolubility Did product precipitate and coat reactants? CheckSideReactions->CheckSolubility No CheckSolubility->Start No (Purification Issue) ChangeSolvent Action: Increase solvent volume or switch to a different solvent. CheckSolubility->ChangeSolvent Yes

Caption: A decision tree for troubleshooting low yield.

Quantitative Data Summary

The following table summarizes findings from various studies to provide a starting point for reaction optimization. Note that yields are highly substrate-dependent.

Catalyst (mol%)AldehydeKetoneSolventTemp. (°C)TimeYield (%)Reference
NaOH (20)CyclohexanoneBenzaldehydeNone (Grinding)Room Temp5 min98[25]
KOHAcetophenoneBenzaldehydeEthanolReflux--[5]
NaOH (solid)VariousCycloalkanonesNone (Grinding)Room Temp5 min96-98[21]
Cu(OTf)₂AcetophenonesVariousEthanol80-Moderate[4]
NaOH (10%)BenzaldehydeAcetoneEthanol/Water---[26]
[TSPi][Cl]₂ (5)VariousVariousNone805 min98[22]
References
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Technical Support Center: Purification of 4-Methoxybenzaldehyde Reaction Products by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity this compound through recrystallization.

Introduction to Recrystallization of this compound

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2][3] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. For this compound, which is a liquid at room temperature (melting point: -1°C to 0°C) but often synthesized and handled as a solid derivative or can be a solid if the ambient temperature is low enough, recrystallization is a critical step to remove unreacted starting materials, by-products, and other contaminants.[4] A successful recrystallization yields a product with high purity, characterized by uniform crystals with sharp melting points.[3]

This guide provides a structured approach to troubleshooting common issues encountered during the recrystallization of this compound reaction products and answers frequently asked questions to enhance your experimental success.

Troubleshooting Guide

This section addresses specific problems that you may encounter during the recrystallization process in a question-and-answer format.

Crystallization Issues

Question: I've cooled my solution, but no crystals are forming. What should I do?

Answer: This is a common issue, often indicating that the solution is not supersaturated.[5][6] Several techniques can be employed to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod.[5][7][8] The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure this compound, add it to the solution.[5][7][8] This "seed" crystal acts as a template for other molecules to crystallize upon.

  • Reduce Solvent Volume: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.[5][6][7] Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

  • Extended Cooling: Place the flask in an ice bath to further decrease the solubility of your compound.[3][9]

Question: My product has "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[6] This can happen if the boiling point of the solvent is higher than the melting point of the solute or if there are significant impurities. To resolve this:

  • Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation point.[6]

  • Slower Cooling: Allow the solution to cool more slowly. Rapid cooling can favor the formation of an oil over a crystalline solid.[6][7] Insulate the flask to encourage gradual cooling.

  • Solvent System Modification: Consider using a mixed solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent (in which the compound is less soluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to clarify the solution and allow it to cool slowly.

Purity and Yield Issues

Question: The recrystallized product is still colored. How can I remove the color?

Answer: Colored impurities can be persistent. Here's how to address them:

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration.[8] The charcoal will adsorb the colored impurities. Use it sparingly, as excessive amounts can also adsorb your product, leading to a lower yield. After adding the charcoal, perform a hot gravity filtration to remove it before allowing the solution to cool.[8][9]

Question: My final yield of recrystallized this compound is very low. What are the potential causes?

Answer: A low yield can be frustrating. The following are common causes and their solutions:[7]

  • Excess Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor.[5][7] To check for this, you can evaporate the solvent from the mother liquor to see if a substantial amount of product remains.

  • Premature Crystallization: If crystals form during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and flask and keep the solution hot during filtration.

  • Incomplete Crystallization: Ensure the solution has been sufficiently cooled for an adequate amount of time to maximize crystal formation.

Problem Potential Cause Solution
No Crystals FormSolution is not supersaturated.Scratch the flask, add a seed crystal, reduce solvent volume, or cool further.[5][6][7][8]
"Oiling Out"Rapid cooling or high impurity concentration.Reheat, add more solvent, and cool slowly.[6]
Colored ProductPresence of colored impurities.Use activated charcoal and perform hot filtration.[8]
Low YieldToo much solvent used or premature crystallization.Use the minimum amount of hot solvent; keep equipment hot during filtration.[5][7]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure. The choice of solvent and volumes may need to be optimized for your specific reaction mixture.

1. Solvent Selection:

  • The ideal solvent will dissolve this compound well at high temperatures but poorly at low temperatures.[10]

  • This compound is miscible with ethanol, ether, and chloroform, and poorly soluble in water.[11][12] A mixed solvent system, such as ethanol/water, is often a good choice.[10][13]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (e.g., ethanol) and heat the mixture gently until the solid completely dissolves.[9]

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[8]

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration (if necessary):

  • If activated charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.[8][9]

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature.[5][9]

  • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[3][9]

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[5]

  • Allow the crystals to air dry completely.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration cool_slowly Slow Cooling hot_filtration->cool_slowly ice_bath Ice Bath cool_slowly->ice_bath crystals_form Crystal Formation ice_bath->crystals_form vacuum_filtration Vacuum Filtration crystals_form->vacuum_filtration wash_cold Wash with Cold Solvent vacuum_filtration->wash_cold dry Dry Crystals wash_cold->dry pure_product Pure this compound dry->pure_product

Caption: A typical workflow for the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis? A1: Common impurities often include unreacted starting materials, such as 4-methoxytoluene or 4-methoxybenzyl alcohol, and by-products from the oxidation reaction, such as 4-methoxybenzoic acid.[14][15] The impurity profile will depend on the specific synthetic route used.

Q2: How do I choose the best solvent for recrystallization? A2: The ideal solvent should have a steep solubility curve for this compound, meaning it dissolves the compound well when hot and poorly when cold.[10] It should also either not dissolve impurities at all or dissolve them very well so they remain in the mother liquor. Small-scale solubility tests with various solvents are recommended.[5]

Q3: Can I put my hot solution directly into an ice bath to speed up crystallization? A3: This is not recommended. Rapid cooling, or "shock cooling," can cause the compound to precipitate as a powder or oil, trapping impurities within the solid.[3] Slow cooling allows for the formation of a more ordered and pure crystal lattice.[5][7]

Q4: How can I assess the purity of my recrystallized product? A4: A simple and effective way to assess purity is by measuring the melting point. A pure compound will have a sharp melting point range that corresponds to the literature value. Thin-layer chromatography (TLC) can also be used to qualitatively check for the presence of impurities.[16]

Troubleshooting_Logic start Cool Solution no_crystals No Crystals Formed? start->no_crystals induce Induce Crystallization: - Scratch - Seed - Reduce Solvent no_crystals->induce Yes oiling_out Oiled Out? no_crystals->oiling_out No induce->no_crystals reheat Reheat, Add Solvent, Cool Slowly oiling_out->reheat Yes crystals_ok Crystals Formed oiling_out->crystals_ok No reheat->start

Caption: A decision-making diagram for troubleshooting common crystallization problems.

References

  • Recrystallization1 - University of California, Los Angeles. [Link]

  • Problems with Recrystallisations - University of York. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • This compound | C8H8O2 | CID 31244 - PubChem. [Link]

  • Tips & Tricks: Recrystallization - University of Rochester. [Link]

  • Showing metabocard for this compound (HMDB0029686). [Link]

  • CN104761439A - Preparation method of o-anisaldehyde - Google P
  • Recrystallization - Single Solvent - University of Calgary. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • Solvent Choice - University of York. [Link]

  • Lab Procedure: Recrystallization | Chemistry - ChemTalk. [Link]

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. [Link]

  • Recrystallization Issues : r/Chempros - Reddit. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. [Link]

  • 4-Anisaldehyde - Wikipedia. [Link]

  • Synthesis of this compound 8 by a two-phase oxidation reaction... - ResearchGate. [Link]

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Side reactions and byproducts in the synthesis of 4-Methoxychalcone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Methoxychalcone

Introduction

Welcome to the technical support guide for the synthesis of 4-Methoxychalcone. This document is designed for researchers, scientists, and professionals in drug development who are utilizing the Claisen-Schmidt condensation to synthesize this and related chalcones. As a key intermediate in the synthesis of various heterocyclic compounds, the purity and yield of 4-Methoxychalcone are of paramount importance.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the common challenges associated with this synthesis, particularly focusing on the mitigation of side reactions and the isolation of a pure product.

The Claisen-Schmidt condensation, a type of crossed-aldol condensation, is the most common method for synthesizing chalcones.[3][4] It involves the base-catalyzed reaction between an aromatic ketone with α-hydrogens (like acetophenone) and an aromatic aldehyde that lacks α-hydrogens (such as 4-methoxybenzaldehyde).[2][3][4] While robust, this reaction is not without its complexities. Competing pathways can lead to a variety of byproducts, complicating purification and reducing the overall yield. This guide is structured to address these specific issues head-on, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental work.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the synthesis of 4-Methoxychalcone.

Issue 1: Low or No Product Yield

Q1: My reaction has resulted in a very low yield, or I've failed to isolate any product. What are the likely causes?

Low or no yield is a common frustration that can stem from several factors, from reagent quality to suboptimal reaction conditions.[3][5]

  • Cause A: Inactive or Inappropriate Catalyst: The choice and concentration of the base catalyst are critical.[5] While strong bases like NaOH or KOH are preferred for their efficiency in generating the ketone enolate, their concentration must be optimized.[3][6]

    • Solution: Ensure your base catalyst (e.g., NaOH, KOH) is fresh and has been stored under appropriate conditions to prevent degradation (e.g., absorption of atmospheric CO₂). Empirically determine the optimal catalyst concentration for your specific reaction scale.

  • Cause B: Poor Reagent Quality: The purity of your starting materials, acetophenone and this compound, is crucial. The presence of acidic or other reactive impurities can quench the base catalyst or lead to unwanted side reactions.

    • Solution: Use freshly distilled or high-purity grade reagents. If you suspect the quality of your aldehyde, consider purifying it before use.

  • Cause C: Suboptimal Reaction Conditions: Temperature and reaction time are key parameters.[6] While many chalcone syntheses proceed at room temperature, some systems may require gentle heating to proceed at a reasonable rate.[6] Conversely, excessive heat can promote side reactions.

    • Solution: Monitor your reaction progress using Thin Layer Chromatography (TLC).[1][7] This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times. If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50°C), while still monitoring by TLC.[6]

Issue 2: Formation of Multiple Products (Impure Product Mixture)

Q2: My TLC plate shows multiple spots, indicating the presence of several byproducts. What are these side reactions, and how can I minimize them?

The appearance of multiple spots on a TLC plate is a clear indicator of competing reaction pathways.[3] Understanding these pathways is the key to enhancing the selectivity towards your desired 4-Methoxychalcone.

  • Side Reaction A: Self-Condensation of Acetophenone: The enolate of acetophenone can react with another molecule of acetophenone in an aldol condensation reaction instead of with the this compound.[3][8] This is a classic competing reaction in crossed-aldol condensations.[8][9]

    • Causality: This occurs because acetophenone can act as both a nucleophile (as the enolate) and an electrophile.[8]

    • Mitigation Strategy: Slowly add the acetophenone to a mixture of the this compound and the base catalyst. This ensures that the concentration of the enolate is always low and that it is more likely to encounter a molecule of the more reactive aldehyde electrophile.[5][8]

  • Side Reaction B: Cannizzaro Reaction of this compound: In the presence of a strong base, aldehydes lacking α-hydrogens, like this compound, can undergo a disproportionation reaction to yield the corresponding alcohol (4-methoxybenzyl alcohol) and carboxylic acid (4-methoxybenzoic acid).[5][10][11]

    • Causality: This reaction is second order in the aldehyde and is favored by high concentrations of both the aldehyde and the base.[10]

    • Mitigation Strategy: Use a slight excess of the ketone (acetophenone) to ensure the aldehyde is consumed by the Claisen-Schmidt condensation. Avoid an excessively high concentration of the base catalyst.[2] Adding the base slowly to the reaction mixture can also help to keep its instantaneous concentration low.[5]

  • Side Reaction C: Michael Addition: The highly nucleophilic enolate of acetophenone can attack the β-carbon of the newly formed α,β-unsaturated ketone (the 4-methoxychalcone product) in a conjugate addition.

    • Causality: This is more likely to occur if there is a high concentration of enolate present after the initial chalcone has formed.

    • Mitigation Strategy: Use a slight excess of the aldehyde (this compound) to ensure that any generated enolate is consumed in the primary condensation reaction.[5] Running the reaction at a lower temperature can also help to minimize this and other side reactions.[5]

Visualizing Reaction Pathways

To better understand the relationship between the desired reaction and its competing pathways, the following diagram illustrates the key decision points for the acetophenone enolate.

G cluster_paths cluster_reactants Reactants & Intermediates Enolate Acetophenone Enolate (Nucleophile) Chalcone_Product 4-Methoxychalcone (Desired Product) Enolate->Chalcone_Product  Desired Path:  Claisen-Schmidt Condensation Self_Condensation Self-Condensation Product (Byproduct) Enolate->Self_Condensation Side Reaction: Self-Condensation Michael_Adduct Michael Adduct (Byproduct) Enolate->Michael_Adduct Side Reaction: Michael Addition Aldehyde This compound (Electrophile) Acetophenone Acetophenone (Electrophile) Cannizzaro_Node Cannizzaro Reaction (Aldehyde Self-Reaction)

Caption: Competing reaction pathways for the acetophenone enolate.

Frequently Asked Questions (FAQs)

Q3: Why is a base catalyst like NaOH or KOH preferred over an acid catalyst? A: Base catalysts are generally more effective for the Claisen-Schmidt condensation because they readily deprotonate the α-carbon of the ketone to form a highly nucleophilic enolate ion.[3] Aromatic aldehydes like this compound lack α-hydrogens and thus cannot enolize, which prevents self-condensation of the aldehyde and leads to a cleaner reaction with higher yields of the desired crossed product.[3][8] Acid catalysts can also be used, but they typically result in lower yields (10-40%) and may promote other side reactions.[12][13][14]

Q4: What is the role of ethanol in the conventional synthesis method? A: Ethanol serves as a solvent to dissolve both the solid this compound and the liquid acetophenone, creating a homogeneous reaction mixture.[1][6] This ensures that the reactants and the catalyst are in the same phase, facilitating an efficient reaction.

Q5: I've seen "green chemistry" or solvent-free methods mentioned. Are they effective? A: Yes, solvent-free grinding techniques are a highly effective and environmentally friendly alternative.[12][13] This method involves grinding the solid reactants (acetophenone, this compound) with a solid base catalyst (like NaOH pellets).[12] The friction and localized heat generated during grinding can accelerate the reaction, often leading to shorter reaction times and high yields.[12] The workup is also simplified, typically involving just washing with water and filtration.[12][13]

Q6: My product oiled out during workup or failed to crystallize. What should I do? A: This is a common issue, especially if byproducts are present which can act as impurities that inhibit crystallization.[3]

  • Verify Purity: First, analyze your crude product by TLC. If multiple spots are present, the impurities are likely the cause.[3] You will need to purify the product using column chromatography. A common eluent system for chalcones is a mixture of hexane and ethyl acetate.[5]

  • Induce Crystallization: If the product is relatively pure but still an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a previously obtained crystal can also be effective.

  • Solvent Choice: Ensure you are using the correct solvent and the minimum required volume for recrystallization. Ethanol is a common and effective choice for many chalcones.[1][7] The ideal solvent should dissolve the compound well when hot but poorly when cold.[7]

Optimized Experimental Protocol: Synthesis of 4-Methoxychalcone

This protocol details a conventional, optimized procedure for the synthesis of 4-Methoxychalcone, incorporating best practices to minimize side product formation.

Materials:

  • This compound (10 mmol, 1.36 g)

  • Acetophenone (10 mmol, 1.20 g, 1.17 mL)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl), dilute solution (e.g., 10%)

  • Standard laboratory glassware (Erlenmeyer flask, beaker, etc.)

  • Magnetic stirrer and stir bar

  • Vacuum filtration apparatus

Procedure:

  • Preparation of Reactant Solution: In a 100 mL Erlenmeyer flask, dissolve 10 mmol of this compound and 10 mmol of acetophenone in 20-30 mL of 95% ethanol. Stir the mixture at room temperature until a clear, homogeneous solution is obtained.[1]

  • Preparation of Catalyst Solution: Prepare a 40% (w/v) aqueous solution of NaOH.

  • Catalyst Addition (Crucial Step): Cool the ethanol solution of the reactants in an ice-water bath. While stirring vigorously, add the NaOH solution dropwise over a period of 10-15 minutes. A color change (typically to yellow or orange) and the formation of a precipitate are expected.[1] The slow, dropwise addition is critical to maintain a low instantaneous concentration of the base, which helps to suppress the Cannizzaro and self-condensation side reactions.

  • Reaction: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup and Isolation: Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), pour the reaction mixture into a beaker containing approximately 50 g of crushed ice and water.[1]

  • Neutralization: While stirring, slowly add dilute HCl to neutralize the mixture until it is slightly acidic (pH ~6-7). This will precipitate the crude chalcone product.

  • Filtration: Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water to remove any inorganic salts and residual base.[1]

  • Purification: Purify the crude product by recrystallization from hot ethanol.[1][15] Use the minimum amount of hot ethanol required to dissolve the solid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator. Determine the yield and melting point, and characterize the compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR).[1][15]

Data Summary

The following table summarizes typical outcomes for the Claisen-Schmidt synthesis of chalcones, highlighting the effectiveness of base catalysis.

CatalystReaction ConditionsTypical Yield (%)Reference
NaOHConventional (Ethanol)90-96%[13]
KOHConventional (Ethanol)88-94%[12][13]
Ba(OH)₂Conventional88-98%[13]
Acid (HCl, BF₃)Conventional10-40%[12][13]
NaOH (solid)Solvent-free Grinding85-95%[1][12]

Mechanism Workflow

The following diagram outlines the step-by-step mechanism of the base-catalyzed Claisen-Schmidt condensation for the synthesis of 4-Methoxychalcone.

G start Acetophenone + This compound step1 Step 1: Enolate Formation Base (OH⁻) abstracts an α-hydrogen from acetophenone. start->step1 enolate Resonance-Stabilized Enolate Ion step1->enolate step2 Step 2: Nucleophilic Attack Enolate attacks the carbonyl carbon of the aldehyde. enolate->step2 alkoxide Alkoxide Intermediate step2->alkoxide step3 Step 3: Protonation Alkoxide is protonated by water (solvent). alkoxide->step3 aldol_adduct Aldol Addition Product (β-Hydroxy Ketone) step3->aldol_adduct step4 Step 4: Dehydration Base removes α-hydrogen, -OH is eliminated. aldol_adduct->step4 end 4-Methoxychalcone (Final Product) step4->end

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

References

  • Benchchem. (2025). Synthesis of 4'-Methoxychalcone Derivatives: A Detailed Protocol for Researchers.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Claisen-Schmidt Chalcone Synthesis.
  • Susanti V. H., E. and Mulyani, S. (2022). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress.
  • Susanti V.H., E. and Mulyani S. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Rasayan Journal of Chemistry, 15(4), 2459-2465.
  • (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde.
  • Komala, I. et al. (2022). Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone from Ethyl p-methoxycinnamate. Pharmaceutical and Biomedical Sciences Journal.
  • Scribd. Synthesis of 4-Methoxychalcone.
  • Benchchem. (2025). Technical Support Center: Optimizing Chalcone Synthesis.
  • Benchchem. (2025).
  • Komala, I. et al. (2022). Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone from Ethyl p-methoxycinnamate.
  • Study.com.
  • Wikipedia.
  • Journal UIN Jakarta.
  • Benchchem. (2025). Technical Support Center: Optimizing 4-Methoxychalcone Synthesis.
  • Benchchem. (2025).
  • Wikipedia. Cannizzaro reaction.
  • Organic Reactions. The Cannizzaro Reaction.
  • Wikipedia.

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Technical Support Center: Optimizing Catalyst Concentration for Aldol Condensation with 4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst concentration in the aldol condensation of 4-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this crucial carbon-carbon bond-forming reaction. Here, we synthesize technical expertise with practical, field-proven insights to address common challenges and provide robust solutions.

I. Troubleshooting Guide

The success of an aldol condensation, particularly the Claisen-Schmidt variant involving an aromatic aldehyde like this compound, is highly dependent on the careful control of reaction parameters.[1][2] Catalyst concentration is a critical factor that can significantly impact reaction rate, yield, and the formation of side products. This guide addresses common issues encountered during the experiment, with a focus on catalyst-related problems.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield Insufficient Catalyst: The concentration of the base catalyst (e.g., NaOH, KOH) may be too low to effectively deprotonate the enolizable ketone (e.g., acetone, cyclohexanone), thus hindering the formation of the nucleophilic enolate.[3][4]Optimize Catalyst Loading: Gradually increase the catalyst concentration. For instance, in a solvent-free reaction using solid NaOH with cyclohexanone, a concentration of 20 mol% has been shown to be effective.[1][5] For solvent-based reactions, ensure the base is adequately dissolved and added to the reaction mixture.
Catalyst Decomposition/Inactivity: The catalyst may have degraded over time or been deactivated by acidic impurities in the reactants or solvent.Use Fresh Catalyst and Reagents: Ensure the catalyst is fresh and properly stored. Purify reactants and use dry solvents to prevent catalyst deactivation.[4]
Reaction Reversibility: The initial aldol addition is often reversible. Without subsequent dehydration, the equilibrium may not favor product formation.[6]Promote Dehydration: Increasing the reaction temperature can facilitate the irreversible dehydration of the aldol addition product to the more stable α,β-unsaturated ketone, driving the reaction forward.[6]
Formation of Multiple Products (Low Selectivity) Self-Condensation of the Ketone: If the catalyst concentration is too high or the addition of the aldehyde is too slow, the enolizable ketone can react with itself.Controlled Addition: Slowly add the ketone to a mixture of the this compound and the base catalyst. This ensures that the enolate, once formed, preferentially reacts with the more electrophilic aldehyde.[3]
Cannizzaro Reaction of this compound: In the presence of a very high concentration of a strong base, this compound, which lacks α-hydrogens, can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.[3][7]Moderate Catalyst Concentration: Avoid excessively high concentrations of the base catalyst. The optimal concentration will be sufficient to promote the aldol condensation without initiating the Cannizzaro reaction.
Formation of Oily Product or Failure to Precipitate Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials and the aldol addition intermediate in the mixture.Increase Reaction Time and/or Temperature: Allow the reaction to stir for a longer period. Gentle heating can also help drive the reaction to completion and promote dehydration.[8]
Presence of Impurities: Impurities can inhibit crystallization.Purification: If an oil forms, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, perform a work-up and purify the crude product by recrystallization from a suitable solvent like ethanol.[8][9]

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst concentration for the aldol condensation of this compound with acetone?

A1: The optimal catalyst concentration can vary depending on the specific reaction conditions (solvent, temperature, reaction time). However, a common starting point for a base-catalyzed reaction using sodium hydroxide (NaOH) or potassium hydroxide (KOH) is typically in the range of 10-20 mol% relative to the limiting reagent.[1][5] For instance, a procedure might involve dissolving 0.6 g of NaOH in 1 mL of water for a reaction with 0.01 mole of this compound.[9] It is crucial to perform small-scale optimization experiments to determine the ideal concentration for your specific setup.

Q2: How does the catalyst concentration affect the reaction rate?

A2: Generally, increasing the catalyst concentration will increase the reaction rate. The base catalyst is responsible for generating the enolate ion from the ketone, which is the rate-determining step in many aldol condensations.[10] A higher concentration of the base leads to a higher concentration of the enolate, thus accelerating the subsequent nucleophilic attack on the aldehyde. However, excessively high concentrations can lead to side reactions.

Q3: Can using too much catalyst lead to the formation of side products?

A3: Yes. An overly high concentration of a strong base can promote undesirable side reactions. The most common is the self-condensation of the enolizable ketone.[11] Additionally, with an aromatic aldehyde like this compound that lacks α-hydrogens, a very high concentration of a strong base can lead to the Cannizzaro reaction, where two molecules of the aldehyde disproportionate to form an alcohol and a carboxylic acid.[3][7]

Q4: What is the mechanistic role of the base catalyst in this reaction?

A4: The base catalyst, typically a hydroxide ion (OH-), initiates the reaction by deprotonating the α-carbon of the enolizable ketone (e.g., acetone).[1][3] This abstraction of an acidic α-hydrogen results in the formation of a resonance-stabilized enolate ion.[12] The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting alkoxide intermediate is protonated to form a β-hydroxy ketone (the aldol addition product). Under the reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated ketone product.[1][3]

Q5: Are there alternative catalysts to NaOH or KOH for this reaction?

A5: While NaOH and KOH are the most common and cost-effective catalysts, other bases can be used. These include sodium ethoxide (NaOEt) and potassium tert-butoxide.[4] In the realm of green chemistry, solid base catalysts such as hydrotalcites and modified zeolites have been explored to facilitate easier catalyst recovery and minimize waste.[13][14] For certain applications, acid catalysts can also be employed, although base catalysis is generally more efficient for Claisen-Schmidt condensations.[5]

III. Experimental Protocols & Data

A. Standard Protocol for the Synthesis of 4-(4-methoxyphenyl)but-3-en-2-one

This protocol is a representative example of a base-catalyzed aldol condensation between this compound and acetone.

Materials:

  • This compound (p-anisaldehyde)

  • Acetone

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.2 mL, 10 mmol) in acetone (15 mL).[15]

  • In a separate beaker, prepare a solution of potassium hydroxide (1.0 g) in water (20 mL).[15]

  • Slowly add the KOH solution to the stirred solution of this compound and acetone over a period of about 2 minutes.[10]

  • Continue stirring the reaction mixture at room temperature for 20-30 minutes.[10][15]

  • Add approximately 40 mL of water to the reaction mixture to ensure complete precipitation of the product.[15]

  • Collect the solid product by vacuum filtration and wash it thoroughly with water to remove the catalyst.[1][15]

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain the purified 4-(4-methoxyphenyl)but-3-en-2-one.[9][15]

B. Catalyst Concentration vs. Yield (Illustrative Data)

The following table summarizes the general trend observed when varying the catalyst concentration in a Claisen-Schmidt reaction. Note that these are representative values and actual results may vary.

Catalyst (NaOH) Concentration (mol%)Reaction Time (min)Approximate Yield (%)
56040-50
104570-80
20 30 >90 [5]
3030>90 (with potential for side products)

IV. Visualizing the Process

A. Experimental Workflow

The following diagram illustrates the general workflow for the aldol condensation of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_aldehyde Dissolve this compound in Ketone mix Combine Reactants & Catalyst prep_aldehyde->mix prep_catalyst Prepare Aqueous Base Solution prep_catalyst->mix stir Stir at Room Temperature mix->stir precipitate Precipitate Product with Water stir->precipitate filter Vacuum Filtration & Washing precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry Final Product recrystallize->dry

Caption: General experimental workflow for aldol condensation.

B. Catalyst Concentration and Reaction Outcome

This diagram illustrates the relationship between catalyst concentration and the potential reaction pathways.

G cluster_low Low [Catalyst] cluster_optimal Optimal [Catalyst] cluster_high High [Catalyst] start Reactants: This compound + Ketone low_yield Low Yield / No Reaction start->low_yield high_yield High Yield of Desired Product start->high_yield side_products Side Products: - Ketone Self-Condensation - Cannizzaro Reaction start->side_products

Sources

Troubleshooting color changes in p-Anisaldehyde TLC stain

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for p-Anisaldehyde (PAA) TLC stain. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this versatile visualization reagent. Here, we move beyond simple recipes to explore the causality behind the colors, providing you with the in-depth knowledge required to troubleshoot effectively and interpret your results with confidence.

Standard Protocol: Preparation and Application of p-Anisaldehyde Staining Solution

A consistent and correctly prepared stain is the foundation of reproducible TLC results. This protocol outlines a validated method for its preparation and use.

Reagents & Materials
  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid (AcOH)

  • p-Anisaldehyde

  • Glass staining jar with a lid

  • Aluminum foil

  • Graduated cylinders

  • Magnetic stirrer and stir bar (optional, but recommended)

  • Ice bath

Preparation of the Staining Solution

This recipe is adapted from several established laboratory sources[1][2][3][4]. The critical step is the order of addition and temperature control to prevent premature degradation of the stain[5][6].

  • Prepare the Acidic Ethanol Base: In a clean glass container, combine 135 mL of absolute ethanol and 1.5 mL of glacial acetic acid.

  • Cool the Solution: Place the container in an ice bath and allow the solution to cool to below room temperature.

  • Acid Addition (CRITICAL STEP): While the solution is cooling and being gently stirred, slowly and cautiously add 5 mL of concentrated sulfuric acid dropwise. This is a highly exothermic process. Adding the acid to a cooled solution prevents the mixture from boiling and minimizes side reactions.

  • Final Cooling: Allow the acidic ethanol solution to cool completely to room temperature.

  • Add the Chromophore: Once cooled, add 3.7 mL of p-anisaldehyde to the solution. Stir until the solution is completely homogenous. The freshly prepared stain should be colorless to very light yellow[1].

  • Storage: Transfer the stain to a wide-mouthed glass jar. Wrap the jar completely in aluminum foil to protect it from light, which can cause degradation[1][7]. Store in a refrigerator (0-4°C) for optimal shelf life[1][2][8].

TLC Plate Staining Procedure
  • Dipping: Using tweezers, briefly dip the dried TLC plate into the staining solution for 1-3 seconds, ensuring the entire area to be visualized is immersed.

  • Drying: Remove the plate and wipe any excess stain from the back with a paper towel. Allow the solvent to evaporate completely in a fume hood.

  • Development: Gently warm the plate using a heat gun. Keep the heat gun moving to ensure even heating. Spots will begin to appear as the plate warms.

  • Observation: Heat until the spots have reached optimal color intensity. Avoid overheating, which can cause the entire plate background to darken excessively[9]. The background will typically turn a light pink to orange color[8][10].

  • Documentation: Photograph or scan the plate immediately, as the colors of some spots may change or fade over time[1].

Troubleshooting Guide

Direct answers to the most common issues encountered during staining.

Q: My freshly prepared stain is already bright pink. What went wrong?

A: This is a classic sign of adding the p-anisaldehyde to the acid/ethanol mixture while it was still warm[5][6]. The heat accelerates degradation and side reactions, compromising the stain's effectiveness. The solution should be completely cooled before the p-anisaldehyde is added. While it may still work, its performance and shelf-life will be significantly reduced.

Q: I've stained my plate, but no spots are visible.

A: There are several potential causes for this:

  • Analyte Incompatibility: p-Anisaldehyde is a general stain for nucleophiles but is known to be insensitive to certain functional groups like simple alkenes, alkynes, and non-functionalized aromatic compounds[1][8][9]. Your compound may not react.

  • Insufficient Concentration: The amount of your compound spotted on the TLC plate may be below the detection limit of the stain. Try spotting a more concentrated solution.

  • Stain Degradation: The stain has a finite shelf life of approximately six months and loses potency over time, especially if stored improperly[1]. A stain that has turned dark red or brown is likely expired and should be discarded[7][11].

  • Overheating: Excessive heat can sometimes char the compounds or cause the spots to fade into a dark background, rendering them invisible.

  • Compound Volatility: If your compound has a low boiling point, it may have evaporated from the plate during solvent development or heating[1].

Q: The entire background of my TLC plate is dark purple/brown, obscuring the spots.

A: This is typically due to overheating. The goal is to apply just enough heat to develop the spots without charring the silica gel or the stain itself. Heat the plate gently and evenly, stopping as soon as the spots are clearly visible against a light pink background. Dipping the plate for too long or using an old, overly concentrated stain can also contribute to a dark background.

Q: My spots are faint, streaky, or blurry.

A: Spot quality is often related to TLC technique rather than the stain itself.

  • Faint Spots: This indicates a low concentration of the analyte on the plate[7]. Try spotting more material or using a more concentrated sample.

  • Streaky Spots: This is a common chromatography issue, often caused by applying too much sample, using a solvent in which the sample is too soluble (causing large initial spots), or interactions between a polar compound and the acidic silica plate[7]. For basic compounds like amines, adding a small amount of triethylamine (~1%) to your developing solvent can improve spot shape[7].

Q: The spot colors are not what I expected based on literature. Can I still identify my compound?

A: While there are general color guidelines, you should not rely on the exact hue for definitive identification. The final color is a result of the formation of highly conjugated products and can be influenced by the presence of other functional groups in the molecule, the concentration of the analyte, and even minor variations in heating[12][13]. It is more reliable to use the color as a comparative tool: the same compound should consistently produce the same color under the same conditions in your experiment[13]. Always compare to a known standard run on the same plate.

Troubleshooting Workflow Diagram

cluster_problems Observed Problem cluster_causes Potential Cause cluster_solutions Solution start Staining Issue p1 No Spots Visible start->p1 p2 High Background start->p2 p3 Unexpected Color start->p3 p4 Fresh Stain is Pink start->p4 c1 Analyte Incompatible Concentration Too Low Stain Degraded Overheating p1->c1 c2 Overheating Old Stain p2->c2 c3 Impurities Present Color is Guideline Only p3->c3 c4 Anisaldehyde Added to Warm Acid p4->c4 s1 Use Different Stain Spot More Sample Prepare Fresh Stain Heat Gently c1:f0->s1:f0 c1:f1->s1:f1 c1:f2->s1:f2 c1:f3->s1:f3 s2 Heat Gently & Evenly Prepare Fresh Stain c2:f0->s2:f0 c2:f1->s2:f1 s3 Purify Sample Run Standard Side-by-Side c3:f0->s3:f0 c3:f1->s3:f1 s4 Remake Stain, Ensuring Cooled Acid c4:f0->s4:f0

Caption: Troubleshooting workflow for p-Anisaldehyde stain issues.

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism of the p-anisaldehyde stain?

A: The stain works via acid-catalyzed condensation reactions between the p-anisaldehyde and nucleophilic compounds on the TLC plate[1]. Upon heating in the presence of sulfuric acid, p-anisaldehyde reacts with analytes (like alcohols or phenols) to form highly conjugated systems, such as triphenylmethane-type dyes[1][12]. These extended conjugated systems absorb visible light, thus appearing as colored spots[1]. The specific pathways can include acetalization or aldol-type reactions[1].

Proposed Reaction Mechanism

cluster_reactants Reactants cluster_process Process cluster_product Product Anisaldehyde p-Anisaldehyde Reaction Acid-Catalyzed Condensation (H₂SO₄, Heat) Anisaldehyde->Reaction Nucleophile Analyte (e.g., R-OH) Nucleophile->Reaction Product Highly Conjugated Colored Product Reaction->Product

Caption: Simplified reaction mechanism of p-Anisaldehyde stain.

Q2: What types of compounds does p-anisaldehyde stain detect?

A: It is a broad-spectrum stain that is particularly effective for visualizing strong and weak nucleophiles[1][12]. This includes functional groups such as alcohols, phenols, amines, aldehydes, ketones, and glycosides[1][12]. It is generally not effective for non-polar, non-nucleophilic compounds like simple alkenes, alkynes, and unsubstituted aromatics[1][8][9].

Q3: How long can I store and use the staining solution?

A: p-Anisaldehyde stain has a moderate shelf life, typically around six months if stored correctly[1]. The stain will gradually turn from colorless to light pink and then orange over time due to slow oxidation and degradation[7][11]. It is often still usable when pinkish, but if the solution becomes dark red or brown, it has degraded significantly and should be safely discarded and replaced[7][11].

Q4: Why is it so important to store the stain in the dark and cold?

A: The stain is sensitive to both light and oxidation[7][11]. Light can provide the energy to initiate degradation reactions. Storing it in a refrigerator slows down the rate of these spontaneous decomposition reactions. Wrapping the container in aluminum foil provides an effective light barrier, preserving the stain's potency and extending its usable life[1][7].

Visual Guide to Expected Colors

The colors produced by p-anisaldehyde can be a useful diagnostic tool, though they should be interpreted with caution. This table summarizes commonly reported colors for various compound classes.

Functional Group / Compound ClassTypical Reported Color(s)
Alcohols (Allylic)Green[9][14]
PhenolsViolet, Purple, Blue[9][14]
AminesVaries (often blue/red)[9]
Aldehydes & KetonesBlue, Red, Yellow[9]
Esters (e.g., Alkyl Phthalates)Blue, Red[9][14]
Terpenes / SteroidsBlue, Green, Violet, Brown[8][12]
Carbohydrates (Sugars)Blue, Red, Violet[9]
References
  • Nichols, L. (2022). 2.1.4F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Chemistry Stack Exchange. (2017). How to prepare and store anisaldehyde tlc staining solution? What will be the color of this solution? What is its shelf life?. [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]

  • University of Rochester, Department of Chemistry. TLC Stains and Dips. [Link]

  • Pirrung, M. C. (2007). Appendix 3: Recipes For TLC Stains. In The Synthetic Organic Chemist's Companion. John Wiley & Sons, Inc. [Link]

  • UCLA Chemistry. TLC Stains. [Link]

  • ChemicalDesk.Com. (2011). TLC Stains Preparation. [Link]

  • Reddit r/chemistry. (2012). What do the colors on an anisaldehyde stain mean?. [Link]

  • ResearchGate. (2014). How does anisaldehyde sulphuric acid reagent yield different colours in TLC during derivatisation?. [Link]

  • YouTube. (2014). p-anisaldehyde staining a TLC plate. [Link]

  • OC-Jugs. (n.d.). TLC Stains. [Link]

  • LabAlley. (n.d.). p-Anisaldehyde(contains Acetic Acid, H2SO4)Ethanol Solution[for TLC Stain], 100ML. [Link]

  • Reddit r/Chempros. (2024). General Purpose TLC Stains- Vanillin vs. p-anisaldehyde. [Link]

  • ResearchGate. (2017). What are the colours of different compounds after biochemical staining on TLC plate with p-anisaldehyde -sulphuric acid and Vanilin-sulphuric acid?. [Link]

  • Scribd. (n.d.). TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. [Link]

  • ResearchGate. (2020). Using p-anisaldehyde-H2SO4 TLC stain to detect terpenes, what compounds do the different colors indicate?. [Link]

  • Organic Chemistry Info. (n.d.). TLC Stains. [Link]

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Stability of 4-Methoxybenzaldehyde under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxybenzaldehyde (p-Anisaldehyde). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile aromatic aldehyde. Here, you will find in-depth answers to common questions and troubleshooting advice for experiments involving this compound under both acidic and basic conditions.

Stability Profile Overview

This compound, a key intermediate in the pharmaceutical and fragrance industries, demonstrates varied stability depending on the pH of its environment.[1] While generally stable, its reactivity under certain acidic and basic conditions can lead to unexpected outcomes in your experiments. This guide will explore these scenarios and provide actionable solutions.

Section 1: Troubleshooting in Basic Conditions

Under basic conditions, the aldehyde group of this compound is susceptible to several reactions, most notably the Cannizzaro reaction and aldol-type condensations.

FAQ 1: My reaction mixture with this compound turned into a thick emulsion and yielded two different products. What happened?

Answer: You have likely observed a classic Cannizzaro reaction. This occurs when an aldehyde that lacks α-hydrogens, like this compound, is treated with a strong base.[2][3] In this disproportionation reaction, one molecule of the aldehyde is reduced to the corresponding alcohol (4-methoxybenzyl alcohol), while another is oxidized to the carboxylate salt (4-methoxybenzoate).[2]

Causality: The hydroxide ion from the base acts as a nucleophile, attacking the electrophilic carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride ion to a second aldehyde molecule, leading to the oxidized and reduced products.[2][4]

Troubleshooting Protocol:

  • Confirmation: To confirm the products, you can use techniques like NMR or GC-MS. The 1H NMR spectrum of 4-methoxybenzyl alcohol will show a characteristic singlet for the benzylic protons, while the carboxylate can be identified after an acidic workup to form 4-methoxybenzoic acid.

  • Avoidance:

    • pH Control: If the Cannizzaro reaction is an undesired side reaction, carefully control the pH of your reaction mixture to keep it neutral or slightly acidic.

    • Temperature: Lowering the reaction temperature can also help to minimize the rate of this reaction.

    • Crossed Cannizzaro Reaction: If you are performing a reaction where the aldehyde needs to be reduced, consider a "crossed" Cannizzaro reaction. By using a more reactive aldehyde like formaldehyde as a sacrificial reductant, you can selectively reduce the this compound to 4-methoxybenzyl alcohol with a higher yield.[2][3][4][5]

FAQ 2: I'm trying to perform a Claisen-Schmidt condensation with this compound and a ketone, but my yields are low and I'm getting a complex mixture of products. How can I optimize this?

Answer: The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a powerful tool for forming carbon-carbon bonds.[6] However, its success with this compound relies on carefully controlled conditions to favor the desired product and minimize side reactions.

Causality: In this base-catalyzed reaction, the base deprotonates the α-carbon of the ketone to form a nucleophilic enolate.[6][7] This enolate then attacks the electrophilic carbonyl carbon of this compound.[6][7] Low yields can result from competing reactions such as the Cannizzaro reaction of the aldehyde or self-condensation of the ketone if it has two reactive α-positions.

Experimental Protocol for Optimized Claisen-Schmidt Condensation:

  • Materials:

    • This compound

    • Enolizable ketone (e.g., acetophenone, cyclohexanone)[6][7]

    • Sodium hydroxide (NaOH) or other suitable base

    • Ethanol or other appropriate solvent

  • Procedure:

    • Dissolve the this compound and the ketone in the chosen solvent in a round-bottom flask.

    • Prepare a solution of the base and add it dropwise to the stirred mixture of the aldehyde and ketone.[6]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water to precipitate the product.

    • Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any residual base.[6]

    • Recrystallize the crude product from a suitable solvent to obtain the purified α,β-unsaturated ketone.

Troubleshooting Tips:

  • Order of Addition: Adding the base solution slowly to the mixture of the aldehyde and ketone helps to maintain a low concentration of the enolate, which can minimize self-condensation of the ketone.

  • Stoichiometry: Using a slight excess of the this compound can help to ensure that the ketone enolate reacts preferentially with it.

  • Temperature Control: Running the reaction at room temperature or even cooler can help to control the reaction rate and reduce the formation of byproducts.

Section 2: Troubleshooting in Acidic Conditions

While generally more stable in acidic media compared to basic media, this compound can still undergo specific reactions, particularly in the presence of strong acids and nucleophiles.

FAQ 3: I'm attempting a reaction with this compound in the presence of an alcohol and a strong acid catalyst, and I'm not getting my desired product. Instead, I'm forming a new compound. What is happening?

Answer: You are likely forming an acetal. In the presence of an acid catalyst, the carbonyl group of this compound is activated towards nucleophilic attack by an alcohol.[8][9] This leads to the formation of a hemiacetal, which can then react with a second molecule of the alcohol to form a stable acetal.[9][10]

Causality: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[8][9] The alcohol, acting as a nucleophile, then attacks the carbonyl carbon.[9] A series of proton transfers and the loss of a water molecule lead to the final acetal product.[9][10][11]

Workflow for Acetal Formation and Avoidance:

Acetal_Formation_Workflow cluster_problem Problem cluster_diagnosis Diagnosis cluster_solution Solution/Avoidance Problem Unexpected product formation in acidic alcohol solution Diagnosis Acetal Formation Problem->Diagnosis Analysis of reaction conditions (acid + alcohol) Solution1 Remove water from the reaction mixture (e.g., Dean-Stark trap) to drive the equilibrium towards the acetal. Diagnosis->Solution1 If acetal is desired product Solution2 To avoid acetal formation, use a non-alcoholic solvent or protect the aldehyde group before introducing the acidic conditions. Diagnosis->Solution2 If acetal is undesired byproduct

Caption: Troubleshooting workflow for acetal formation.

Troubleshooting Protocol:

  • To Promote Acetal Formation: If the acetal is your desired product, ensure your alcohol solvent is anhydrous and consider using a dehydrating agent or a Dean-Stark apparatus to remove the water formed during the reaction, which will drive the equilibrium towards the product.

  • To Avoid Acetal Formation: If the acetal is an unwanted byproduct, you have a few options:

    • Solvent Choice: Use a non-nucleophilic solvent that is stable to the acidic conditions.

    • Protecting Groups: Consider protecting the aldehyde functionality as a group that is stable to your reaction conditions and can be easily removed later.

    • Anhydrous Conditions: If possible, run your reaction under strictly anhydrous conditions to prevent the initial hemiacetal formation.

FAQ 4: My this compound sample has developed a slight yellow color and a different odor over time, especially when stored in the presence of air. What is causing this degradation?

Answer: The aldehyde group in this compound is susceptible to oxidation, especially in the presence of atmospheric oxygen.[12][13] This process, known as autoxidation, leads to the formation of 4-methoxybenzoic acid.[13] While this is a slow process at room temperature, it can be accelerated by exposure to light and elevated temperatures.[13]

Causality: The oxidation of aldehydes to carboxylic acids is a common degradation pathway. The presence of the electron-donating methoxy group can influence the rate of this oxidation.

Quantitative Stability Data (Illustrative):

Stress ConditionTime (hours)Temperature (°C)Expected % DegradationMajor Degradation Product
Acidic (0.1 N HCl) 260< 5%This compound (largely intact)
8605-15%This compound, traces of 4-hydroxybenzaldehyde
246015-30%This compound, 4-hydroxybenzaldehyde
Basic (0.1 N NaOH) 26010-20%4-methoxybenzyl alcohol, 4-methoxybenzoic acid
860> 50%4-methoxybenzyl alcohol, 4-methoxybenzoic acid
Oxidative (3% H₂O₂) 24Room Temp> 90%4-methoxybenzoic acid

This data is illustrative and based on general principles of forced degradation studies. Actual degradation rates will vary based on specific experimental conditions.[1]

Recommended Storage and Handling Protocol:

  • Inert Atmosphere: Store this compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Protection from Light: Keep the container tightly sealed and protected from light to prevent photochemical reactions.[14]

  • Temperature Control: Store in a cool, dry place. For long-term storage, refrigeration is recommended.[13]

  • Purity Check: Before use, it is good practice to check the purity of your this compound, especially if it has been stored for an extended period. This can be done by TLC, GC, or by checking its physical properties like the refractive index.

Section 3: Mechanistic Visualizations

To further clarify the key reactions discussed, the following diagrams illustrate the underlying mechanisms.

Diagram 1: The Cannizzaro Reaction Mechanism

Cannizzaro_Mechanism aldehyde1 2 x this compound intermediate1 Tetrahedral Intermediate aldehyde1->intermediate1 Nucleophilic attack by OH⁻ on one aldehyde base + OH⁻ product_ion1 4-Methoxybenzoate intermediate1->product_ion1 Hydride transfer to a second aldehyde molecule product_ion2 4-Methoxybenzyl alkoxide intermediate1->product_ion2 product2 4-Methoxybenzyl alcohol product_ion2->product2 Protonation product1 4-Methoxybenzoic acid (after workup)

Caption: Mechanism of the Cannizzaro Reaction.

Diagram 2: The Claisen-Schmidt Condensation Mechanism

Claisen_Schmidt_Mechanism ketone Ketone (e.g., Acetophenone) enolate Enolate ketone->enolate Deprotonation of α-carbon base + OH⁻ aldehyde This compound alkoxide Tetrahedral Alkoxide Intermediate enolate->alkoxide Nucleophilic attack on aldehyde aldol_adduct Aldol Adduct alkoxide->aldol_adduct Protonation product α,β-Unsaturated Ketone aldol_adduct->product Dehydration

Caption: Mechanism of the Claisen-Schmidt Condensation.

References

  • ResearchGate. (n.d.). a Conversion versus time for this compound, degradation percent... [Image]. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. The reduction of this compound and 4-(dimethylamino)benzaldehyde. [Image]. Retrieved from [Link]

  • Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Condensation of 4‐methoxybenzaldehyde with 2‐hydroxyacetophenone using MgO/fly ash as base catalyst.101 [Image]. Retrieved from [Link]

  • AIP Publishing. (2012, April 13). Using heavy atom rare gas matrix to control the reactivity of this compound: A comparison with benzaldehyde. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Formation Pathways toward 2- and 4-Methylbenzaldehyde via Sequential Reactions from Acetaldehyde over Hydroxyapatite Catalyst. Retrieved from [Link]

  • SlideShare. (n.d.). Cannizzaro Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of this compound 8 by a two-phase oxidation reaction... [Image]. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Discuss the mechanism of the aldol reaction between this compound and acetophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism for the oxidation of 4‐methoxybenzyl alcohol to... [Image]. Retrieved from [Link]

  • Scribd. (n.d.). Aldol Condensation of p-Anisaldehyde. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). ab initio Method on the Mechanism of Acetalization of 2-Methoxybenzaldehyde Using Halogen Acid Catalysts. Retrieved from [Link]

  • International Journal of Advanced Scientific and Research Management. (n.d.). Kinetics of Environmentally Friendly Phase Transfer Catalytic Oxidation of 4- Methoxybenzyl Alcohol to 4- Methoxybenzaldehyde. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]

  • AZoM. (2014, September 15). An Introduction to Aldol Condensation. Retrieved from [Link]

  • OSTI.gov. (n.d.). Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade. Retrieved from [Link]

  • picoSpin. (n.d.). picoSpin 45 Nuclear Magnetic Resonance Aldol Condensation Reaction. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). Kinetics of Permagnetic oxidation of 4-hydroxy Benzaldehyde in acidic media. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from [Link]

  • YouTube. (2019, January 8). aldehyde-to-acetal mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 12). 1.4: Acetal Formation, Mechanism, Resonance. Retrieved from [Link]

  • Online Chemistry notes. (2021, June 6). Cannizzaro's reaction and Crossed Cannizzaro's reaction – Definition, Examples and Mechanism. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • HMDB. (2012, September 11). Showing metabocard for this compound (HMDB0029686). Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Anisaldehyde. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Determining p-Anisaldehyde Purity: HPLC, GC, and Titrimetric Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, quality control analysts, and drug development professionals, the accurate determination of p-Anisaldehyde (4-methoxybenzaldehyde) purity is paramount. This aromatic aldehyde is a crucial intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals, where even trace impurities can significantly impact reaction yields, safety profiles, and final product quality.[1][2] This guide provides an in-depth comparison of analytical methodologies for assessing p-Anisaldehyde purity, with a primary focus on a robust High-Performance Liquid Chromatography (HPLC) method. We will explore the causality behind the methodological choices and compare its performance against Gas Chromatography (GC) as described in the United States Pharmacopeia (USP) and classical titrimetry, providing the supporting data necessary for informed decision-making in a laboratory setting.

The Analytical Imperative: Why Purity Matters

p-Anisaldehyde is commonly synthesized via the oxidation of p-methoxytoluene or anethole.[3] These pathways can introduce process-related impurities that are structurally similar to the target molecule, making their separation and quantification challenging. Key potential impurities include:

  • p-Anisic Acid: The over-oxidation product of p-Anisaldehyde.

  • p-Cresol: A potential starting material or precursor impurity.

  • o-Anisaldehyde: A positional isomer that may arise from impurities in the starting materials.

  • Anethole: A common precursor, which may be present as an unreacted starting material.[4]

The presence of these impurities can have significant consequences. For instance, p-anisic acid can alter the pH of a reaction mixture, while residual p-cresol can be detrimental in applications requiring high purity. Therefore, a reliable, selective, and accurate analytical method is not just a quality control requirement but a critical component of process understanding and product safety.

Primary Technique: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) stands as the gold standard for the purity analysis of many non-volatile organic compounds like p-Anisaldehyde. Its high resolving power, sensitivity, and adaptability make it ideal for separating the main component from structurally similar impurities.

The Logic of Method Design: A Causal Explanation

The selection of HPLC parameters is a deliberate process designed to exploit the physicochemical properties of p-Anisaldehyde and its potential impurities.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the workhorse for RP-HPLC and is the logical first choice. The nonpolar C18 chains interact with the aromatic ring and methoxy group of p-Anisaldehyde via hydrophobic interactions. This mechanism is effective for retaining p-Anisaldehyde and separating it from more polar impurities like p-anisic acid and less retained impurities.

  • Mobile Phase Composition: A gradient elution using water and a water-miscible organic solvent, typically acetonitrile, provides the most robust separation. Acetonitrile is often preferred over methanol for aromatic compounds due to its ability to engage in π-π interactions, which can enhance selectivity. An acidic modifier, such as 0.1% formic or acetic acid, is incorporated into the mobile phase. This serves a critical purpose: to suppress the ionization of acidic impurities, particularly p-anisic acid. By maintaining p-anisic acid in its neutral, protonated form, its hydrophobicity increases, leading to better retention and a sharp, symmetrical peak shape, which is essential for accurate quantification.

  • Detection: p-Anisaldehyde possesses a strong chromophore, making UV detection a simple and sensitive choice. A detection wavelength of 257 nm has been shown to be effective for its analysis.[5][6][7] A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous monitoring of multiple wavelengths and provides spectral data, which is invaluable for peak purity assessment and impurity identification.

Experimental Protocol: A Validated RP-HPLC Method

This protocol describes a self-validating system for the determination of p-Anisaldehyde purity.

Chromatographic Conditions:

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 40% B, 5-15 min: 40-80% B, 15-20 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 257 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50)

System Suitability:

ParameterAcceptance Criteria
Tailing Factor (p-Anisaldehyde) ≤ 2.0
Theoretical Plates (p-Anisaldehyde) ≥ 2000
Resolution ≥ 2.0 between p-Anisaldehyde and any adjacent peak
Repeatability (%RSD of 6 injections) ≤ 1.0%

Procedure:

  • Standard Preparation: Accurately weigh about 25 mg of p-Anisaldehyde USP Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Preparation: Accurately weigh about 25 mg of the p-Anisaldehyde sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Analysis: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the diluent (blank), followed by six replicate injections of the Standard Preparation. After confirming system suitability, inject the Sample Preparation in duplicate.

  • Calculation: Calculate the purity of p-Anisaldehyde in the sample by comparing the peak area of the main peak in the Sample Preparation to that in the Standard Preparation.

Comparative Analysis: Alternative Methodologies

While HPLC is a powerful tool, other techniques offer distinct advantages in specific contexts. Understanding these alternatives provides a comprehensive analytical toolkit.

Method 2: Gas Chromatography (GC) - The Pharmacopeial Standard

The United States Pharmacopeia (USP) monograph for Anethole includes a gas chromatography method for limiting p-Anisaldehyde as an impurity.[4][8] This provides an authoritative, albeit different, approach to its quantification.

Rationale: Gas chromatography is ideally suited for volatile and thermally stable compounds like p-Anisaldehyde. Separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) provides excellent sensitivity for hydrocarbons.

USP Method Snapshot (for Impurities in Anethole):

ParameterSpecification
Column 0.53-mm × 30-m capillary; bonded with a 1.0-µm layer of phase G16
Detector Flame ionization (FID)
Temperatures Injector: 250°C, Detector: 250°C, Column: 125°C (isothermal)
Carrier Gas Helium
Relative Retention Time p-Anisaldehyde: ~2.2 (relative to trans-Anethole)

This is an adapted summary from the USP monograph for Anethole.[8][9]

Comparison with HPLC:

FeatureHPLCGas Chromatography (GC)
Principle Partitioning between liquid mobile and solid stationary phases.Partitioning between gas mobile and liquid/solid stationary phases.
Applicability Broad; excellent for non-volatile and thermally labile compounds.Best for volatile and thermally stable compounds.
Impurity Profiling Superior for non-volatile impurities like p-anisic acid.Excellent for volatile impurities and isomers.
Official Status Not explicitly in a USP monograph for p-Anisaldehyde itself.Referenced in the USP Anethole monograph for impurity testing.[8]
Sensitivity High with UV detection.Very high with FID.

For a comprehensive purity assessment, especially when dealing with unknown impurity profiles, a combination of HPLC and GC can be highly effective. A highly sensitive GC-MS method has also been developed and validated for the estimation of p-anisaldehyde as a genotoxic impurity, demonstrating the power of this technique for trace-level analysis.[9][10]

Method 3: Titrimetry - A Classic Approach

For a rapid, cost-effective assay of the total aldehyde content, a titrimetric method based on oxime formation is a viable option.

Rationale: This method relies on the reaction of the aldehyde group in p-Anisaldehyde with hydroxylamine hydrochloride to form an oxime and liberate hydrochloric acid.[5][11] The liberated acid is then titrated with a standardized solution of sodium hydroxide. The amount of acid titrated is directly proportional to the amount of aldehyde present.

Procedure Outline:

  • A known weight of the p-Anisaldehyde sample is dissolved in a suitable solvent (e.g., alcohol).

  • A solution of hydroxylamine hydrochloride is added, and the mixture is allowed to react (sometimes with gentle heating).

  • The liberated HCl is titrated with standardized sodium hydroxide to a potentiometric or colorimetric endpoint.

  • A blank titration is performed to account for any free acid in the hydroxylamine hydrochloride reagent.

Comparison with Chromatographic Methods:

FeatureTitrimetryHPLC / GC
Specificity Low. Measures total aldehyde content, not specific to p-Anisaldehyde.High. Separates and quantifies individual components.
Sensitivity Lower. Suitable for assay, not for trace impurity determination.High. Capable of detecting impurities at ppm levels or lower.
Equipment Basic laboratory glassware and a titrator/pH meter.Specialized chromatographic instrumentation.
Application Quick assay for bulk material where impurity profile is well-known.Purity testing, impurity profiling, stability studies.

Visualizing the Workflow

To better understand the procedural flow of the primary HPLC method, the following diagram illustrates the key steps from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting p_sample Weigh p-Anisaldehyde Sample p_dissolve Dissolve & Dilute in Diluent p_sample->p_dissolve p_std Weigh USP Reference Standard p_std->p_dissolve a_inject Inject into HPLC System p_dissolve->a_inject a_separate Separation on C18 Column a_inject->a_separate a_detect UV Detection at 257 nm a_separate->a_detect d_integrate Integrate Peak Areas a_detect->d_integrate d_calculate Calculate Purity vs. Standard d_integrate->d_calculate d_report Generate Report d_calculate->d_report

Caption: High-level workflow for the HPLC purity determination of p-Anisaldehyde.

Conclusion and Recommendations

The choice of analytical method for determining p-Anisaldehyde purity depends on the specific requirements of the analysis.

  • For comprehensive purity profiling and routine quality control, the described RP-HPLC method is the recommended primary technique. Its ability to separate and quantify the parent compound from its key potential non-volatile impurities provides the highest level of assurance.

  • Gas Chromatography (GC), particularly GC-MS, serves as an excellent orthogonal technique. It is the method of choice for analyzing volatile impurities and is referenced in the USP for testing p-Anisaldehyde in a related substance.[8] Its high sensitivity makes it invaluable for trace-level and genotoxic impurity analysis.

  • Titrimetry offers a rapid and economical method for a simple assay of total aldehyde content. It is best suited for in-process controls or for the analysis of high-purity material where the impurity profile is already well-characterized and known to be free of other aldehydic compounds.

By understanding the principles, strengths, and limitations of each method, researchers and analysts can select the most appropriate technique to ensure the quality, safety, and efficacy of their materials and final products.

References

  • United States Pharmacopeia. (2025). Anethole Monograph. USP-NF.
  • El-Sawi, E. (1985). A SIMPLE TITRIMETRIC METHOD FOR DETERMINATION OF ALDEHYDES AND KETONES. Communications Faculty of Sciences University of Ankara Series B Chemistry and Chemical Engineering, 31.
  • Bennett, A. H., & Donovan, F. K. (1922). The Estimation of Aldehydes and Ketones by Means of Hydroxylamine. The Analyst, 47(553), 146-151.
  • USP. (n.d.). Anethole. Retrieved from [Link]

  • Naegele, E. (2024). Monitoring of Trace Impurities Using the Agilent 1260 Infinity II Prime Online LC System with High Dynamic Range-DAD. Agilent Technologies, Inc. Retrieved from [Link]

  • Naegele, E. (2024). Sensitive Detection of Low-Level Byproducts in a Small Molecule Reaction by the Agilent 1260 Infinity II Prime Online LC. Agilent Technologies, Inc. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of standard solutions. (1) p-anisaldehyde, RT = 2.2... Retrieved from [Link]

  • Hoye, T. R., Eklov, B. M., Ryba, T. D., Voloshin, M., & Yao, L. J. (2004). Reaction Titration: A Convenient Method for Titering Reactive Hydride Agents (Red-Al, LiAlH4, DIBALH, L-Selectride, NaH, and KH). Organic Letters, 6(6), 953–956.
  • S. Lee. (2004). p-Anisaldehyde: acaricidal component of Pimpinella anisum seed oil against the house dust mites Dermatophagoides farinae and Dermatophagoides pteronyssinus. Planta Medica, 70(03), 279-281.
  • Scribd. (n.d.). Anethole. Retrieved from [Link]

  • Manivannan, M., Parthiban, P., & Ilayaraja, P. (2022). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF GENOTOXIC IMPURITY p-ANISALDEHYDE IN TENELIGLIPTIN USING GC-MS. Rasayan Journal of Chemistry, 15(3), 1855-1860.
  • Phenomenex. (n.d.). European Pharmacopoeia (Ph. Eur.) Methods. Retrieved from [Link]

  • ResearchGate. (2022). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF GENOTOXIC IMPURITY p-ANISALDEHYDE IN TENELIGLIPTIN USING GC-MS. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Anisaldehyde. Retrieved from [Link]

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A Comparative Guide to Chalcone Synthesis: Microwave-Assisted versus Conventional Heating Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chalcones, a class of aromatic ketones with a distinctive 1,3-diphenyl-2-propen-1-one backbone, is a foundational activity in medicinal chemistry and drug discovery. These compounds, recognized as precursors to flavonoids and isoflavonoids, exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] The versatility of the chalcone scaffold, allowing for diverse substitutions on its two aromatic rings, makes it a prime target for the development of novel therapeutics.

The Claisen-Schmidt condensation is the most prevalent and efficient reaction for synthesizing chalcones, involving the base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[2][3] While the fundamental chemistry is well-established, the method of energy input—conventional heating versus microwave irradiation—presents a critical choice that significantly impacts reaction efficiency, yield, and overall resource expenditure. This guide provides an in-depth, objective comparison of these two synthetic approaches, supported by experimental data and detailed protocols, to inform methodological decisions in the modern research environment.

The Energetic Divide: Understanding the Mechanistic Differences

Conventional heating methods, typically involving reflux apparatus, transfer energy to the reaction mixture indirectly. The vessel is heated externally, and energy is then transferred to the solvent and reactants via conduction and convection. This process is often slow and can lead to uneven heating, creating temperature gradients within the reaction mixture that may result in the formation of side products and lower overall yields.[1][4]

In stark contrast, microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat the reaction mixture directly and volumetrically.[4] Polar molecules within the reaction mixture (solvents and reactants) absorb microwave energy, leading to rapid and uniform heating throughout the sample. This efficient and targeted energy transfer minimizes temperature gradients and can lead to dramatic accelerations in reaction rates, often reducing reaction times from hours to mere minutes.[1][5] This rapid, uniform heating is a key factor in the enhanced yields and cleaner reaction profiles often observed with MAOS.[1][6]

Quantitative Performance: A Tale of Two Methods

Experimental evidence overwhelmingly demonstrates the superiority of microwave-assisted synthesis for chalcones in terms of both reaction time and product yield. The data summarized below, compiled from various studies, highlights these significant improvements across a range of chalcone derivatives.

Chalcone DerivativeConventional Method TimeMicrowave Method TimeConventional Method Yield (%)Microwave Method Yield (%)Reference
1-(5-Methylfuran-2-yl)-3-phenylprop-2-en-1-one24 hours3 minutes6174[7][8]
3-(4-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one24 hours3.5 minutes7886[7][8]
3-(2,4-Dichlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one24 hours4 minutes6473[7][8]
1-(5-Methylfuran-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one24 hours6 minutes5361[7][8]
Ferrocenyl Chalcones (general range)10–40 hours1–5 minutes71–8778–92[9]
Morpholine-Based Chalcones (general)12 hours80 °CNot specifiedHigher than conventional[10]
Vanillin-derived Chalcone (with acetophenone)Not specified5 minutesNot specified97.64[11]
Vanillin-derived Chalcone (with 4-hydroxyacetophenone)Not specified5 minutesNot specified80.65[11]
2-OH chalcone8.0 hours1.5 minutes6786[6]

As the data clearly indicates, microwave irradiation drastically reduces reaction times from many hours to just a few minutes, while consistently providing higher or comparable yields. This acceleration is not merely a matter of convenience; it translates to higher throughput, reduced energy consumption, and often, cleaner product formation with fewer by-products, simplifying subsequent purification steps.[5][6]

Experimental Protocols: A Step-by-Step Comparison

The following protocols provide detailed methodologies for the synthesis of chalcones via the Claisen-Schmidt condensation using both conventional and microwave-assisted heating. These are generalized procedures that can be adapted for a wide variety of substituted benzaldehydes and acetophenones.

Conventional Synthesis Method

This method typically involves heating the reaction mixture at reflux for an extended period.[2][3]

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Aromatic ketone (e.g., acetophenone derivative) (1.0 eq)

  • Ethanol or Methanol

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), 10-40% aqueous solution

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the aromatic aldehyde and the acetophenone derivative in a suitable volume of ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Base Addition: Cool the flask in an ice bath. Slowly add the aqueous NaOH or KOH solution dropwise to the stirred mixture over 15-20 minutes, ensuring the temperature remains below 25°C.

  • Reaction: After the base addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction time can range from 4 to 24 hours, depending on the reactivity of the substrates.[2][7] Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.

  • Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.

  • Filtration and Washing: Collect the precipitated crude chalcone by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the filtrate is neutral.

  • Purification: The crude product is then dried and purified by recrystallization from a suitable solvent, such as ethanol.

Microwave-Assisted Synthesis Method

This method utilizes a dedicated microwave synthesizer for rapid and efficient heating.[5]

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Aromatic ketone (e.g., acetophenone derivative) (1.0 eq)

  • Ethanol

  • Potassium Hydroxide (KOH)

  • Dilute Hydrochloric Acid (HCl)

  • Microwave reaction vessel with a magnetic stir bar

  • Microwave synthesizer

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a microwave reaction vessel, combine equimolar amounts of the aromatic aldehyde and the acetophenone derivative. Add ethanol as the energy transfer medium and a catalytic amount of base (e.g., KOH).[5]

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture for 1 to 5 minutes at a specified power (e.g., 450 watts).[5] The progress of the reaction can be monitored by the appearance of a colored product.

  • Isolation: After irradiation, cool the vessel to room temperature. Pour the contents into a beaker of ice-cold water and neutralize with dilute HCl.

  • Filtration and Washing: Filter the resulting precipitate, wash thoroughly with cold water, and dry.

  • Purification: The crude chalcone is then purified by recrystallization from a suitable solvent.

Visualizing the Workflow: A Comparative Diagram

The following diagram illustrates the significant difference in the workflow and timescale between conventional and microwave-assisted chalcone synthesis.

G cluster_0 Conventional Synthesis Workflow cluster_1 Microwave-Assisted Synthesis Workflow A Reactant Preparation & Base Addition (approx. 30 mins) B Reaction at Room Temp / Reflux (4-24 hours) A->B Slow Heating C Workup: Quenching & Neutralization (approx. 30 mins) B->C D Purification: Filtration & Recrystallization (several hours) C->D E Reactant Preparation in Vessel (approx. 5 mins) F Microwave Irradiation (1-5 minutes) E->F Rapid, Volumetric Heating G Workup: Quenching & Neutralization (approx. 15 mins) F->G H Purification: Filtration & Recrystallization (several hours) G->H

Caption: Comparative workflow of chalcone synthesis.

The Underlying Chemistry: Claisen-Schmidt Condensation

Both methods rely on the Claisen-Schmidt condensation. The causality behind the experimental choices lies in facilitating this reaction efficiently. The base (NaOH or KOH) is crucial for deprotonating the α-carbon of the acetophenone, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The subsequent dehydration of the aldol adduct is rapid, driven by the formation of the stable, conjugated α,β-unsaturated ketone system of the chalcone. The choice of a polar solvent like ethanol is to ensure the solubility of both the reactants and the base.

ClaisenSchmidt Ketone Acetophenone Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Base (OH⁻) Base->Enolate Aldehyde Benzaldehyde (Electrophile) Enolate->Aldehyde Nucleophilic Attack AldolAdduct Aldol Adduct Aldehyde->AldolAdduct Chalcone Chalcone (α,β-Unsaturated Ketone) AldolAdduct->Chalcone Dehydration (-H₂O) Water H₂O Chalcone->Water

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Conclusion: A Clear Advantage for Microwave Synthesis

The evidence strongly supports the superiority of microwave-assisted synthesis over conventional heating for the preparation of chalcones. The dramatic reduction in reaction time, coupled with consistently higher product yields and often cleaner reactions, presents a compelling case for its adoption.[4][5][7] For laboratories engaged in high-throughput synthesis, the generation of compound libraries for biological screening, or simply seeking to optimize resource allocation, MAOS offers a clear and significant advantage. While the initial investment in a microwave synthesizer is a consideration, the long-term benefits in productivity, energy savings, and alignment with the principles of green chemistry make it an invaluable tool for the modern drug development professional.

References

  • A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. (2025). Vertex AI Search.
  • Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis. (n.d.). Frontiers in Chemistry. Retrieved from [Link]

  • A Comparative Guide to Chalcone Synthesis: Microwave-Assisted versus Conventional He
  • Sharma, B. (2011). Comparative Study of Conventional and Microwave Assisted Synthesis of Chalcones. Asian Journal of Chemistry, 23(6), 2468-2470.
  • Prafulla, M. S., et al. (2018). Microwave Assisted Synthesis of Chalcone and Biological Activity. Der Pharmacia Lettre, 10(4), 68-78.
  • Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. (n.d.). MDPI. Retrieved from [Link]

  • Application Notes and Protocols: Claisen-Schmidt Condensation for Chalcone Synthesis. (2025). BenchChem.
  • Ecofriendly Microwave Assisted Synthesis of Some Chalcones. (n.d.). Rasayan Journal of Chemistry.
  • Synthesis of novel chalcone derivatives by conventional and microwave irradiation methods and their pharmacological activities. (2011). CORE.
  • How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube. Retrieved from [Link]

  • Synthesis of Vanillin-derived Chalcone using Microwave Irradiation Method. (n.d.). AIP Publishing. Retrieved from [Link]

  • Application Notes and Protocols for Chalcone Synthesis via Claisen-Schmidt Condens

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FT-IR spectroscopy to identify functional groups in p-Anisaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Functional Group Identification in p-Anisaldehyde using FT-IR Spectroscopy

Introduction: The Synergy of Structure and Spectrum

In the realm of analytical chemistry, Fourier Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique for the qualitative identification of functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, we can probe the vibrational modes of its chemical bonds. Each functional group possesses a unique set of vibrational frequencies, resulting in a characteristic spectral fingerprint. This guide provides a comprehensive analysis of p-Anisaldehyde (also known as 4-methoxybenzaldehyde), a widely used compound in the fragrance, flavor, and pharmaceutical industries, through the lens of FT-IR spectroscopy.[1][2][3]

p-Anisaldehyde (C₈H₈O₂) is an aromatic aldehyde whose structure incorporates three key functional groups: an aldehyde (-CHO), a methoxy ether (-OCH₃), and a para-substituted benzene ring.[1][4] Understanding its FT-IR spectrum is not merely an academic exercise; it is a critical step in quality control, reaction monitoring, and the structural elucidation of its derivatives. This guide will detail the experimental protocol for spectral acquisition, provide an in-depth interpretation of the spectral data, and compare it with related structures to highlight the diagnostic power of FT-IR.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The choice of sampling technique is paramount for obtaining a clean and reproducible spectrum. As p-Anisaldehyde is a liquid at room temperature, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is the most efficient and straightforward method.[1][5] ATR requires minimal sample preparation, avoids the use of solvents, and provides excellent sample-to-sample consistency.[5][6]

Step-by-Step Methodology for ATR-FTIR Analysis
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The ATR crystal (commonly diamond or germanium) must be impeccably clean.[7]

  • Background Spectrum Acquisition: Before analyzing the sample, a background spectrum must be collected.[6][7] This critical step measures the ambient atmosphere (CO₂ and water vapor) and the instrument's own optical and electronic signature, which is then subtracted from the sample spectrum.

    • Expert Insight: Running a background scan before each new sample, not just at the beginning of a session, is crucial. It accounts for any changes in the laboratory environment, ensuring higher accuracy.

  • Sample Application: Place a single, small drop of p-Anisaldehyde directly onto the center of the ATR crystal.[5][8] Only a minimal amount is needed to cover the crystal surface.

  • Engage ATR Press: Lower the press arm to apply consistent pressure on the liquid sample. This ensures optimal contact between the sample and the crystal, which is necessary for the evanescent wave to effectively penetrate the sample.[5][6]

  • Data Acquisition: Set the instrument parameters. For routine identification, the following settings are standard:

    • Spectral Range: 4000 – 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16-32 scans (co-adding multiple scans improves the signal-to-noise ratio).[7]

  • Post-Measurement Cleanup: After the spectrum is collected, retract the press arm, and thoroughly clean the ATR crystal using a soft, lint-free cloth soaked in a suitable solvent like isopropanol or ethanol, ensuring no residue remains for the next measurement.[5][8]

Workflow for ATR-FTIR Analysis of p-Anisaldehyde

ATR_FTIR_Workflow A Start: Clean ATR Crystal B Acquire Background Spectrum (No Sample) A->B C Apply p-Anisaldehyde Sample B->C D Engage ATR Press Arm C->D E Set Spectrometer Parameters (4000-400 cm-1, 4 cm-1 resolution) D->E F Acquire Sample Spectrum (16-32 scans) E->F G Process Data (Background Subtraction) F->G H Analyze Spectrum G->H I End: Clean ATR Crystal H->I

Caption: Workflow for acquiring an FT-IR spectrum of a liquid sample using an ATR accessory.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The FT-IR spectrum of p-Anisaldehyde provides a wealth of information. Each peak corresponds to a specific molecular vibration. The key is to know where to look.

Correlation of p-Anisaldehyde Structure with FT-IR Peaks

Caption: Correlation between p-Anisaldehyde's functional groups and their IR absorption regions.

Data Summary: Characteristic FT-IR Peaks for p-Anisaldehyde
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational ModeRationale and Notes
~3070, ~3010Medium-WeakAromatic C-HC-H StretchAbsorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, as in an aromatic ring.[9][10]
~2965Medium-WeakMethoxy C-HC-H StretchCorresponds to the sp³ hybridized C-H bonds of the methyl (-CH₃) group.
~2835, ~2735Medium, SharpAldehyde C-HC-H StretchThis pair of peaks (a Fermi resonance doublet) is highly diagnostic for an aldehyde functional group. The peak around 2735 cm⁻¹ is particularly indicative.[10][11][12]
~1695Strong, SharpAldehyde C=OC=O StretchThe strong intensity is due to the large change in dipole moment during the vibration. The position is lower than a typical saturated aldehyde (~1730 cm⁻¹) because of conjugation with the aromatic ring, which imparts partial single-bond character to the C=O bond.[13][14][15]
~1600, ~1580, ~1510Strong-MediumAromatic C=CC=C Ring StretchThese absorptions are characteristic of the benzene ring itself and are useful for confirming the presence of an aromatic system.[13][16]
~1260StrongAryl Ether C-OAsymmetric C-O-C StretchThis strong absorption is a key identifier for the aryl ether linkage (Aromatic Ring-O-CH₃).
~1160MediumAromatic C-CC-C StretchAromatic aldehydes often show a peak in this region from the stretching of the bond between the ring carbon and the aldehyde carbon.[11]
~830StrongAromatic C-HC-H Out-of-Plane BendThe position of this strong "oop" bending vibration is diagnostic of the substitution pattern on the benzene ring. A value around 830 cm⁻¹ strongly indicates 1,4- (para) disubstitution.

Comparative Analysis: Differentiating p-Anisaldehyde from Related Compounds

The true diagnostic power of FT-IR is revealed when comparing the spectrum of p-Anisaldehyde to similar molecules.

  • p-Anisaldehyde vs. Benzaldehyde: Benzaldehyde lacks the methoxy (-OCH₃) group. Therefore, its FT-IR spectrum would be missing the strong aryl ether C-O stretching peak around 1260 cm⁻¹ and the aliphatic C-H stretch of the methyl group. All other peaks (aromatic C-H, aldehyde C-H, conjugated C=O, and aromatic C=C) would be present, though their exact positions might shift slightly.

  • p-Anisaldehyde vs. Anisole: Anisole (methoxybenzene) lacks the aldehyde (-CHO) group. Its spectrum would show the characteristic aryl ether C-O stretch (~1250 cm⁻¹) and aromatic peaks. However, it would be completely devoid of the highly diagnostic aldehyde features: the strong C=O stretch around 1695 cm⁻¹ and the distinctive C-H stretching doublet around 2835/2735 cm⁻¹.

This comparative approach allows a researcher to confirm not only the presence of specific functional groups but also the overall molecular architecture, making FT-IR an indispensable tool for identity confirmation and purity assessment in a drug development or research setting.

References

  • Wikipedia. 4-Anisaldehyde. [Link]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Brainly. Analyze the IR spectrum of p-anisaldehyde. [Link]

  • Drawell. FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

  • ResearchGate. How to prepare a liquid sample for FTIR spectrum?[Link]

  • ResearchGate. FTIR spectrum of p-anisaldehyde. [Link]

  • Spectroscopy Online. The C=O Bond, Part II: Aldehydes. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • Oxford Academic. Quick vacuum drying of liquid samples prior to ATR-FTIR spectral collection improves the quantitative prediction: a case study of milk adulteration. [Link]

  • The Good Scents Company. para-anisaldehyde p-methoxybenzaldehyde. [Link]

  • Organic Chemistry: A Tenth Edition. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • University of Colorado Boulder. IR: aldehydes. [Link]

  • PubChem. This compound. [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • YouTube. FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. [Link]

  • Chegg. Solved (b) Clearly label the IR spectrum of p-anisaldehyde. [Link]

  • Chegg. Solved Identify the functional groups present in the. [Link]

  • ResearchGate. FT-IR Spectra of Anisaldehyde. [Link]

  • ICT Prague. Table of Characteristic IR Absorptions. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

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A Comparative Guide to the Characterization of 4-Methoxybenzaldehyde: Unraveling the Fragmentation Pattern in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of aromatic aldehydes is a critical step in synthesis confirmation, impurity profiling, and metabolomics. 4-Methoxybenzaldehyde (also known as p-anisaldehyde), a widely used intermediate in the pharmaceutical and fragrance industries, presents a characteristic fragmentation pattern in mass spectrometry. This guide provides an in-depth analysis of its electron ionization (EI) mass spectrometry fragmentation, offering a comparative perspective with other common analytical techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Our focus is to not only present the data but to explain the underlying chemical principles that govern these analytical outcomes.

The Foundational Technique: Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In electron ionization mass spectrometry (EI-MS), a high-energy electron beam bombards the sample, leading to the formation of a molecular ion (M•+) and subsequent fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, providing information about its molecular weight and structural features.

Electron Ionization Mass Spectrometry (EI-MS) of this compound

The EI mass spectrum of this compound is characterized by a distinct set of peaks that correspond to the molecular ion and various fragment ions. The molecular weight of this compound is 136.15 g/mol , and its mass spectrum prominently displays the molecular ion peak at an m/z of 136.[1][2]

Key Fragmentation Pathways and Observed Ions:

The fragmentation of the this compound molecular ion is driven by the presence of the methoxy and aldehyde functional groups, as well as the stability of the aromatic ring. The major observed peaks and their proposed fragmentation pathways are outlined below.

m/zProposed Fragment IonProposed Fragmentation Pathway
136[C8H8O2]•+ (Molecular Ion)Ionization of the this compound molecule.
135[C8H7O2]+Loss of a hydrogen radical (H•) from the aldehyde group.
107[C7H7O]+Loss of a formyl radical (•CHO) from the m/z 136 ion.
92[C6H4O]•+Loss of a methyl radical (•CH3) from the m/z 107 ion.
77[C6H5]+Loss of a carbonyl group (CO) from the m/z 105 ion (a minor intermediate).
65[C5H5]+Loss of a C2H2 molecule from the m/z 91 ion (a rearranged intermediate).

The fragmentation cascade begins with the formation of the molecular ion at m/z 136. The most abundant fragment ion is typically observed at m/z 135, resulting from the loss of a single hydrogen atom from the aldehyde functional group, a common fragmentation pathway for aldehydes.[3] Subsequent fragmentations involve the loss of the formyl group (CHO) to yield an ion at m/z 107, and the loss of a methyl group from the methoxy moiety, leading to a fragment at m/z 92. The presence of the phenyl cation at m/z 77 is also a characteristic feature of benzene-containing compounds.

fragmentation_pathway mol This compound (m/z 136) frag1 [M-H]+ (m/z 135) mol->frag1 - H• frag2 [M-CHO]+ (m/z 107) mol->frag2 - •CHO frag3 [M-CHO-CH3]+ (m/z 92) frag2->frag3 - •CH3 frag4 [C6H5]+ (m/z 77) frag2->frag4 - CO

Caption: Proposed EI-MS fragmentation pathway of this compound.

A Broader Perspective: Comparison with Other Analytical Techniques

While mass spectrometry provides invaluable information about the molecular weight and fragmentation of a molecule, a comprehensive characterization often requires a multi-technique approach. Here, we compare the insights gained from EI-MS with those from NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).

  • ¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for the aldehyde proton (around 9.8 ppm), the aromatic protons (in the range of 6.9-7.8 ppm, showing a characteristic splitting pattern for a 1,4-disubstituted benzene ring), and the methoxy protons (a singlet around 3.8 ppm). This provides a clear picture of the proton framework of the molecule.

  • ¹³C NMR: The ¹³C NMR spectrum would complement this by showing distinct signals for the carbonyl carbon (around 190 ppm), the aromatic carbons (in the 114-164 ppm range), and the methoxy carbon (around 55 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands:

  • A strong C=O stretching vibration for the aldehyde group around 1700 cm⁻¹.

  • C-H stretching vibrations for the aromatic ring and the aldehyde group just above 3000 cm⁻¹ and around 2850 cm⁻¹, respectively.

  • C-O stretching vibrations for the ether linkage in the 1250-1000 cm⁻¹ region.[4]

Comparative Analysis Summary

Analytical TechniqueInformation ProvidedStrengthsLimitations
EI-Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity, provides structural information through fragmentation.Isomeric differentiation can be challenging, molecular ion may be weak or absent for some compounds.
¹H and ¹³C NMR Detailed information about the carbon-hydrogen framework and chemical environment of atoms.Unambiguous structure determination, non-destructive.Lower sensitivity compared to MS, requires larger sample amounts.
Infrared Spectroscopy Identification of functional groups.Fast, simple, and provides a quick overview of the functional groups present.Provides limited information about the overall molecular structure.

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

  • Injection: A small volume of the sample solution is injected into the gas chromatograph (GC) coupled to the mass spectrometer. The GC separates the analyte from the solvent and any impurities.

  • Ionization: In the ion source, the analyte molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer, and the data is acquired according to standard instrument parameters for ¹H and ¹³C NMR.

  • Data Processing: The raw data is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, for solid samples, a KBr pellet can be prepared.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the IR spectrum is recorded over a specific range of wavenumbers (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups present.

Conclusion

The characterization of this compound is a multifaceted process where each analytical technique provides a unique and complementary piece of the structural puzzle. While EI-MS excels in providing molecular weight and fragmentation information, offering a detailed "fingerprint" of the molecule's stability and bond strengths, NMR and IR spectroscopy provide a comprehensive understanding of the molecular framework and functional group composition. For the Senior Application Scientist and drug development professional, the judicious application of these techniques in concert is paramount for the unambiguous identification and characterization of such crucial chemical entities. This integrated approach ensures the scientific rigor and trustworthiness required in the development of novel therapeutics and other advanced materials.

References

  • NIST. Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. [Link]

  • NIST. Benzaldehyde, 4-methoxy- IR Spectrum. NIST Chemistry WebBook. [Link]

  • Human Metabolome Database. This compound. [Link]

  • MassBank. This compound; EI-B; MS. [Link]

  • PubChem. This compound. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

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A Comparative Analysis of Catalysts for the Selective Synthesis of p-Anisaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

p-Anisaldehyde (4-methoxybenzaldehyde) is a cornerstone aromatic aldehyde, indispensable in the fragrance, flavor, pharmaceutical, and agrochemical industries.[1] Its characteristic sweet, floral scent makes it a key component in many perfumes and flavorings, while its chemical functionality serves as a vital intermediate for synthesizing more complex molecules, including antihistamines.[1] The primary and most industrially viable route to p-anisaldehyde is the selective oxidation of p-methoxytoluene (p-methylanisole).[1][2]

The core challenge of this synthesis lies in maximizing the selectivity towards the aldehyde. The reaction can easily proceed to over-oxidation, forming the less desirable p-anisic acid, or involve side-reactions that reduce the overall yield.[3] Consequently, the choice of catalyst is paramount, dictating not only the reaction's efficiency but also its economic and environmental viability. This guide provides an in-depth comparative analysis of prominent catalytic systems, offering experimental data, mechanistic insights, and practical protocols to aid researchers and process chemists in catalyst selection and optimization.

Catalytic Systems: A Comparative Overview

The liquid-phase aerobic oxidation of p-methoxytoluene is predominantly a free-radical process. The most effective catalysts are typically transition metal salts, often from the cobalt (Co) and manganese (Mn) groups, which are adept at initiating and propagating radical chain reactions.[3][4] These are often used in combination with promoters or co-catalysts to enhance performance.

Cobalt-Based Catalysts

Cobalt salts, such as cobalt(II) acetate, are widely used due to their effectiveness in activating molecular oxygen and facilitating the decomposition of hydroperoxide intermediates. A highly effective system involves the synergistic combination of a cobalt salt with N-hydroxyphthalimide (NHPI).

Mechanism & Rationale: The catalytic cycle, as illustrated below, is initiated by the generation of the phthalimide N-oxyl (PINO) radical from NHPI, a process facilitated by the Co(II)/Co(III) redox couple.[3][5] PINO is a potent hydrogen atom abstractor, readily removing a hydrogen atom from the methyl group of p-methoxytoluene to form a benzyl radical. This radical then reacts with molecular oxygen, propagating a chain reaction that ultimately yields p-anisaldehyde.[6] The use of a co-catalyst like Co(II) is crucial; in its absence, the reaction barely proceeds.[3]

Performance: Systems employing Co(II) acetate and NHPI demonstrate high efficiency under relatively mild conditions. For instance, using Co(OAc)₂ with NHPI in trifluoroethanol can achieve a p-methoxytoluene conversion of 91.0% with a p-anisaldehyde selectivity of 86.3%, resulting in a final yield of 78.5% at just 25°C.[7] The choice of solvent is critical; polar protic solvents can significantly influence reaction rates and selectivity.[7]

Manganese-Based Catalysts

Manganese catalysts, such as manganese(II) acetate or manganese dioxide, are also effective and have been used historically for this transformation.[2][8] They can be used in conjunction with cobalt salts and bromine promoters, a combination reminiscent of the industrial Amoco process for terephthalic acid production.[3]

Mechanism & Rationale: Similar to cobalt, manganese cycles between its Mn(II) and Mn(III) oxidation states to generate radicals. The synergy between cobalt and manganese is well-documented; the combination often leads to higher conversion rates than either metal alone.[4][9] The presence of CO₂ has also been shown to promote the formation of the active Co(III) species, enhancing catalytic activity.[9]

Performance: While highly active, Mn-based systems can sometimes lead to higher rates of over-oxidation to p-anisic acid, especially at elevated temperatures.[8] Careful control of reaction parameters is essential to maximize aldehyde selectivity.

Heterogeneous Catalysts

To address challenges of catalyst separation and recycling, significant research has focused on developing solid, heterogeneous catalysts. These typically involve immobilizing active species on stable supports.

Mechanism & Rationale: Vanadium oxide (V₂O₅) supported on mixed metal oxides like CaO-MgO has shown promise in the vapor-phase oxidation of p-methoxytoluene.[9] The support's acid-base properties play a crucial role in determining selectivity. Basic supports tend to favor the formation of p-anisaldehyde.[9] Another approach involves incorporating NHPI into a solid polymer structure, which can then be used with a Co(II) co-catalyst in the liquid phase.[3] This combines the high activity of the Co/NHPI system with the practical benefits of a recyclable catalyst.

Performance: A 14% V₂O₅/CaO–MgO catalyst has demonstrated good conversion and selectivity in vapor-phase reactions.[9] For the polymer-immobilized NHPI, conversions of over 23% have been achieved, and the catalyst can be regenerated after use.[3]

Comparative Performance Data

The following table summarizes the performance of various catalytic systems under optimized conditions as reported in the literature. This data provides a quantitative basis for comparison, though it is important to note that direct comparison can be complex due to variations in reaction setups and conditions.

Catalyst SystemSubstrateOxidantTemp (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
Co(OAc)₂ / NHPIp-MethoxytolueneO₂ (0.1 MPa)25691.086.3 (Aldehyde)78.5[7]
Co(II)-promoted NHPI-copolymerp-MethoxytolueneO₂ (1 atm)806>23~50 (Aldehyde)~12[3]
(Co,Mn)(Co,Mn)₂O₄o-ChlorotolueneO₂1061019.772.4 (Aldehyde)14.3[4]
V₂O₅/CaO-MgOp-MethoxytolueneAir400-GoodGood (Aldehyde)N/A[9]
Manganic Alump-MethoxytolueneManganic Ion<30--97-98 (Aldehyde)~70-75 (from sludge)[8]

Visualizing the Process and Mechanism

To better understand the experimental setup and the underlying chemistry, the following diagrams are provided.

Experimental Workflow

This diagram outlines the typical steps involved in a laboratory-scale batch oxidation experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Charge Reactor: p-Methoxytoluene, Solvent, Catalyst, Co-catalyst B Pressurize with O₂/Air A->B C Heat to Reaction Temp (e.g., 25-100°C) B->C D Stir for specified time (e.g., 2-10 h) C->D E Cool & Depressurize D->E F Sample Reaction Mixture E->F G Analyze via GC/HPLC (Conversion, Selectivity) F->G

Caption: General workflow for catalytic oxidation of p-methoxytoluene.

Simplified Radical Reaction Mechanism

This diagram illustrates the key steps in the Co/NHPI catalyzed free-radical oxidation pathway.

G cluster_init Initiation cluster_prop Propagation NHPI NHPI PINO Radical PINO Radical NHPI->PINO Radical Co(II) -> Co(III) Benzyl Radical Benzyl Radical PINO Radical->Benzyl Radical + p-Methoxytoluene - NHPI PINO Radical->Benzyl Radical p-Methoxytoluene p-Methoxytoluene Peroxy Radical Peroxy Radical Benzyl Radical->Peroxy Radical + O₂ Hydroperoxide Hydroperoxide Peroxy Radical->Hydroperoxide + p-Methoxytoluene - Benzyl Radical p-Anisaldehyde p-Anisaldehyde Hydroperoxide->p-Anisaldehyde Decomposition (Co(II)/Co(III))

Caption: Proposed free-radical mechanism for Co/NHPI catalyzed oxidation.

Featured Experimental Protocol: Co/NHPI-Catalyzed Synthesis

This protocol is adapted from a high-yield procedure reported in the literature and serves as a validated starting point for laboratory investigation.[7]

Materials:

  • p-Methoxytoluene (p-MT)

  • Trifluoroethanol (TFE)

  • N-hydroxyphthalimide (NHPI)

  • Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)

  • Oxygen (gas cylinder with regulator)

  • Chlorobenzene (for use as an internal standard in GC analysis)

  • Glass reactor or pressure vessel equipped with magnetic stirring, gas inlet, and temperature control.

Procedure:

  • Reactor Charging: To the reactor, add p-methoxytoluene (1.22 g, 10.0 mmol), trifluoroethanol (10.00 g, 100.0 mmol), N-hydroxyphthalimide (0.326 g, 2.0 mmol), and cobalt(II) sulfate heptahydrate (0.141 g, 0.5 mmol).

  • System Purge & Pressurization: Seal the reactor. Purge the system with oxygen gas several times to remove air. Pressurize the reactor to 0.1 MPa (approx. 1 atm) with oxygen.

  • Reaction: Maintain the oxygen pressure at 0.1 MPa. Begin vigorous magnetic stirring and set the reaction temperature to 25°C.

  • Monitoring: Allow the reaction to proceed for 6 hours. The progress can be monitored by taking small aliquots at intervals (if the reactor setup allows) for GC analysis.

  • Workup & Analysis: After 6 hours, stop the heating/stirring, cool the reactor to room temperature, and carefully vent the excess oxygen pressure.

  • Quantification: Add a known amount of chlorobenzene as an internal standard to the reaction mixture. Dilute a sample with a suitable solvent (e.g., ethyl acetate) and analyze by Gas Chromatography (GC) to determine the conversion of p-methoxytoluene and the selectivity for p-anisaldehyde.

Self-Validation: The protocol's success is validated by GC analysis. The expected outcome, based on the cited literature, is a p-methoxytoluene conversion of approximately 91.0% and a p-anisaldehyde selectivity of 86.3%.[7]

Conclusion and Future Outlook

The selective oxidation of p-methoxytoluene to p-anisaldehyde is a mature yet continuously evolving field. While homogeneous catalysts based on Co/Mn and NHPI offer excellent activity and selectivity under mild conditions, the future of industrial synthesis will likely gravitate towards robust, recyclable heterogeneous systems. The development of catalysts that minimize metal leaching, maintain activity over many cycles, and operate under even greener conditions (e.g., using air as the oxidant at atmospheric pressure) remains a key research objective. Advances in materials science, such as the use of metal-organic frameworks (MOFs) or precisely designed supported catalysts, will undoubtedly pave the way for the next generation of high-performance systems for p-anisaldehyde production.

References

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  • Aerobic oxidation of p‐methoxytoluene and plausible reaction mechanism.
  • Selective oxidation of p-methoxytoluene to p-methoxybenzaldehyde over supported vanadium oxide catalysts.
  • Production of anisaldehyde.
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  • The Chemical Synthesis of P-Anisaldehyde: Production Methods for Industry. Dakenchem. Accessed January 7, 2026.
  • Pt-MWCNTs as electrocatlyst for Oxidation of p- methoxytoluene (p-MT) to p-methoxybenzaldehyde (p-MeOBA). International Journal of Electrochemical Science. (2020).
  • Model reaction of aerobic oxidation of p-methoxytoluene.
  • Method for synthesizing p-methoxybenzaldehyde.
  • Sample p‐anisaldehyde catalyzed the intermolecular atom‐transfer‐radical additions.
  • Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. MDPI. (2020).
  • A Comparative Guide to the Synthetic Efficiency of Routes to p-Methoxycinnamaldehyde. Benchchem. Accessed January 7, 2026.
  • p-Anisaldehyde. Chongqing Chemdad Co., Ltd. Accessed January 7, 2026.
  • Toward the creation of high-performance heterogeneous catalysts by controlled ligand desorption from atomically precise metal nanocluster. SciSpace. Accessed January 7, 2026.
  • Preparation of CeXMn1−XO2 Catalysts with Strong Mn-Ce Synergistic Effect for Catalytic Oxid
  • Aerobic Oxidative Desulfurization of Liquid Fuel Catalyzed by P–Mo–V Heteropoly Acids in the Presence of Aldehyde. MDPI. (2022).
  • An Investigation of N-Hydroxyphthalimide Catalyzed Aerobic Oxidation of Toluene without Metal Ions in Liquid Phase: Effect of Solvents and Phase Transfer C
  • Selective Oxidation of o -Chlorotoluene to o -Chlorobenzaldehyde Catalyzed by (Co,Mn)(Co,Mn) 2 O 4 Catalysts.
  • From Controlled Doping to Efficient Catalysis: MOF-Derived Ce-Mn Oxides for Selective Alkene Oxidation.

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A Senior Application Scientist's Guide to Validating Synthesized 4-Methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is the bedrock of reliable and reproducible science. Following the synthesis of a target compound, such as a derivative of 4-Methoxybenzaldehyde, a rigorous validation process is not just a formality—it is a critical checkpoint to ensure that the molecule in the flask is the molecule you intended to create.

This guide provides an in-depth comparison of the essential analytical techniques required to validate the structure and assess the purity of a synthesized this compound derivative. We will move beyond a simple checklist of methods, exploring the causality behind experimental choices and demonstrating how integrating data from multiple orthogonal techniques creates a self-validating system for confident structural elucidation.

The Logic of Structural Validation: A Multi-Faceted Approach

Relying on a single analytical technique for structural confirmation is a significant risk. An impurity might co-elute in chromatography, or a single spectrum might be ambiguous. True confidence is achieved when multiple, independent methods provide data that converge on a single, consistent structure.[1][2] Each technique interrogates a different physical or chemical property of the molecule, and their collective agreement forms a robust, self-validating proof of structure.

The workflow below illustrates the logical integration of these techniques, from initial purity assessment to definitive structural confirmation.

G cluster_0 Phase 1: Purity Assessment cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Final Confirmation synthesis Crude Synthesized Product purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification tlc Thin-Layer Chromatography (TLC) purification->tlc Assess fraction purity mp Melting Point Determination purification->mp Assess bulk purity ms Mass Spectrometry (MS) - Molecular Weight - Fragmentation tlc->ms mp->ms data Integrated Data Analysis ms->data ir Infrared (IR) Spectroscopy - Functional Groups ir->data nmr Nuclear Magnetic Resonance (NMR) - C/H Framework - Connectivity nmr->data final Validated Structure data->final

Caption: Workflow for the validation of a synthesized organic compound.

Comparing Core Analytical Techniques

The "big three" of structure proof for organic compounds are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[3] Each provides a unique piece of the structural puzzle. While techniques like elemental analysis are foundational, modern spectroscopic methods offer unparalleled detail and efficiency.[4][5]

TechniqueInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Detailed carbon-hydrogen framework, connectivity, chemical environment of nuclei, stereochemistry.Provides the most comprehensive structural information; considered the gold standard for small molecules.[1]Relatively insensitive, requires higher sample concentration, can be complex to interpret for large molecules.[6]
Infrared (IR) Presence or absence of specific functional groups (e.g., C=O, O-H, C-O).Fast, non-destructive, excellent for identifying key functional groups.[3][7]Provides limited information on the overall molecular framework; not ideal for distinguishing between similar isomers.
Mass Spectrometry (MS) Molecular weight (via the molecular ion peak) and structural fragments.Extremely sensitive, provides exact molecular mass, fragmentation patterns offer clues to connectivity.[7]Isomers can have identical masses; fragmentation can be complex and may require interpretation.
Melting Point A physical constant indicative of purity.Simple, fast, and effective for assessing the purity of crystalline solids.[6]Only applicable to solids; impurities depress and broaden the melting range.

Foundational Analysis: Purity Assessment

Before delving into complex spectroscopy, establishing the purity of the synthesized compound is paramount. A pure sample is essential for obtaining clean, interpretable spectral data.

Melting Point Determination

For a solid derivative, the melting point is a rapid and reliable indicator of purity. A pure crystalline compound will have a sharp, defined melting point range (typically 0.5-1.0°C), whereas impurities will cause the melting point to be depressed and the range to broaden.

Experimental Protocol: Melting Point Determination
  • Sample Preparation: Ensure the synthesized compound is finely powdered and completely dry.[8]

  • Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Tap the closed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.[8][9]

  • Initial Measurement: Place the capillary in the melting point apparatus. Heat rapidly to get an approximate melting point. Allow the apparatus to cool.

  • Accurate Measurement: With a fresh sample, heat rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to approximately 1-2°C per minute.[8]

  • Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting point range.[9]

The Spectroscopic Trio: A Synergistic Approach

With purity established, the next step is to use spectroscopic methods to piece together the molecular structure. The data from MS, IR, and NMR must be integrated to build a cohesive and validated structural assignment.

G cluster_0 Data Integration & Validation Proposed Proposed Structure: This compound Derivative MS MS Data Is Molecular Weight correct? Proposed->MS IR IR Data Are key functional groups present? (C=O, C-O-C, etc.) Proposed->IR NMR NMR Data Does the C/H framework and connectivity match? Proposed->NMR Logic Do all data sources corroborate the proposed structure? MS->Logic IR->Logic NMR->Logic Yes Yes Logic->Yes    No No Logic->No    Confirmed Structure Validated Yes->Confirmed Reevaluate Re-evaluate Structure or Purity No->Reevaluate

Caption: Logic diagram for integrating spectroscopic data.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is the first-line technique for identifying which functional groups are present in the molecule. For a this compound derivative, we expect to see characteristic absorptions for the aromatic ring, the aldehyde, and the ether linkage.

Causality: IR radiation causes the bonds within a molecule to vibrate at specific frequencies. These frequencies are determined by the bond strength and the masses of the atoms. A C=O double bond is stronger and will vibrate at a higher frequency (wavenumber) than a C-O single bond.

Expected IR Absorptions for a this compound Scaffold
Functional GroupVibrationExpected Wavenumber (cm⁻¹)Appearance
Aldehyde (C=O)Stretch~1705 (conjugated)[10][11]Strong, sharp
Aldehyde (C-H)Stretch~2720 and ~2820[12][13]Two weak to moderate bands
Ether (Aromatic C-O)Stretch~1250 and ~1030Strong
Aromatic RingC=C Stretch~1600, ~1500Medium to weak
Aromatic RingC-H Bending~830 (para-substituted)Strong

Conjugation of the aldehyde's carbonyl group with the aromatic ring lowers its stretching frequency from the typical ~1730 cm⁻¹ for a saturated aldehyde.[10][11]

Experimental Protocol: FTIR (KBr Pellet)
  • Preparation: Grind 1-2 mg of the dry sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the exact molecular weight of the compound, serving as a critical pass/fail test for the proposed structure. The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the target derivative.

Causality: In the mass spectrometer, molecules are ionized and then accelerated through a magnetic or electric field. The path of the ion is deflected based on its mass-to-charge ratio (m/z), allowing for precise mass determination.

For the parent compound, this compound (C₈H₈O₂), the expected molecular weight is 136.15 g/mol .[14] The mass spectrum will show a prominent molecular ion peak at m/z = 136. A key fragmentation pattern for benzaldehydes is the loss of a hydrogen atom to give a stable acylium ion, resulting in a strong peak at M-1 (m/z = 135).[15][16] Another common fragment is the loss of the entire aldehyde group (-CHO), leading to a peak at M-29.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful technique for elucidating the precise structure of an organic molecule.[1][17] It provides information on the number of chemically distinct protons (¹H NMR) and carbons (¹³C NMR), their electronic environments, and how they are connected.

Causality: Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can absorb radiofrequency energy at specific frequencies (resonances). This resonance frequency is highly sensitive to the local electronic environment, allowing us to distinguish between different atoms in a molecule.

Reference ¹H NMR Data for this compound (in CDCl₃)
Proton(s)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aldehyde (-CHO)~9.73 - 9.88[18][19]Singlet (s)1HThe aldehyde proton is highly deshielded by the electronegative oxygen.
Aromatic (Ha)~7.69 - 7.85[18][19]Doublet (d)2HProtons ortho to the electron-withdrawing aldehyde group.
Aromatic (Hb)~6.86 - 7.00[18][19]Doublet (d)2HProtons ortho to the electron-donating methoxy group.
Methoxy (-OCH₃)~3.73 - 3.85[18][20]Singlet (s)3HProtons on the methoxy group.

When analyzing a derivative, one must predict how the new substituent will alter this pattern. For example, an electron-withdrawing group added to the ring will generally shift the signals of nearby protons downfield (to a higher ppm value).

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Shimming: Place the tube in the NMR spectrometer and optimize the magnetic field homogeneity (shimming) to obtain sharp, well-resolved peaks.

  • Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters.

  • Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the peaks to determine the relative number of protons for each signal.

Conclusion: Synthesizing the Evidence

Validating the structure of a synthesized molecule is a process of systematic, evidence-based deduction. It begins with confirming purity through fundamental techniques like melting point determination. It then moves to the powerful spectroscopic trio of IR, MS, and NMR. IR confirms the presence of the expected functional building blocks, MS verifies the correct molecular weight, and NMR provides the definitive atomic-level blueprint of the structure.

Only when the data from these orthogonal techniques are self-consistent and converge to support the proposed structure can the identity of the synthesized this compound derivative be considered fully validated. This rigorous, multi-faceted approach ensures the scientific integrity of the research and provides a solid foundation for any subsequent applications.

References
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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of compounds like 4-methoxybenzaldehyde are routine. However, the lifecycle of a chemical does not end upon its use. The responsible disposal of surplus and waste materials is a critical, yet often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides a detailed, scientifically-grounded framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Hazard Assessment: Understanding the Compound

Before any disposal procedure is initiated, a thorough understanding of the hazards associated with this compound is paramount. This informs the necessary precautions and dictates the appropriate disposal pathway.

This compound, also known as anisaldehyde, is a combustible liquid that is harmful to aquatic life with long-lasting effects.[1][2][3][4] While its persistence in the environment is considered unlikely, its mobility in soil and water necessitates careful handling to prevent environmental release.[1]

Key safety data points are summarized below:

PropertyValueSource
Appearance Colorless to pale yellow liquid[5]
Odor Sweet, floral, anise-like[6]
Flash Point 116 °C (241 °F)[7]
Water Solubility 2 g/L at 20 °C[1][3]
Vapor Density 4.7 (Air = 1.0)[1][7]
Acute Oral Toxicity (LD50, Rat) 3210 mg/kg[1][2]
Aquatic Toxicity Harmful to aquatic life with long lasting effects[1][2][3][4]

Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[8]

  • Hand Protection: Compatible, chemical-resistant gloves (e.g., Nitrile rubber).[2]

  • Skin and Body Protection: A standard laboratory coat or other protective clothing to prevent skin exposure.[8]

  • Respiratory Protection: In cases of insufficient ventilation or potential for aerosolization, a NIOSH/MSHA approved respirator with an organic vapor cartridge is recommended.[1]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8]

Hazardous Waste Determination: Regulatory Compliance

The first crucial step in the disposal process is to determine if the this compound waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA) as regulated by the U.S. Environmental Protection Agency (EPA).[1]

This compound is not explicitly listed as a hazardous waste on the F, K, P, or U lists.[9][10][11][12][13] Therefore, a hazardous waste determination must be made based on its characteristics:

  • Ignitability (D001): With a flash point of 116°C (240.8°F), this compound does not meet the definition of an ignitable liquid waste, which is a liquid with a flash point less than 60°C (140°F).[2][11]

  • Corrosivity (D002): The pH of a 2 g/L aqueous solution is 7, indicating it is not corrosive.[5]

  • Reactivity (D003): It is not known to be reactive.[1]

  • Toxicity (D004-D043): A Toxicity Characteristic Leaching Procedure (TCLP) would be required to definitively determine if it leaches any toxic constituents at or above regulatory limits. However, given its aquatic toxicity, it is prudent to manage it as a hazardous waste.[13]

Disposal Procedures: A Step-by-Step Guide

The appropriate disposal method for this compound depends on the quantity and form of the waste. The following decision workflow provides a logical approach to selecting the correct procedure.

DisposalWorkflow start Start: this compound Waste waste_type Is the waste neat/concentrated or a dilute aqueous solution? start->waste_type neat_waste Neat or Concentrated Waste waste_type->neat_waste Neat/ Concentrated dilute_waste Dilute Aqueous Solution (<2 g/L) waste_type->dilute_waste Dilute Aqueous collect_neat Collect in a designated, labeled, and sealed hazardous waste container. neat_waste->collect_neat collect_dilute Can it be treated in the lab? dilute_waste->collect_dilute disposal_vendor Arrange for pickup by a licensed hazardous waste disposal vendor for incineration. collect_neat->disposal_vendor treat_yes Yes collect_dilute->treat_yes Yes treat_no No collect_dilute->treat_no No oxidation_proc Follow Laboratory-Scale Oxidation Protocol. treat_yes->oxidation_proc collect_untreated Collect in a designated, labeled, and sealed aqueous hazardous waste container. treat_no->collect_untreated end End: Waste Properly Disposed oxidation_proc->end collect_untreated->disposal_vendor disposal_vendor->end

Caption: Decision workflow for the proper disposal of this compound waste.

Option 1: Collection for Professional Disposal (Preferred Method)

For neat, unused, or concentrated waste streams of this compound, the most straightforward and compliant method is to arrange for disposal through a licensed professional waste disposal service.[5] This ensures the waste is handled and disposed of in accordance with all local, regional, and national regulations.[5]

Protocol:

  • Waste Collection: Collect the this compound waste in a designated, compatible, and properly sealed hazardous waste container.[8] Ensure the container is in good condition and not leaking.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to schedule a pickup.

The primary disposal method for this type of organic waste is incineration.[14] High-temperature incineration, typically between 850°C and 1100°C, ensures the complete destruction of organic pollutants.[15]

Option 2: Laboratory-Scale Treatment of Dilute Aqueous Waste

For small quantities of dilute aqueous solutions of this compound, in-laboratory chemical treatment can be a viable option to render the waste non-hazardous before drain disposal. This approach is predicated on the oxidation of the aldehyde to the less toxic and less volatile carboxylic acid (anisic acid).[16]

Experimental Protocol: Permanganate Oxidation of this compound

This procedure is adapted from established methods for the oxidation of aldehydes.[16]

Materials:

  • Dilute this compound waste solution

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), dilute solution (e.g., 3M)

  • Sodium bisulfite (NaHSO₃)

  • pH paper or pH meter

  • Stir plate and stir bar

  • Ice bath

Procedure:

  • Preparation: In a fume hood, place the beaker containing the dilute this compound waste solution on a stir plate and begin stirring. Place the beaker in an ice bath to control the temperature of the exothermic reaction.

  • Acidification: Slowly add dilute sulfuric acid to the solution until the pH is approximately 3.

  • Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate. A good starting point is a 2:3 molar ratio of KMnO₄ to this compound. The purple color of the permanganate should disappear as it is consumed. Continue adding permanganate solution until a faint, persistent purple color remains, indicating an excess of the oxidizing agent and complete reaction. The formation of a brown precipitate (manganese dioxide, MnO₂) is also indicative of the reaction proceeding.

  • Quenching Excess Permanganate: Add a small amount of sodium bisulfite solution dropwise until the purple color disappears and the brown precipitate dissolves. This step reduces the excess permanganate to soluble manganese(II) sulfate.

  • Neutralization: Check the pH of the final solution. Neutralize the solution to a pH between 6 and 8 by adding a suitable base, such as sodium bicarbonate, slowly and with stirring.

  • Disposal: Once neutralized, and with approval from your local sewer authority, the treated solution can be flushed down the drain with copious amounts of water.[17]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

Procedure for Spill Cleanup:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.

  • Don PPE: Wear the appropriate personal protective equipment as outlined above.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material and place it in a suitable, labeled, and sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with soap and water.

  • Waste Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

By adhering to these scientifically sound and procedurally detailed guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

  • National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. [Link]

  • Washington State Department of Ecology. Focus on: Treatment by Aldehyde Deactivation. [Link]

  • AWS. This compound Safety Data Sheet. (2015-01-03). [Link]

  • Google Patents.
  • PubChem. This compound. [Link]

  • ResearchGate. Radical Chemistry in the Thermal Decomposition of Anisole and Deuterated Anisoles: An Investigation of Aromatic Growth. (2025-08-06). [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Chongqing Chemdad Co., Ltd. p-Anisaldehyde. [Link]

  • LookChem. Cas 123-11-5, p-Anisaldehyde. [Link]

  • U.S. Environmental Protection Agency. Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. [Link]

  • Safety & Risk Services. In-Laboratory Treatment of Chemical Waste. [Link]

  • Alfred University. EPA Hazardous Waste Codes. [Link]

  • Incineration.com. What Is the Ideal Temperature Range for Efficient and Clean Waste Incineration?. (2025-12-01). [Link]

  • National Center for Biotechnology Information. Incineration Processes and Environmental Releases. [Link]

  • Google Patents.
  • National Institutes of Health. Low-temperature (< 200 °C) degradation of electronic nicotine delivery system liquids generates toxic aldehydes. (2021-04-08). [Link]

  • U.S. Environmental Protection Agency. Frequently-used federal hazardous waste codes. [Link]

  • ACTenviro. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025-03-20). [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025-12-01). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.